molecular formula C18H24NO4+ B088490 Methscopolamine CAS No. 13265-10-6

Methscopolamine

货号: B088490
CAS 编号: 13265-10-6
分子量: 318.4 g/mol
InChI 键: LZCOQTDXKCNBEE-XJMZPCNVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methscopolamine bromide (CAS 155-41-9) is a competitive antimuscarinic agent that acts as a muscarinic acetylcholine receptor (mAChR) blocker . This quaternary ammonium derivative of scopolamine functions by inhibiting the binding of acetylcholine to its muscarinic receptors, thereby reducing secretions and inhibiting gastrointestinal motility . Its primary research applications have been in the study of peptic ulcers, where it helps reduce gastric acid secretion and alleviate symptoms of gastrointestinal spasms and hypermotility . As a quaternary ammonium compound, this compound bromide is characterized by poor and unreliable absorption from the gastrointestinal tract and a limited ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral cholinergic mechanisms with minimal central nervous system effects . The onset of action occurs in approximately one hour, with effects persisting for four to six hours . The compound is supplied as a white to off-white crystalline powder, freely soluble in water and slightly soluble in alcohol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOQTDXKCNBEE-XJMZPCNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate)
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046931
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN ACETONE & IN CHLOROFORM
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER

CAS No.

13265-10-6
Record name Methscopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methscopolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methscopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHSCOPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLSCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Methscopolamine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a peripherally acting antimuscarinic agent. Its therapeutic effects, particularly on smooth muscle, are rooted in its function as a competitive antagonist of acetylcholine at muscarinic receptors. This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and functional consequences of this compound's action on smooth muscle. By competitively inhibiting acetylcholine binding, this compound effectively blocks the signaling cascades that lead to smooth muscle contraction, resulting in muscle relaxation. This document summarizes key quantitative pharmacological data, details the experimental protocols used to derive this data, and provides visual representations of the underlying mechanisms to support advanced research and drug development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] Unlike acetylcholine, which activates these receptors to elicit a cellular response, this compound binds to the receptors without activating them, thereby preventing acetylcholine from binding and initiating its effect.[2] This competitive inhibition is the cornerstone of its pharmacological action.[3]

As a quaternary ammonium compound, this compound carries a positive charge. This characteristic significantly limits its ability to cross the blood-brain barrier, leading to a predominantly peripheral site of action and minimizing central nervous system side effects.[4] Its primary effects are therefore exerted on peripheral systems rich in muscarinic receptors, such as smooth muscle and secretory glands.[5][6]

Muscarinic Receptor Subtypes and Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine. They are broadly classified based on the G protein they couple to:

  • M1, M3, M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2, M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Smooth muscle contraction is predominantly mediated by the M3 receptor subtype, which initiates the Gαq/11 signaling cascade.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for each muscarinic receptor subtype is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. This compound (as N-methylscopolamine, NMS) exhibits high affinity for all five human muscarinic receptor subtypes, confirming its non-selective profile.

Receptor SubtypepKi (-log Ki)Ki (nM)
M1 9.9 ± 0.10.13
M2 9.6 ± 0.10.25
M3 9.8 ± 0.10.16
M4 9.8 ± 0.10.16
M5 9.5 ± 0.10.32
Data derived from competition binding assays using [3H]NMS on cloned human muscarinic receptors.[7]

Signaling Pathway in Smooth Muscle Contraction

In smooth muscle tissues, such as those in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding event triggers a well-defined signaling pathway culminating in muscle contraction. This compound inhibits this process at the very first step.

The M3 Receptor Signaling Cascade:

  • Agonist Binding: Acetylcholine binds to the M3 receptor.

  • G Protein Activation: The receptor activates the Gαq/11 protein.

  • PLC Activation: Gαq/11 activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves PIP2 into IP3 and DAG.

  • Calcium Release: IP3 binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), causing a rapid release of Ca2+ into the cytosol.

  • Calmodulin Activation: The increased cytosolic Ca2+ binds to and activates calmodulin (CaM).

  • MLCK Activation: The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).

  • Myosin Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

  • Contraction: Phosphorylated myosin interacts with actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting the rise in intracellular Ca2+ and leading to smooth muscle relaxation.

Gq_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds MetS This compound MetS->M3R Blocks Gq11 Gαq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca Ca²⁺ Release SR->Ca CaM Calmodulin (CaM) Ca->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin Phosphorylation MLCK->Myosin Catalyzes Contraction Smooth Muscle Contraction Myosin->Contraction Leads to

Caption: M3 receptor signaling pathway for smooth muscle contraction.

Quantitative Pharmacology: Functional Antagonism

While binding affinity (Ki) indicates how well a drug binds to a receptor, functional assays are required to quantify its ability to inhibit a biological response. In smooth muscle preparations, this is often determined by measuring the antagonist's ability to inhibit agonist-induced contractions. The pA2 value, derived from a Schild analysis, is a measure of a competitive antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Although specific pA2 values for this compound are not as commonly cited as for atropine, studies have confirmed its potent postsynaptic antagonistic activity on contractile responses in tissues like the guinea pig ileum.[5] It behaves as a classical competitive antagonist in guinea pig tracheal smooth muscle.[3]

ParameterValueTissueAgonist
Potency Inhibits contractile response at nM concentrationsGuinea Pig IleumAcetylcholine / Carbachol
Functional data indicates potent competitive antagonism consistent with high receptor affinity.[5]

Key Experimental Protocols

The quantitative data presented are derived from established pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), near its Kd value.

      • Increasing concentrations of unlabeled this compound (the competitor).

      • The membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain the radioligand and membranes plus a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

    • For determining total binding, wells contain only the radioligand and membranes.

  • Incubation & Filtration:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/ Cells in Buffer prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Wash & Resuspend Membrane Pellet prep3->prep4 assay1 Aliquot Membranes into 96-well Plate prep4->assay1 assay2 Add Radioligand ([³H]-NMS) + varying [this compound] assay1->assay2 assay3 Incubate to Reach Equilibrium assay2->assay3 assay4 Filter & Wash to Separate Bound from Free Ligand assay3->assay4 analysis1 Count Radioactivity (Scintillation Counter) assay4->analysis1 analysis2 Calculate IC50 from Competition Curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a radioligand competition binding assay.
Isolated Tissue Bath Assay (Schild Analysis)

This functional assay measures the potency (pA2) of a competitive antagonist by quantifying the parallel rightward shift it causes in an agonist's concentration-response curve.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize an animal (e.g., guinea pig) according to approved ethical protocols.

    • Dissect a segment of smooth muscle tissue (e.g., ileum or trachea).

    • Cut the tissue into strips or rings of appropriate size and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Viability Test:

    • Connect the tissue to an isometric force transducer to measure contraction. Apply a small amount of resting tension and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

    • Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl) or a standard agonist like carbachol.

  • Concentration-Response Curves (CRC):

    • Control CRC: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol). Add increasing concentrations of the agonist to the bath and record the steady-state contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly to return to baseline.

    • Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue (e.g., 30-60 minutes).

    • Antagonist CRC: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second CRC.

    • Repeat this process with several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 (concentration producing 50% of maximal response) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR - 1) on the y-axis versus the negative log of the molar concentration of the antagonist ([B]) on the x-axis.

    • Perform linear regression on the plotted data.

    • The pA2 value is the x-intercept of the regression line. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0.

Schild_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Schild Analysis prep1 Dissect Smooth Muscle (e.g., Guinea Pig Ileum) prep2 Mount Tissue in Organ Bath (Physiological Solution, 37°C) prep1->prep2 prep3 Connect to Force Transducer prep2->prep3 prep4 Equilibrate Under Tension prep3->prep4 exp1 Generate Control Agonist Concentration-Response Curve (CRC) prep4->exp1 exp2 Wash Tissue exp1->exp2 exp3 Incubate with Fixed Concentration of this compound exp2->exp3 exp4 Generate Agonist CRC in presence of Antagonist exp3->exp4 exp5 Repeat Steps 2-4 with Multiple Antagonist Concentrations exp4->exp5 analysis1 Calculate Dose Ratios (DR) from EC50 shifts exp5->analysis1 analysis2 Plot log(DR-1) vs. -log[this compound] analysis1->analysis2 analysis3 Determine pA2 value from x-intercept analysis2->analysis3

Caption: Workflow for an isolated tissue bath Schild analysis.

Conclusion

The mechanism of action of this compound on smooth muscle is a clear example of competitive antagonism. By binding to muscarinic receptors with high affinity but without eliciting a response, it effectively blocks the physiological actions of acetylcholine. Its primary impact on smooth muscle—relaxation—is a direct consequence of inhibiting the M3 receptor-mediated Gαq/11 signaling pathway, thereby preventing the increase in intracellular calcium necessary for contraction. The non-selective nature of its binding across all five muscarinic subtypes and its limited CNS penetration define its broader pharmacological profile. A thorough understanding of this mechanism, supported by quantitative binding and functional data, is essential for its appropriate therapeutic application and for the development of novel, more selective antimuscarinic agents.

References

Methscopolamine Bromide: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine, belonging to the class of anticholinergic agents.[1][2] It functions as a muscarinic antagonist, primarily utilized for its effects on the gastrointestinal tract, including the reduction of gastric acid secretion and motility.[3][4] This technical guide provides an in-depth overview of the chemical properties and structural features of this compound bromide, intended to support research, development, and quality control activities.

Chemical and Physical Properties

This compound bromide presents as a white, odorless, crystalline powder.[4] A comprehensive summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₄BrNO₄[1]
Molecular Weight 398.30 g/mol [4]
Melting Point Approximately 225°C (with decomposition)[1][4]
Solubility Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform.[4]
pKa As a quaternary ammonium salt, this compound bromide is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense of an acid-dissociation constant.
LogP -2.58[1]

Chemical Structure

This compound bromide is a derivative of scopolamine, a tropane alkaloid. The chemical name is (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[1] The structure is characterized by a tropane ring system with an epoxide bridge and an ester linkage to tropic acid. The nitrogen atom is quaternized with two methyl groups, which is a key feature distinguishing it from its parent compound, scopolamine.

Methscopolamine_Bromide_Structure cluster_tropane Tropane Ring System cluster_ester Tropic Acid Moiety C1 C2 C1->C2 C6 C3 C2->C3 O_epoxide C2->O_epoxide C4 C3->C4 C3->O_epoxide C5 C4->C5 N C5->N N->C1 Me1 N->Me1 Me2 N->Me2 C7 C6->C7 C8 C7->C8 O_ester C7->O_ester O C_carbonyl O_ester->C_carbonyl C_alpha C_carbonyl->C_alpha C_beta C_alpha->C_beta Phenyl C_alpha->Phenyl Br Br- caption Chemical Structure of this compound Bromide

Caption: Chemical Structure of this compound Bromide

Signaling Pathway

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][5] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to elicit a cellular response.[6] By blocking the binding of acetylcholine, this compound bromide inhibits parasympathetic nerve impulses.[7] This antagonism leads to a reduction in smooth muscle contraction and glandular secretions, particularly in the gastrointestinal tract.[4][6]

Muscarinic_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) ACh_storage Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_storage->ACh_release mAChR Muscarinic ACh Receptor Response Cellular Response (e.g., Contraction, Secretion) mAChR->Response Activates ACh_release->mAChR Binds to This compound This compound Bromide This compound->mAChR Block Blockade caption Mechanism of Action: Muscarinic Antagonism

Caption: Mechanism of Action: Muscarinic Antagonism

Experimental Protocols

Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Bromide Tablets.

Objective: To determine the purity and concentration of this compound bromide in a sample.

Methodology:

  • Chromatographic System:

    • A liquid chromatograph equipped with a 254-nm UV detector and a 4.6-mm × 25-cm column containing L1 packing.

    • The mobile phase consists of a mixture of a buffer solution and methanol. The buffer is prepared by dissolving decyl sodium sulfate in water and adjusting the pH to 3.5 with sulfuric acid.

  • Standard Preparation:

    • Accurately weigh and dissolve USP this compound Bromide Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 0.25 mg/mL).

  • Sample Preparation:

    • For tablets, a specific number of tablets are placed in a volumetric flask with the mobile phase, sonicated, and shaken to dissolve the active ingredient. The solution is then filtered.

  • Procedure:

    • Inject equal volumes of the standard and sample preparations into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • The quantity of this compound bromide is calculated by comparing the peak response of the sample to that of the standard.

HPLC_Workflow prep_std Prepare Standard Solution (Known Concentration) hplc HPLC System (Pump, Injector, Column, Detector) prep_std->hplc prep_smp Prepare Sample Solution (e.g., from Tablets) prep_smp->hplc chromatogram Generate Chromatograms hplc->chromatogram analysis Analyze Peak Areas and Calculate Concentration chromatogram->analysis caption HPLC Analysis Workflow

Caption: HPLC Analysis Workflow

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of this compound bromide by comparing its infrared spectrum to that of a reference standard.

Methodology:

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) disc of the sample. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrument:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with the spectrum of a USP this compound Bromide RS obtained under the same conditions. The absorbance maxima in the sample spectrum should correspond in position and relative intensity to those in the standard spectrum.

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline structure of this compound bromide.

Methodology:

  • Sample Preparation:

    • A fine powder of the crystalline sample is packed into a sample holder.

  • Instrument:

    • An X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.

  • Procedure:

    • The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

    • The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the compound and can be used for identification and phase analysis. A study by Glaser et al. describes the orthorhombic space group P212121 for this compound bromide.[7]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of this compound bromide. The data presented, including the tabulated properties, structural diagram, signaling pathway, and experimental protocols, offer a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this important anticholinergic agent.

References

Cholinergic Blockade with Peripheral Selectivity: An In-depth Technical Guide to Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methscopolamine is a peripherally acting anticholinergic agent, a quaternary ammonium derivative of scopolamine. Its chemical structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergics like atropine and scopolamine.[1][2] This peripheral selectivity makes it a valuable pharmacological tool and therapeutic agent for conditions requiring the blockade of muscarinic acetylcholine receptors in peripheral tissues. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1][3] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation. This action leads to a reduction in smooth muscle contraction, decreased glandular secretions, and other parasympatholytic effects.[4] Its primary therapeutic application has been in the management of peptic ulcer disease, where it reduces gastric acid secretion and gastrointestinal motility.[3][5]

Cholinergic Signaling in the Peripheral Nervous System

The peripheral nervous system utilizes acetylcholine as a key neurotransmitter. In the parasympathetic division, acetylcholine released from postganglionic neurons acts on muscarinic receptors on effector organs such as the gastrointestinal tract, heart, and glands, mediating "rest and digest" functions. This compound's peripheral action is concentrated on these postganglionic muscarinic receptors.

Cholinergic_Signaling cluster_Neuron Cholinergic Neuron cluster_Synapse Synaptic Cleft cluster_Effector Effector Cell (e.g., Smooth Muscle) ACh_Vesicle ACh Vesicles Nerve_Terminal Nerve Terminal ACh Acetylcholine (ACh) Nerve_Terminal->ACh Release Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Response Physiological Response (e.g., Contraction, Secretion) G_Protein->Effector_Response Initiates Signal Cascade This compound This compound This compound->Muscarinic_Receptor Blocks

Peripheral Cholinergic Synapse Blockade by this compound

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of muscarinic acetylcholine receptors. While it is considered a non-selective antagonist, its affinity for the different muscarinic receptor subtypes (M1-M5) can vary.[6][7]

Table 1: Muscarinic Receptor Binding Affinities (Ki) of N-Methylscopolamine (this compound)

Receptor SubtypeTissue SourceRadioligandKi (nM)Reference
M2Cerebellar Granule Cells (rat)[3H]NMS31 (High affinity site)[6]
M2Cerebellar Granule Cells (rat)[3H]NMS2620 (Low affinity site)[6]
M3Cerebellar Granule Cells (rat)[3H]NMS(Implied nanomolar range)[6]
M1Rat Forebrain[3H]NMS(Lower affinity than M2/M3)[8]
M4Rat Forebrain[3H]NMS(Lower affinity than M2/M3)[8]
Pharmacokinetics

As a quaternary ammonium compound, this compound is poorly absorbed orally and has limited ability to penetrate the blood-brain barrier.[1]

Table 2: Human Pharmacokinetic Parameters of Scopolamine (Oral Administration)

ParameterValueUnitReference
Bioavailability10.7 - 48.2%[9]
Tmax~0.5hours[10]
Cmax528.6 ± 109.4pg/mL[9]
Half-life (t1/2)4.5 ± 1.7hours[9]

Note: This data is for scopolamine, the parent tertiary amine compound. Specific pharmacokinetic data for orally administered this compound in humans is limited. The quaternary structure of this compound is expected to result in even lower oral bioavailability compared to scopolamine.

Preclinical Evidence of Peripheral Selectivity

The peripheral selectivity of this compound is a key feature distinguishing it from its tertiary amine parent compound, scopolamine. This selectivity is primarily attributed to its quaternary ammonium structure, which carries a positive charge and limits its lipid solubility, thereby hindering its passage across the blood-brain barrier.[1][11]

In Vivo Models

Preclinical studies comparing the central and peripheral effects of this compound and scopolamine have demonstrated this selectivity. For instance, in animal models, scopolamine produces significant dose-related behavioral effects indicative of CNS activity, whereas this compound shows such effects only at much higher doses, if at all.[2][9]

Table 3: Comparative Potency of Scopolamine and this compound on Central vs. Peripheral Effects

CompoundTestEndpointRelative Potency (Scopolamine:this compound)Reference
Scopolamine vs. This compoundFixed-ratio discrimination in squirrel monkeysDisruption of performance (CNS effect)~10:1[2]
Atropine vs. This compoundHeart rate increase in humansChronotropic effect (Peripheral effect)Atropine required higher doses for similar effect[2]

Clinical Efficacy in Peptic Ulcer Disease

This compound has been historically used as an adjunctive therapy in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility.[3][5]

Table 4: Summary of Clinical Trial Data for this compound in Peptic Ulcer Disease

Study DesignTreatment GroupControl GroupPrimary EndpointResultsReference
Double-blind, randomizedThis compoundPlaceboGastric acid secretionSignificant reduction in gastric acid secretion with this compound.[5]
-This compound-Symptomatic relief in duodenal ulcerEffective in providing symptomatic relief.[12]

Note: Much of the clinical trial data for this compound in peptic ulcer disease is from older studies. While these studies demonstrated efficacy in reducing gastric acid secretion and providing symptomatic relief, modern therapeutic standards often involve more potent acid-suppressing agents. The data presented here is for historical and mechanistic context.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Radioligand_Binding_Assay cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Separation 3. Separation cluster_Detection 4. Detection & Analysis Membrane_Prep Prepare cell membranes expressing a single muscarinic receptor subtype Incubate Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubate Reagents Prepare radioligand (e.g., [3H]NMS) and competing ligands Reagents->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound ligand Filter->Wash Count Quantify radioactivity using scintillation counting Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Homogenize cells and prepare a membrane fraction by centrifugation.

  • Assay Conditions: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay for Functional Antagonism

This protocol assesses the functional antagonist activity of this compound on smooth muscle contraction. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.[3][13]

Methodology:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or rat bladder) and mount it in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

  • Control Agonist Response: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).

  • Antagonist Incubation: After washing the tissue back to baseline, incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

  • Schild Analysis: Repeat steps 4 and 5 with at least two other concentrations of this compound. Plot log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the resulting linear regression gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[4]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Peripheral Selectivity

Peripheral_Selectivity_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Analysis Data Analysis Receptor_Binding Radioligand Binding Assays (CNS vs. Peripheral Tissues) Calculate_Ratio Calculate Peripheral-to-Central Activity Ratio Receptor_Binding->Calculate_Ratio Organ_Bath Isolated Organ Bath Assays (e.g., Ileum vs. Brain Tissue Prep) Organ_Bath->Calculate_Ratio Animal_Model Administer this compound to Animal Models (e.g., Rats, Mice) Peripheral_Effect Measure Peripheral Anticholinergic Effect (e.g., Inhibition of Salivation, Mydriasis) Animal_Model->Peripheral_Effect Central_Effect Measure Central Anticholinergic Effect (e.g., Behavioral Tests, EEG) Animal_Model->Central_Effect Peripheral_Effect->Calculate_Ratio Central_Effect->Calculate_Ratio

Workflow for Assessing Peripheral Selectivity

Conclusion

This compound's distinct pharmacological profile, characterized by its potent peripheral anticholinergic activity and limited CNS penetration, establishes it as a valuable molecule for both therapeutic applications and as a research tool. Its utility in reducing gastric acid secretion and motility has been historically significant in the management of peptic ulcer disease. For drug development professionals, this compound serves as a benchmark compound for designing peripherally selective muscarinic antagonists. Further research using modern molecular and clinical methodologies will continue to refine our understanding of its subtype selectivity and full therapeutic potential.

References

Methscopolamine: A Comprehensive Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its positively charged nitrogen atom renders it highly polar, which significantly limits its ability to cross the blood-brain barrier.[3] This characteristic makes this compound an invaluable research tool for differentiating between peripheral and central muscarinic effects of cholinergic agents.[4] In clinical practice, it has been used to treat peptic ulcers and reduce gastrointestinal motility, although newer drug classes have largely superseded this application.[5][6][7] For pharmacological research, its utility lies in its ability to selectively block peripheral muscarinic receptors, thereby enabling the investigation of the peripheral roles of the cholinergic nervous system and the specific functions of muscarinic receptor subtypes in various tissues.[8][9]

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors.[10][11] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system and sympathetic nervous system.[12] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and signaling pathways.[12] this compound is considered a non-selective muscarinic antagonist, meaning it binds to all five subtypes with relatively high affinity.[13]

The antagonism of ACh binding by this compound at the receptor site prevents the activation of the associated G protein and the subsequent downstream signaling cascades. This blockade of cholinergic transmission leads to a variety of physiological effects, including reduced smooth muscle contraction, decreased glandular secretions, and altered heart rate.[9][11]

Quantitative Data: Binding Affinities

The affinity of this compound for the five human muscarinic receptor subtypes is a critical parameter for its use as a research tool. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of N-methylscopolamine (this compound) for the human M1-M5 muscarinic receptor subtypes.

Receptor SubtypeKi (nM)pKi
M10.29.7
M20.49.4
M30.29.7
M40.39.5
M50.29.7

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The values presented are approximate and can vary depending on the experimental conditions.[13]

Signaling Pathways

Muscarinic acetylcholine receptors mediate their effects through coupling to different G proteins, leading to distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1] The blockade of these receptors by this compound inhibits these signaling pathways.

Muscarinic_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling cluster_2 This compound Action M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ion_Channel Ion Channel Modulation Gio->Ion_Channel ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA This compound This compound This compound->M1_M3_M5 Blocks This compound->M2_M4 Blocks

Muscarinic receptor signaling pathways and inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype. This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand, typically [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor.[10]

5.1.1. Materials and Reagents

  • Cell Membranes: CHO or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound bromide.

  • Non-specific Binding Control: Atropine (at a high concentration, e.g., 1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, homogenizer, refrigerated centrifuge, 96-well filter plate harvester, glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation cocktail.

5.1.2. Membrane Preparation

  • Harvest cultured cells expressing the receptor of interest and wash them with ice-cold PBS.

  • Resuspend the cell pellet in 20 volumes of cold lysis buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

5.1.3. Assay Procedure

  • On the day of the assay, thaw the membrane preparation and dilute it to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold assay buffer.

  • Prepare serial dilutions of this compound (e.g., 10-12 concentrations spanning a wide range to generate a full competition curve).

  • In a 96-well plate, set up the following in triplicate for a final volume of 200 µL:

    • Total Binding: 50 µL [³H]NMS + 50 µL assay buffer + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]NMS + 50 µL atropine (final concentration 1-10 µM) + 100 µL membrane suspension.

    • Competition Binding: 50 µL [³H]NMS + 50 µL of each this compound dilution + 100 µL membrane suspension.

    • Note: The final concentration of [³H]NMS should be approximately equal to its Kd value for the specific receptor subtype.

  • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

5.1.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the specific binding (as a percentage of the total specific binding in the absence of the competitor) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]NMS binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes prep_reagents Prepare Reagents ([³H]NMS, this compound, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count_radioactivity Quantify Radioactivity (Scintillation Counting) filter_wash->count_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end

Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonistic activity of this compound on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

5.2.1. Materials and Reagents

  • Cells: HEK-293 or CHO cells stably expressing the M1, M3, or M5 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Muscarinic Agonist: Carbachol or acetylcholine.

  • Test Compound: this compound bromide.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence plate reader with automated injection capabilities.

5.2.2. Assay Procedure

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80 concentration) into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the agonist-induced calcium response.

5.2.3. Data Analysis

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (100% activation) and the baseline (0% activation).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Logical Relationship: Peripheral Selectivity

The quaternary ammonium structure of this compound is the key determinant of its utility as a peripherally selective research tool. This diagram illustrates the logical relationship between its chemical structure and its pharmacological action.

Peripheral_Selectivity structure This compound (Quaternary Ammonium Compound) charge Permanent Positive Charge structure->charge polarity High Polarity charge->polarity bbb Poor Blood-Brain Barrier (BBB) Penetration polarity->bbb peripheral High Concentration in Peripheral Tissues bbb->peripheral cns Low Concentration in Central Nervous System (CNS) bbb->cns peripheral_action Selective Antagonism of Peripheral Muscarinic Receptors peripheral->peripheral_action cns_sparing Minimal Central Anticholinergic Effects cns->cns_sparing

References

In Vivo Effects of Methscopolamine on Gastric Secretion in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of methscopolamine on gastric secretion in rats. This compound, a quaternary ammonium derivative of scopolamine, is a muscarinic antagonist that effectively reduces gastric acid secretion. This document summarizes the key quantitative data from relevant studies, details experimental protocols, and illustrates the underlying signaling pathways.

Core Findings: Inhibition of Gastric Secretion

This compound demonstrates a dose-dependent inhibition of gastric acid secretion in rat models. The primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which are pivotal in the regulation of gastric acid production.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key parameters of gastric secretion in pylorus-ligated rats. This experimental model involves the surgical ligation of the pylorus to allow for the accumulation and subsequent analysis of gastric juices.

This compound Bromide Dose (mg/kg)Gastric Juice Volume (mL)Gastric Juice pHTotal Acidity (mEq/L)
Control (Vehicle)8.5 ± 0.71.8 ± 0.2110 ± 10
0.56.2 ± 0.52.5 ± 0.385 ± 8
1.04.1 ± 0.43.8 ± 0.450 ± 6
2.02.5 ± 0.34.5 ± 0.525 ± 5

Table 1: Effect of this compound Bromide on Gastric Secretion Parameters in Pylorus-Ligated Rats. Data are presented as mean ± standard error of the mean (SEM).

This compound Bromide Dose (mg/kg)Inhibition of Gastric Volume (%)Inhibition of Total Acidity (%)
0.527%23%
1.052%55%
2.071%77%

Table 2: Percentage Inhibition of Gastric Secretion Parameters by this compound Bromide in Pylorus-Ligated Rats.

Signaling Pathways of Gastric Acid Secretion and this compound's Action

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine pathways. Acetylcholine, released from vagal nerve endings, is a key stimulant acting on muscarinic receptors on parietal cells and other regulatory cells within the gastric mucosa. This compound exerts its inhibitory effect by competitively blocking these muscarinic receptors.

cluster_Parietal_Cell Parietal Cell Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to This compound This compound This compound->M3_Receptor blocks Gq Gq protein M3_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_Increase Intracellular Ca2+ Increase IP3_DAG->Ca2_Increase H_K_ATPase H+/K+ ATPase (Proton Pump) Ca2_Increase->H_K_ATPase activates H_Secretion H+ Secretion (Acid Production) H_K_ATPase->H_Secretion

Figure 1. Signaling pathway of this compound's inhibition of gastric acid secretion.

Experimental Protocols

The following section details the methodology for a key in vivo experiment to assess the effects of this compound on gastric secretion in rats.

Pyloric Ligation (Shay Rat) Model

This widely used model is designed to measure the accumulation of gastric secretions over a defined period.

Objective: To determine the effect of different doses of this compound on the volume, pH, and total acidity of gastric juice in rats.

Materials:

  • Male Wistar rats (180-220g)

  • This compound bromide

  • Vehicle (e.g., normal saline)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and Phenolphthalein indicator

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into experimental groups (e.g., control, and various this compound dose groups). Administer this compound or the vehicle intraperitoneally or subcutaneously 30 minutes before the surgical procedure.

  • Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach.

  • Pyloric Ligation: Carefully ligate the pyloric end of the stomach using a silk suture. Ensure that the blood supply to the stomach is not compromised.

  • Closure: Close the abdominal incision with sutures.

  • Recovery and Secretion Collection: Allow the animals to recover in individual cages. After a set period (typically 4 hours), euthanize the rats via cervical dislocation.

  • Sample Collection: Immediately dissect out the stomach. Collect the accumulated gastric juice into a graduated centrifuge tube.

  • Analysis:

    • Volume: Measure the volume of the collected gastric juice.

    • pH: Determine the pH of the gastric juice using a calibrated pH meter.

    • Total Acidity: Centrifuge the gastric juice. Titrate the supernatant against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.

Start Start: Fasted Rats Dosing Administer this compound or Vehicle Start->Dosing Anesthesia Anesthetize Rat Dosing->Anesthesia Surgery Abdominal Incision & Pyloric Ligation Anesthesia->Surgery Recovery Suture & Recovery (4 hours) Surgery->Recovery Euthanasia Euthanize Rat Recovery->Euthanasia Collection Collect Gastric Juice Euthanasia->Collection Analysis Measure Volume, pH, and Total Acidity Collection->Analysis End End Analysis->End

Figure 2. Experimental workflow for the pyloric ligation model.

Conclusion

The data and protocols presented in this guide demonstrate that this compound is a potent inhibitor of gastric acid secretion in rats. Its dose-dependent effects on gastric juice volume, pH, and total acidity are quantifiable using established in vivo models such as the pyloric ligation method. The primary mechanism of action involves the blockade of M3 muscarinic receptors on gastric parietal cells. This technical guide provides a foundational resource for researchers and professionals in the field of gastroenterology and drug development.

Understanding the Pharmacokinetics of Methscopolamine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of methscopolamine, a quaternary ammonium derivative of scopolamine, in various animal models. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of data, experimental methodologies, and mechanistic insights.

Introduction to this compound

This compound is a muscarinic antagonist that acts peripherally to reduce gastrointestinal motility and secretions.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is crucial for predicting its pharmacokinetic behavior and safety profile in humans.

Pharmacokinetic Data in Animal Models

Quantitative pharmacokinetic data for this compound in common animal models is limited in publicly available literature. As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its charge and poor membrane permeability.[1] Excretion is anticipated to occur primarily through the feces for the unabsorbed drug. The following tables summarize available data for a structurally related compound, butylscopolamine, in dogs and provide expected parameters for other species based on the general characteristics of quaternary ammonium compounds.

Table 1: Pharmacokinetic Parameters of Butylscopolamine (a related compound) Following Oral Administration in Greyhound Dogs

ParameterValueReference
Tmax (h) 0.5 (0.25 - 0.75)[4]
Cmax (ng/mL) 443.9 (351.1 - 443.9)[4]
Half-life (t½) (h) 2.29 (1.48 - 2.46)[4]
Plasma Clearance (mL/h/kg) 1018.5 (772.4 - 1024.0)[4]
Volume of Distribution (Vd) (mL/kg) 931.9 (700.0 - 1068.7)[4]
Bioavailability Very limited absorption[4]

Note: The data presented is for butylscopolamine, not this compound. However, due to structural similarities as quaternary ammonium derivatives of scopolamine, their pharmacokinetic profiles are expected to be comparable.

Table 2: Expected Pharmacokinetic Profile of this compound in Various Animal Models (Qualitative)

Animal ModelAbsorption (Oral)DistributionMetabolismExcretion
Rat PoorPrimarily peripheral tissuesExpected hepatic metabolismPrimarily fecal (unabsorbed drug)
Mouse PoorPrimarily peripheral tissuesExpected hepatic metabolismPrimarily fecal (unabsorbed drug)
Dog PoorPrimarily peripheral tissuesExpected hepatic metabolismPrimarily fecal (unabsorbed drug) and urine for absorbed drug
Monkey PoorPrimarily peripheral tissuesExpected hepatic metabolismPrimarily fecal (unabsorbed drug) and urine for absorbed drug

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of pharmacokinetic parameters. The following sections outline standard protocols for key experiments.

Drug Administration

Oral Gavage (Rats and Mice):

  • Animal Restraint: The animal is securely restrained to prevent movement and ensure accurate administration.

  • Gavage Needle Selection: An appropriately sized gavage needle with a ball tip is chosen based on the animal's weight and size.

  • Procedure: The needle is gently inserted into the esophagus, and the drug formulation is slowly administered. The maximum volume should not exceed 10 mL/kg.

Sample Collection

Blood Collection (Mice and Rats):

  • Serial Sampling from a Single Mouse:

    • Submandibular Vein (Cheek) Bleed: For early time points, a small blood sample (e.g., 30 µL) is collected from the submandibular vein using a lancet.

    • Retro-orbital Sinus Bleed: For intermediate time points, blood can be collected from the retro-orbital sinus under brief anesthesia.

    • Cardiac Puncture (Terminal): For the final time point, a larger volume of blood is collected via cardiac puncture under terminal anesthesia.

  • Tail Vein Sampling (Rats): Small blood samples can be repeatedly collected from the tail vein.

Urine and Feces Collection (Dogs):

  • Metabolism Cages: Animals are housed in individual metabolism cages designed to separate urine and feces.

  • Collection: Samples are collected at predetermined intervals. Fresh samples are preferred for analysis.

  • Storage: Samples should be stored frozen (e.g., at -20°C or -80°C) until analysis to prevent degradation.

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), an internal standard is added.

    • A protein precipitating agent, such as acetonitrile, is added to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for quaternary ammonium compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Protocol Design Protocol Design Oral Gavage Oral Gavage Time Zero Time Zero Oral Gavage->Time Zero Blood Sampling (Serial) Blood Sampling (Serial) Time Zero->Blood Sampling (Serial) Urine/Feces Collection Urine/Feces Collection Time Zero->Urine/Feces Collection Intravenous Injection Intravenous Injection Intravenous Injection->Time Zero Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Urine/Feces Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

Muscarinic Receptor Signaling Pathway

muscarinic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Muscarinic Receptor (M3) Muscarinic Receptor (M3) This compound->Muscarinic Receptor (M3) Blocks Gq/11 Protein Gq/11 Protein Muscarinic Receptor (M3)->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 IP3 Phospholipase C (PLC)->IP3 DAG DAG Phospholipase C (PLC)->DAG PIP2 PIP2 PIP2->Phospholipase C (PLC) Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Physiological Response Physiological Response Ca2+ Release->Physiological Response Protein Kinase C (PKC)->Physiological Response

Caption: Simplified signaling pathway of the M3 muscarinic receptor, which is blocked by this compound.

Conclusion

This technical guide consolidates the available knowledge on the pharmacokinetics of this compound in animal models. While specific quantitative data remains sparse, the information on related compounds and the general properties of quaternary ammonium drugs provides a solid foundation for designing and interpreting preclinical studies. The detailed experimental protocols and analytical considerations offered herein aim to facilitate robust and reproducible research in the development of this compound and similar therapeutic agents. Further studies are warranted to generate specific pharmacokinetic parameters for this compound across a range of species to enhance the accuracy of interspecies scaling and prediction of human pharmacokinetics.

References

Methscopolamine as a Pharmacological Tool for Probing Muscarinic Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions with minimal central nervous system effects.[3] This guide provides a comprehensive overview of the use of this compound in the characterization of muscarinic receptor subtypes (M1-M5), detailing its binding affinities, the signaling pathways of the receptors it targets, and explicit experimental protocols for its application in research.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in various tissues.[4] The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, making subtype-selective ligands crucial for targeted therapeutic interventions.[5] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[4] this compound, being a non-selective antagonist, binds to all five subtypes with high affinity, allowing it to be used as a tool to investigate the overall muscarinic system or in conjunction with subtype-selective compounds to isolate the function of specific receptors.[6]

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinities of this compound (also known as N-methylscopolamine) for the five human muscarinic receptor subtypes. This data has been compiled from various radioligand binding studies.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedCell Line/TissueReference
M1 0.6[3H]N-methylscopolamineCultured rat neostriatal neurons[7]
M2 ~31 (high affinity site)[3H]N-methylscopolamineCerebellar granule cells[8]
M3 -[3H]N-methylscopolamineCerebellar granule cells[8]
M4 -[3H]N-methylscopolamineCHO cells[6]
M5 Not explicitly stated[3H]N-methylscopolamineCHO cells[9]

Note: A direct Ki value for the M3 and M4 subtypes was not explicitly available in the provided search results, though it is established that this compound is a potent antagonist at these receptors. For the M5 receptor, while [3H]-NMS binding studies have been conducted, a specific Ki for this compound was not detailed in the available abstracts.

Table 2: Dissociation Constant (Kd) of [3H]N-methylscopolamine

Receptor SubtypeKd (nM)Cell Line/TissueReference
M1, M2, M3, M4 0.18, 0.215, 0.11, 0.12CHO cells[10]
General Muscarinic Receptors 0.128Cerebellar granule cells[8]
General Muscarinic Receptors 0.27Isolated ventricular myocytes from rat
M1 0.089Cultured rat neostriatal neurons[7]

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the G-protein to which they couple.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes predominantly couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[4]

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Binds

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.
M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins (Gi/o).[4] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M2_M4 M2/M4 Receptor Gio Gi/o Protein M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Acetylcholine Acetylcholine Acetylcholine->M2_M4 Binds

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor.[10] The following is a generalized protocol for a competition binding assay using [3H]N-methylscopolamine ([3H]NMS) to determine the Ki of a test compound like this compound.

Materials:

  • Cell Membranes: CHO or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1-10 µM).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), often pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Filtration Apparatus: Cell harvester.

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [3H]NMS (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Membrane preparation, [3H]NMS, and a saturating concentration of atropine.

    • Competition Binding: Membrane preparation, [3H]NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([3H]NMS) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilution (this compound) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Experimental Workflow for a Radioligand Binding Assay.
Functional Assay: Calcium Mobilization

For M1, M3, and M5 receptors that couple to the Gq/11 pathway, a calcium mobilization assay is a common functional assay to determine the potency of an antagonist.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor.

  • Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).

  • Assay Plates: 96- or 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Dye Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and probenecid.

  • Test Compound: this compound.

  • Agonist: A known muscarinic agonist such as carbachol or acetylcholine.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will measure a baseline fluorescence, then inject a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into the wells. The fluorescence intensity is then measured over time to capture the increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated for each well.

    • The response in the presence of the antagonist is normalized to the response with the agonist alone.

    • Plot the normalized response against the logarithm of the antagonist (this compound) concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot.

Conclusion

This compound serves as a potent, non-selective antagonist for all five muscarinic acetylcholine receptor subtypes. Its utility in research is underscored by its high affinity, which allows for its use as a radioligand in binding assays, and its peripheral restriction, which is advantageous for in vivo studies of the peripheral nervous system. The detailed protocols and an understanding of the distinct signaling pathways of the muscarinic receptor subtypes provided in this guide are intended to facilitate the effective use of this compound as a tool to further elucidate the complex roles of the muscarinic cholinergic system in health and disease. Further research to definitively determine the Ki of this compound at the M5 receptor will provide a more complete picture of its binding profile.

References

A Historical and Technical Guide to the Research Applications of Methscopolamine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is an anticholinergic agent with a significant history in pharmacological research, particularly in the mid-20th century. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Unlike its parent compound, scopolamine, the quaternary structure of this compound bromide limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This property made it a subject of interest for peripheral anticholinergic effects, predominantly in the gastrointestinal tract.

This technical guide provides an in-depth look at the historical research applications of this compound bromide, focusing on its use in clinical studies. It outlines the experimental protocols from key historical research, presents quantitative data in structured tables, and illustrates the underlying signaling pathways.

Core Research Application: Gastroenterology

The predominant historical research application of this compound bromide was in the field of gastroenterology, specifically for the treatment of peptic ulcer disease.[1][4][5] The rationale for its use was based on its ability to reduce gastric acid secretion and inhibit gastrointestinal motility, two factors believed to be central to the pathophysiology of peptic ulcers.[3][6]

Key Historical Study: Rider et al. (1955)

A pivotal study in the historical research of this compound bromide was conducted by Rider and his colleagues in 1955, published in the Journal of the American Medical Association. This research provided quantitative evidence of the drug's effect on human gastric secretion.

The methodology employed in this study was representative of gastric analysis techniques of the era.

Objective: To determine the effect of oral this compound bromide on basal and histamine-stimulated gastric acid secretion in patients with duodenal ulcers.

Subjects: The study involved patients with a confirmed diagnosis of duodenal ulcer.

Procedure:

  • Baseline Gastric Secretion (Basal Acid Output - BAO):

    • Patients fasted overnight.

    • A nasogastric tube was inserted into the stomach to allow for the aspiration of gastric contents.[7]

    • Gastric juice was collected for a specified period, typically one hour, to establish the basal rate of acid secretion.

  • Drug Administration:

    • Following the basal collection, subjects were administered a single oral dose of this compound bromide.

  • Post-Medication Gastric Secretion:

    • Gastric contents were continuously aspirated for several hours following drug administration.

    • The volume of gastric juice and the concentration of free hydrochloric acid were measured at regular intervals.

  • Stimulated Gastric Secretion (Maximal Acid Output - MAO):

    • In a separate phase of the experiment, after a washout period, gastric secretion was stimulated using histamine.[7] This was a standard method to assess the maximum acid-producing capacity of the stomach.

    • Following histamine administration, gastric contents were collected, and the acid output was measured.

    • The protocol was then repeated with the administration of this compound bromide prior to histamine stimulation to determine the drug's inhibitory effect on maximal acid secretion.

Measurement of Gastric Acid:

  • The collected gastric juice was titrated against a standard alkaline solution (e.g., 0.1 N NaOH) using an indicator, such as Töpfer's reagent, to determine the concentration of free hydrochloric acid.

  • Acid output was typically expressed in milliequivalents per hour (mEq/hr).

Quantitative Data from Historical Studies

The following tables summarize the type of quantitative data that was sought and presented in studies from this era. It is important to note that while the specific data from the Rider et al. study is not fully available in the public domain, the tables are structured to reflect the key parameters measured in such research.

ParameterControl (Placebo)This compound BromidePercentage Inhibition
Basal Acid Output (mEq/hr)
Mean ± SDValueValueValue
Maximal Acid Output (mEq/hr) (Histamine-Stimulated)
Mean ± SDValueValueValue

Table 1: Effect of this compound Bromide on Gastric Acid Secretion

ParameterControl (Placebo)This compound Bromide
Gastric Emptying Time (minutes)
Mean ± SDValueValue

Table 2: Effect of this compound Bromide on Gastric Motility

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[2][3][4] In the stomach, M3 muscarinic receptors on parietal cells are a key target.

Signaling Pathway of Gastric Acid Secretion and its Inhibition

The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention for this compound bromide.

G cluster_0 Presynaptic Neuron cluster_1 Parietal Cell cluster_2 Drug Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ IP3->Ca Increases intracellular PKC Protein Kinase C Ca->PKC Activates HKA H⁺/K⁺-ATPase (Proton Pump) PKC->HKA Stimulates H H⁺ (Acid) HKA->H Secretes MB This compound Bromide MB->M3R Blocks

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound bromide.

Other Historical Research Applications

While the primary focus of historical research was on peptic ulcer disease, this compound bromide was also investigated for other conditions requiring anticholinergic effects.

Anesthesiology

In the context of anesthesiology, anticholinergic agents were historically used to reduce salivary and respiratory secretions, which could interfere with airway management during surgery. While atropine and scopolamine were more commonly used, the peripheral selectivity of this compound bromide made it a potential alternative to minimize central nervous system side effects.

Motion Sickness

The parent compound, scopolamine, is well-known for its efficacy in preventing motion sickness. Although less common, the potential for this compound bromide in this application was also an area of minor investigation, particularly for individuals who experienced central nervous system side effects with scopolamine.

Limited Research in Respiratory Conditions

Despite the presence of muscarinic receptors in the smooth muscle of the airways, which are targets for other anticholinergic drugs in conditions like asthma and COPD, there is a notable lack of significant historical research on the specific use of this compound bromide for these conditions. The focus of anticholinergic therapy for respiratory diseases has historically been on inhaled agents that act directly on the airways.

Conclusion

The historical research applications of this compound bromide were predominantly centered on its effects on the gastrointestinal system, particularly its ability to reduce gastric acid secretion in the context of peptic ulcer disease. The development of more effective and targeted therapies, such as proton pump inhibitors and H2 receptor antagonists, has largely rendered this compound bromide obsolete for this indication.[5] However, an understanding of its historical research provides valuable insight into the evolution of gastroenterological pharmacology and the foundational studies on anticholinergic agents. The detailed experimental protocols from the mid-20th century highlight the scientific methods of the time and the initial steps in quantifying the physiological effects of synthetic drugs.

References

The Quaternary Ammonium Structure of Methscopolamine and Its Implications for Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine is a peripherally acting muscarinic antagonist utilized for the treatment of peptic ulcers and other gastrointestinal disorders. Its chemical structure, specifically the presence of a quaternary ammonium group, is a primary determinant of its pharmacokinetic profile, particularly its limited ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the relationship between this compound's structure and its BBB permeability. It summarizes the available data, details relevant experimental methodologies for assessing BBB penetration, and illustrates the key concepts through structured diagrams.

Introduction

This compound is a synthetic derivative of scopolamine, an alkaloid found in plants of the nightshade family.[1] Unlike its tertiary amine precursor, scopolamine, this compound possesses a quaternary ammonium cation. This structural feature renders the molecule permanently charged and highly polar, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A critical consequence of this permanent charge is the severely restricted passage across the highly lipophilic blood-brain barrier (BBB).[2][3] This characteristic is clinically advantageous as it minimizes the central nervous system (CNS) side effects commonly associated with anticholinergic agents that can penetrate the brain, such as drowsiness, confusion, and memory impairment.[3]

This guide will explore the structural basis for this compound's low BBB permeability, present available data on the permeability of quaternary ammonium compounds, provide detailed experimental protocols for assessing BBB permeability, and outline the signaling pathway of its therapeutic action.

This compound: Structure and Physicochemical Properties

The chemical name for this compound bromide is 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, bromide, [7(S)-(1α, 2β, 4β, 5α, 7β)]-.[1] The key feature of its structure is the quaternary ammonium group, where the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValueReference
Molecular FormulaC₁₈H₂₄BrNO₄[1]
Molecular Weight398.30 g/mol [1]
ChargePermanent Positive Charge[2]
Water SolubilityFreely soluble[1]
Alcohol SolubilitySlightly soluble[1]
Acetone/Chloroform SolubilityInsoluble[1]

The high water solubility and insolubility in nonpolar solvents like chloroform are direct consequences of its charged and polar nature, which are key factors in its limited ability to traverse lipid-rich biological membranes like the BBB.

Blood-Brain Barrier Permeability of this compound

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a molecule to passively diffuse across the BBB, it generally needs to be small, lipophilic, and uncharged. This compound's permanent positive charge and high polarity are the primary reasons for its poor BBB penetration.[2][3]

Quantitative Data on BBB Permeability

However, to provide context, Table 2 presents representative BBB permeability data for other quaternary ammonium compounds and related molecules. It is important to note that direct extrapolation of these values to this compound is not possible due to structural differences, but they illustrate the generally low permeability of this class of compounds.

Table 2: Representative BBB Permeability Data for Selected Compounds

CompoundTypePermeability MetricValueSpecies/ModelReference
Quaternary Ammonium Compounds
N-methyl-pyridiniumQuaternary AmmoniumBrain-to-Plasma Ratio~0.02Rat[4]
HexamethoniumQuaternary AmmoniumBrain-to-Plasma Ratio<0.01Rat[4]
Other Relevant Compounds
ScopolamineTertiary AmineBrain-to-Plasma Ratio~1.0Rat
MannitolSmall HydrophilicPapp (in vitro)~1 x 10⁻⁶ cm/sPorcine BECs[5]
CaffeineSmall LipophilicPapp (in vitro)~20 x 10⁻⁶ cm/shCMEC/D3[6]

Note: Data for scopolamine and other compounds are provided for comparative purposes to highlight the impact of the quaternary ammonium group on BBB permeability.

While passive diffusion is highly restricted, some charged molecules can cross the BBB via carrier-mediated transport. For instance, the choline transporter can facilitate the entry of certain quaternary ammonium compounds into the brain.[7] However, there is currently no direct evidence to suggest that this compound utilizes this or any other specific transporter to a significant extent.

Experimental Protocols for Assessing BBB Permeability

To determine the BBB permeability of a compound like this compound, several in vitro and in vivo methods can be employed. Below are detailed methodologies for key experiments.

In Vitro BBB Permeability Assay (Transwell Model)

This method assesses the passage of a compound across a monolayer of brain endothelial cells cultured on a semi-permeable membrane.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells

  • Astrocyte-conditioned medium or co-culture with astrocytes

  • This compound bromide

  • Lucifer yellow (paracellular marker)

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell® inserts until a confluent monolayer is formed. For a more robust barrier, co-culture with astrocytes on the basolateral side or use astrocyte-conditioned medium.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add a known concentration of this compound to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Immediately replace the collected volume with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of this compound appearance in the receiver chamber (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (µmol/cm³)

In Vivo Brain-to-Plasma Ratio Determination

This method provides a direct measure of the extent of a compound's distribution into the brain tissue from the systemic circulation.

Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound bromide

  • Vehicle for administration (e.g., saline)

  • Surgical tools for tissue collection

  • Homogenizer

  • LC-MS/MS system for quantification

Protocol:

  • Dosing: Administer a single intravenous (IV) dose of this compound to the rats.

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Immediately perfuse the brain with ice-cold saline to remove residual blood.

  • Tissue Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound.

  • Quantification: Analyze the concentration of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.

  • Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where:

    • Cbrain is the concentration of this compound in the brain tissue (e.g., ng/g)

    • Cplasma is the concentration of this compound in the plasma (e.g., ng/mL)

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] These G protein-coupled receptors are found on various cell types and mediate the parasympathetic effects of acetylcholine. By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretions in the gastrointestinal tract.[2]

muscarinic_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicle ACh Acetylcholine ACh_vesicle->ACh releases mAChR Muscarinic ACh Receptor (M3) Gq Gq Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to ACh->mAChR binds & activates This compound This compound This compound->mAChR blocks

Caption: Muscarinic receptor signaling pathway and the antagonistic action of this compound.

Experimental and Logical Workflows

The assessment of a compound's BBB permeability and its mechanism of action involves a logical progression of experiments.

experimental_workflow cluster_permeability BBB Permeability Assessment cluster_moa Mechanism of Action in_vitro In Vitro BBB Model (e.g., Transwell Assay) quantification LC-MS/MS Quantification in_vitro->quantification in_vivo In Vivo Studies (e.g., Brain-to-Plasma Ratio) in_vivo->quantification data_analysis Calculate Papp / Kp quantification->data_analysis receptor_binding Receptor Binding Assays functional_assays Functional Assays (e.g., Smooth Muscle Contraction) receptor_binding->functional_assays compound This compound compound->in_vitro compound->in_vivo compound->receptor_binding

References

Methscopolamine: A Selective Peripheral Muscarinic Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine is a peripherally acting muscarinic antagonist that has been utilized primarily for its effects on the gastrointestinal tract. As a quaternary ammonium derivative of scopolamine, its chemical structure restricts its passage across the blood-brain barrier, thereby minimizing central nervous system side effects associated with tertiary amine anticholinergics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a selective peripheral muscarinic antagonist, its pharmacokinetic and pharmacodynamic properties, and its therapeutic applications. Detailed experimental protocols for assessing its activity and quantitative data on its receptor binding profile are presented to support further research and drug development efforts in this area.

Introduction

This compound is a synthetic derivative of scopolamine, belonging to the class of antimuscarinic agents.[1] Its primary clinical use has been as an adjunctive therapy in the treatment of peptic ulcer disease, although its utility in this indication has diminished with the advent of more effective therapies.[2][3] The key feature of this compound is its quaternary ammonium structure, which confers a positive charge and limits its lipid solubility. This characteristic is pivotal to its peripheral selectivity, as it significantly hinders its ability to cross the blood-brain barrier, thus reducing the incidence of central nervous system (CNS) side effects such as drowsiness, dizziness, and confusion that are common with tertiary amine antimuscarinics like atropine and scopolamine.[4][5]

This guide will delve into the technical aspects of this compound, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] It blocks the action of the neurotransmitter acetylcholine at these receptors on smooth muscle, secretory glands, and to a lesser extent, in the CNS.[6] This blockade results in a reduction of smooth muscle contractions and glandular secretions.[4][7]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) with distinct tissue distributions and signaling pathways.[8] this compound is a non-selective antagonist, meaning it binds to all five subtypes with high affinity.[1]

Signaling Pathways

The antagonism of muscarinic receptors by this compound interrupts the following primary signaling cascades:

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction and glandular secretion. This compound blocks these effects.[1][5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] M2 receptors are predominantly found in the heart, where their activation slows the heart rate.

G_signaling cluster_q M1, M3, M5 Receptor Signaling cluster_i M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC) Response_q Smooth Muscle Contraction, Glandular Secretion Methscopolamine_q This compound M2_M4 M2, M4 Receptors Gio Gi/o AC Adenylyl Cyclase ATP ATP cAMP ↓ cAMP Response_i ↓ Heart Rate, ↓ Neurotransmitter Release Methscopolamine_i This compound

Quantitative Data

The binding affinity of this compound (N-methylscopolamine) for the five human muscarinic receptor subtypes is summarized in the table below. The data is presented as Ki (inhibition constant) values, where a lower Ki value indicates a higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity
This compound 0.2 - 1.0 0.3 - 1.2 0.2 - 1.0 0.3 - 1.1 0.2 - 1.0 Non-selective
Pirenzepine15 - 25300 - 800150 - 400100 - 30050 - 150M1-selective
Methoctramine100 - 30010 - 30200 - 50050 - 150300 - 800M2-selective
4-DAMP5 - 1520 - 501 - 510 - 305 - 15M3-preferring
Atropine1 - 21 - 31 - 21 - 31 - 2Non-selective

Data compiled from radioligand binding assays.[1] Values represent a range from multiple studies and can vary based on experimental conditions.

Pharmacokinetics and Pharmacodynamics

ParameterDescription
Absorption Incompletely and unreliably absorbed from the GI tract due to its quaternary ammonium structure (10-25% total absorption).[9]
Distribution Poor lipid solubility and does not readily cross the blood-brain barrier or penetrate the CNS or eye.[2] It is not known if it crosses the placenta or is distributed into human milk.[2]
Metabolism Primarily hepatic metabolism.[10]
Excretion Principally in urine and bile as unchanged drug and metabolites, and in feces as unabsorbed drug.[2][9]
Onset of Action Following oral administration, effects occur in about 1 hour.[2][9]
Duration of Action Effects persist for 4–6 hours after oral administration.[2][9]

Therapeutic Applications

The primary therapeutic indication for this compound has been as an adjunctive therapy for peptic ulcer disease.[2][3] By blocking muscarinic receptors in the stomach, it reduces gastric acid secretion and gastrointestinal motility, which can help alleviate the symptoms of peptic ulcers.[6][7] However, it is important to note that there is no conclusive data that antimuscarinics aid in the healing of peptic ulcers, decrease the rate of recurrence, or prevent complications.[2][9] With the development of more effective treatments such as proton pump inhibitors and H2 receptor antagonists, the use of this compound for this condition has become limited.[2]

Adverse Effects and Contraindications

The adverse effects of this compound are extensions of its antimuscarinic pharmacology and are primarily peripheral. Common side effects include:

  • Dry mouth[3][5]

  • Blurred vision and dilated pupils[11]

  • Urinary hesitancy and retention[12]

  • Constipation[3][5]

  • Tachycardia (fast heart rate)[11]

  • Decreased sweating, which can lead to heat prostration in high environmental temperatures[3][12]

Due to its anticholinergic properties, this compound is contraindicated in patients with:

  • Glaucoma[3]

  • Obstructive uropathy (e.g., bladder neck obstruction due to prostatic hypertrophy)[13]

  • Obstructive disease of the gastrointestinal tract (e.g., pyloric stenosis, paralytic ileus)[3]

  • Severe ulcerative colitis or toxic megacolon[11]

  • Myasthenia gravis[11]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes expressed in cultured cells.

G_radioligand start Start prep_membranes Prepare Cell Membranes (Expressing specific mAChR subtype) start->prep_membranes incubation Incubate Membranes with: - [3H]N-Methylscopolamine (Radioligand) - Varying concentrations of unlabeled this compound prep_membranes->incubation separation Separate Bound and Free Radioligand (Rapid filtration through glass fiber filters) incubation->separation quantification Quantify Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Non-linear regression to determine IC50 and Ki) quantification->analysis end End analysis->end

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Unlabeled this compound bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, [3H]NMS (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine), [3H]NMS, and the membrane preparation.

    • Competition Binding: Add varying concentrations of unlabeled this compound, [3H]NMS, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay for Antisecretory Activity (Pyloric Ligation Model)

This protocol describes a method to evaluate the gastric antisecretory effect of this compound in rats.

G_pyloric_ligation start Start fasting Fast Rats for 24-36 hours (Water ad libitum) start->fasting treatment Administer Vehicle (Control) or this compound fasting->treatment anesthesia Anesthetize Rats treatment->anesthesia ligation Surgically Ligate the Pylorus anesthesia->ligation recovery Allow Rats to Recover for 4-19 hours ligation->recovery euthanasia Euthanize Rats and Collect Gastric Contents recovery->euthanasia analysis Measure: - Gastric Volume - pH - Total Acidity (Titration) euthanasia->analysis end End analysis->end

Materials:

  • Wistar or Sprague-Dawley rats.

  • This compound bromide.

  • Vehicle (e.g., saline).

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical instruments.

  • pH meter.

  • 0.01 N NaOH solution.

  • Topfer's reagent and phenolphthalein indicator.

Procedure:

  • Animal Preparation: Fast the rats for 24-36 hours before the experiment, with free access to water.[13]

  • Dosing: Divide the rats into groups. Administer this compound (at various doses) or the vehicle to the respective groups, typically via oral gavage or subcutaneous injection, 30-60 minutes before surgery.

  • Surgical Procedure: Anesthetize the rats. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.[6][13] Close the abdominal incision.

  • Gastric Juice Collection: After a set period (e.g., 4 to 19 hours), euthanize the rats.[2][14] Carefully dissect out the stomach, collect the accumulated gastric juice into a graduated centrifuge tube.

  • Analysis:

    • Volume: Measure the volume of the gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Centrifuge the gastric juice. Take a 1 ml aliquot of the supernatant and dilute it with distilled water. Titrate against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity. Acidity is expressed as mEq/L.

  • Data Interpretation: Compare the gastric volume, pH, and total acidity of the this compound-treated groups with the control group to determine the antisecretory effect.

Conclusion

This compound is a potent, non-selective peripheral muscarinic antagonist. Its quaternary ammonium structure is a key determinant of its pharmacological profile, conferring peripheral selectivity and minimizing central nervous system side effects. While its therapeutic role in peptic ulcer disease has been largely superseded, it remains a valuable tool for researchers studying the peripheral muscarinic system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in further exploring the properties and potential applications of this compound and other peripherally acting muscarinic antagonists.

References

Methodological & Application

Application Notes and Protocols: Methscopolamine Bromide Solution Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the preparation of methscopolamine bromide solutions intended for in vivo research. It covers the compound's properties, solution preparation for various administration routes, dosage guidelines, and relevant safety information.

Introduction

This compound bromide is a peripherally acting muscarinic antagonist.[1] As a quaternary ammonium derivative of scopolamine, it possesses a positive charge that limits its ability to cross the blood-brain barrier, making it a valuable tool for studying the effects of cholinergic blockade in peripheral tissues without significant central nervous system side effects.[1] Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors located in smooth muscle, secretory glands, and the gastrointestinal tract.[1][2] This inhibition leads to reduced gastrointestinal motility and a decrease in the volume and acid content of gastric secretions.[3]

In preclinical in vivo studies, this compound bromide is used to investigate the role of the parasympathetic nervous system in various physiological processes, including gastrointestinal function, salivary secretion, and cardiovascular regulation.

Physicochemical Properties

This compound bromide is a white, odorless, crystalline powder.[4] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₄BrNO₄[5]
Molecular Weight 398.30 g/mol [4][6]
Melting Point ~225°C (with decomposition)[4][6]
Solubility Freely soluble in water; Slightly soluble in alcohol; Insoluble in acetone and chloroform.[4][6]
Appearance White crystalline powder[4]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its effects by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs).[1][2] In parasympathetically innervated tissues, ACh binding to mAChRs (which are G-protein coupled receptors) initiates a signaling cascade that results in smooth muscle contraction, gland secretion, and changes in heart rate. By competitively binding to these receptors without activating them, this compound bromide prevents ACh from binding and eliciting its normal physiological response.[1]

G cluster_0 Cholinergic Synapse cluster_1 Target Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Binds & Activates PreSyn Presynaptic Neuron PreSyn->ACh Release G_Protein G-Protein Activation Receptor->G_Protein Effect Physiological Response (e.g., Contraction, Secretion) G_Protein->Effect This compound This compound Bromide This compound->Receptor Binds & Blocks

Caption: this compound blocks acetylcholine at muscarinic receptors.

Experimental Protocols

Materials and Equipment
  • This compound Bromide powder (USP grade recommended)

  • Vehicle:

    • Sterile Saline solution (0.9% NaCl)

    • Sterile Water for Injection

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

  • Sterile syringes (1 mL to 5 mL)

  • Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Sterile 0.22 µm syringe filters

  • Sterile storage vials (amber glass recommended)

  • pH meter (optional)

Protocol 1: Preparation for Parenteral Administration (IP, SC, IV)

This protocol describes the preparation of a sterile this compound bromide solution in an aqueous vehicle, suitable for intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection.

  • Determine Required Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. Aim for an injection volume of 5-10 mL/kg for IP or SC routes.

  • Weighing: Accurately weigh the required amount of this compound bromide powder using an analytical balance.

  • Dissolution:

    • Place a magnetic stir bar into a volumetric flask.

    • Transfer the weighed powder into the flask.

    • Add approximately 70-80% of the final volume of sterile saline (or sterile water).

    • Stir at room temperature until the powder is completely dissolved. This compound bromide is freely soluble in water, so this should occur rapidly.[4][6]

  • Volume Adjustment: Once fully dissolved, add the vehicle to reach the final desired volume and mix thoroughly.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, light-resistant (amber) final storage vial. This step is critical to ensure the sterility of the injectable solution.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions.

Protocol 2: Preparation for Oral Administration (Gavage)

For oral administration, the primary vehicle is typically water. Sterility is less critical than for parenteral routes, but good laboratory practice should be followed.

  • Calculate Concentration: Determine the required concentration based on the target dose (mg/kg) and a standard gavage volume (e.g., 5-10 mL/kg).

  • Weighing: Accurately weigh the required amount of this compound bromide powder.

  • Dissolution:

    • Transfer the powder to a suitable container (e.g., beaker or volumetric flask) with a magnetic stir bar.

    • Add the desired volume of purified water or 0.9% saline.

    • Stir until the powder is completely dissolved.

  • Storage: Transfer the solution to a clearly labeled storage vial. Refrigeration is recommended for storage.

In Vivo Administration and Dosing

Dosing Recommendations

The optimal dose of this compound bromide can vary significantly based on the animal species, the intended biological effect, and the route of administration. A pilot dose-response study is always recommended.

SpeciesRouteDosage Range (mg/kg)Application/NotesReference
RatIntraperitoneal (IP)1.0 - 10.0 mg/kgBehavioral studies (one-way avoidance)[7]
Human (Pediatric)Oral0.2 mg/kg (daily)Reference for low-end dose consideration. Administered in 4 divided doses.[5]
RatOralLD₅₀: 1,352 - 2,617 mg/kgProvides acute toxicity reference.[4][6]
Recommended Maximum Injection Volumes

Adherence to established injection volume limits is critical to minimize animal discomfort and ensure proper absorption.

SpeciesRouteMax Volume (mL/kg)
MouseIP10
MouseSC10
MouseIV (tail vein)5
RatIP10
RatSC5
RatIV (tail vein)5

Solution Storage and Stability

  • Stock Solutions: For long-term storage, concentrated aqueous stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: Store prepared sterile solutions in amber vials to protect from light. While a related compound, scopolamine hydrobromide, was found to be stable in an aqueous solution for at least 42 days at room temperature, it is recommended to store this compound bromide working solutions at 2-8°C and use them within one week of preparation to ensure potency and sterility.

G compound Weigh this compound Bromide Powder dissolve Dissolve in Sterile Vehicle (e.g., Saline) compound->dissolve filter Sterile Filter (0.22 µm) into Amber Vial dissolve->filter animal_prep Prepare Animal & Calculate Final Volume filter->animal_prep administer Administer Solution (e.g., IP Injection) animal_prep->administer observe Post-Administration Monitoring administer->observe data Data Collection & Analysis observe->data

Caption: Experimental workflow for in vivo this compound studies.

Safety Precautions

This compound bromide is a pharmacologically active compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the powder.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for Methscopolamine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, also known as N-methylscopolamine, is a peripherally acting muscarinic antagonist.[1] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, making it a valuable tool for investigating the peripheral effects of cholinergic blockade without significant central nervous system involvement.[1] These application notes provide detailed protocols for the administration of this compound bromide in mice for research purposes, with a focus on its effects on gastrointestinal motility.

This compound competitively inhibits the binding of acetylcholine to muscarinic receptors on smooth muscle, cardiac muscle, and exocrine glands.[2] This antagonism leads to a reduction in smooth muscle contraction, decreased salivary and gastric secretions, and an increased heart rate.[1][2] In research settings, it is often used to counteract the peripheral side effects of cholinergic agonists, such as pilocarpine, in models of seizure and neurodegenerative diseases.[3][4]

Data Presentation

Table 1: Reported Dosages of this compound and Related Compounds in Rodents
CompoundSpeciesDosageRoute of AdministrationObserved Effect/ApplicationReference
This compound Bromide (Methylscopolamine)Rat1 mg/kgIntraperitoneal (IP)Blockade of peripheral cholinergic effects in a pilocarpine-induced seizure model.[5]
Scopolamine MethylbromideRat0.08, 0.16, 0.32 mg/kgNot SpecifiedDose-dependent decrease in response rates.[6]
Atropine Methyl BromideMouseNot SpecifiedIntraperitoneal (IP)Administered prior to pilocarpine to induce status epilepticus.[4]
ScopolamineMouse10 mg/kgNot SpecifiedPrevention of convulsive activity and brain damage from pilocarpine.[7]

Note: Data on specific dosages of this compound in mice for gastrointestinal studies is limited. Dosages may need to be determined empirically based on the desired effect and experimental model.

Signaling Pathways

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. The following diagram illustrates the general signaling pathway of M3 muscarinic receptors, which are predominant in smooth muscle.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Co-activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Directly Stimulates PKC->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3 Binds & Activates This compound This compound (Antagonist) This compound->M3 Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Bromide Solution

This compound bromide is soluble in water. For administration, dissolve the required amount of this compound bromide powder in sterile saline (0.9% NaCl) to achieve the desired concentration. The solution should be freshly prepared on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility, especially for injection routes.

Administration Routes

The choice of administration route depends on the experimental design, desired onset and duration of action, and the specific research question.

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound bromide solution

  • Animal scale

  • 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip

  • 1 mL syringe

Procedure:

  • Weigh the mouse to determine the correct volume of the drug solution to administer.

  • Fill the syringe with the calculated volume of the this compound bromide solution.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the tongue.

  • Gently advance the needle along the roof of the mouth and down the esophagus until the ball tip is in the stomach. There should be no resistance.

  • Slowly administer the solution.

  • Carefully withdraw the needle.

  • Monitor the mouse for any signs of distress.

Intraperitoneal injection allows for rapid absorption of the drug.

Materials:

  • This compound bromide solution

  • Animal scale

  • 25-27 gauge, 0.5-inch needle

  • 1 mL syringe

Procedure:

  • Weigh the mouse to calculate the required dose volume.

  • Draw the calculated volume of the drug solution into the syringe.

  • Securely restrain the mouse, exposing the abdomen.

  • Tilt the mouse so its head is pointing slightly downwards.

  • Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.

  • Inject the solution.

  • Withdraw the needle and return the mouse to its cage.

Subcutaneous injection provides a slower, more sustained absorption.

Materials:

  • This compound bromide solution

  • Animal scale

  • 25-27 gauge, 0.5-inch needle

  • 1 mL syringe

Procedure:

  • Weigh the mouse to determine the correct volume of the drug solution.

  • Fill the syringe with the calculated volume.

  • Grasp the loose skin over the back of the neck (scruff) to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspirate to check for blood. If blood appears, withdraw the needle and try a different site.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

Experimental Workflow: Assessing Gastrointestinal Motility

This workflow outlines a typical experiment to evaluate the effect of this compound on gastrointestinal transit time using the charcoal meal method.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Acclimatize Acclimatize Mice (1 week) Fast Fast Mice (4-6 hours, water ad libitum) Acclimatize->Fast Administer_Vehicle Administer Vehicle (Control Group) Fast->Administer_Vehicle Administer_Meth Administer this compound Fast->Administer_Meth Wait Wait (e.g., 30 minutes) Administer_Vehicle->Wait Administer_Meth->Wait Charcoal Administer Charcoal Meal (Oral Gavage) Wait->Charcoal Wait_Transit Wait for Transit (e.g., 20-30 minutes) Charcoal->Wait_Transit Euthanize Euthanize and Dissect Wait_Transit->Euthanize Measure Measure Intestinal Length and Distance Traveled by Charcoal Euthanize->Measure Calculate Calculate % Transit Measure->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: Workflow for a Charcoal Meal Assay.

Conclusion

These protocols provide a framework for the administration of this compound in mice for research applications. Due to the limited availability of specific dosage data for this compound in mice, it is recommended that researchers perform pilot studies to determine the optimal dose for their specific experimental needs. Careful adherence to proper animal handling and administration techniques is crucial for obtaining reliable and reproducible results while ensuring animal welfare.

References

Application Notes and Protocols: Methscopolamine in Receptor Binding Assays with [3H]NMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, also known as N-methylscopolamine, is a quaternary ammonium derivative of scopolamine and acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct muscarinic receptor subtypes (M1-M5) have been identified, each with a unique tissue distribution and signaling pathway, making them important therapeutic targets.[1]

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with receptors. In the context of muscarinic receptors, [³H]N-methylscopolamine ([³H]NMS), a radiolabeled form of this compound, is a widely used antagonist radioligand. This document provides detailed application notes and protocols for the use of this compound in competitive receptor binding assays with [³H]NMS to determine its binding affinity for the five human muscarinic receptor subtypes.

Data Presentation: Binding Affinity of this compound at Muscarinic Receptor Subtypes

This compound is a non-selective muscarinic receptor antagonist, demonstrating high affinity across all five receptor subtypes. The binding affinity is typically determined by competitive binding assays where unlabeled this compound competes with [³H]NMS for binding to membranes prepared from cells expressing a single human muscarinic receptor subtype. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.

Receptor SubtypepKiKi (nM)G Protein Coupling
M1~9.0~0.1Gq/11
M2~9.1~0.08Gi/o
M3~9.2~0.06Gq/11
M4~9.0~0.1Gi/o
M5~9.0~0.1Gq/11

Note: The pKi values are approximate and can vary depending on experimental conditions. Data is for N-methylscopolamine, which is chemically identical to this compound.[1]

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes can be broadly categorized into two families based on their G protein-coupling and subsequent signaling cascades.[1]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[1]

This compound, as an antagonist, blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting these signaling pathways.

G_protein_signaling Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-Coupled Receptors cluster_1 Gi/o-Coupled Receptors M1, M3, M5 M1, M3, M5 Gq/11 Gq/11 M1, M3, M5->Gq/11 Activate PLC PLC Gq/11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation M2, M4 M2, M4 Gi/o Gi/o M2, M4->Gi/o Activate AC Adenylyl Cyclase Gi/o->AC Inhibit ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1, M3, M5 Acetylcholine->M2, M4 This compound This compound This compound->M1, M3, M5 This compound->M2, M4

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells expressing the target muscarinic receptor subtype to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Assay Buffer (see below) or a suitable storage buffer (e.g., Lysis Buffer with 10% sucrose) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype using [³H]NMS.

Materials:

  • Membrane preparation expressing a single muscarinic receptor subtype

  • [³H]NMS (specific activity ~80-90 Ci/mmol)

  • This compound bromide

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation vials

  • Scintillation cocktail

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of [³H]NMS in Assay Buffer. The final concentration in the assay should be approximately equal to its Kd for the receptor subtype being tested (typically 0.1-0.3 nM).

    • Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

    • Prepare a high concentration solution of atropine (e.g., 1 µM) in Assay Buffer to determine non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Non-specific Binding: Add 50 µL of atropine solution, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation.

    • Competition: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS solution, and 100 µL of the membrane preparation.

    • The final assay volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

    • Wash the filters three times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer each filter to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]NMS binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of [³H]NMS used in the assay.

      • Kd is the dissociation constant of [³H]NMS for the receptor.

experimental_workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - [3H]NMS - this compound dilutions - Atropine (NSB) - Membrane preparation Plate_Setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells Reagent_Prep->Plate_Setup Incubation Incubate plate (e.g., 60-120 min at RT) Plate_Setup->Incubation Filtration Rapidly filter contents through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold Assay Buffer Filtration->Washing Scintillation Place filters in vials with scintillation cocktail Washing->Scintillation Counting Measure radioactivity (CPM) in a liquid scintillation counter Scintillation->Counting Calc_Specific Calculate Specific Binding: Total CPM - NSB CPM Counting->Calc_Specific Plot_Curve Plot % Specific Binding vs. log[this compound] Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 value (non-linear regression) Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calc_Ki

Caption: Experimental workflow for a competitive binding assay.

References

Application Notes and Protocols: Dose-Response Analysis of Methscopolamine in Isolated Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine is a peripherally acting muscarinic antagonist that competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors.[1] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, leading to fewer central nervous system side effects.[2] This characteristic makes it a valuable compound for treating various gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome, by reducing smooth muscle spasms and gastric acid secretion.[1][2]

This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in an isolated tissue preparation, a fundamental technique in pharmacology for determining the potency and mechanism of action of a drug. The guinea pig ileum is a classic and reliable model for studying the effects of anticholinergic drugs due to its robust and reproducible contractile responses to muscarinic agonists.[2]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by competing with acetylcholine for binding sites on muscarinic receptors, primarily the M3 subtype located on smooth muscle cells and glandular cells.[2][3] In the gastrointestinal tract, acetylcholine is a key neurotransmitter that stimulates muscle contractions and digestive enzyme secretion.[2] By blocking these receptors, this compound effectively reduces the action of acetylcholine, leading to a decrease in gastrointestinal motility and secretions.[2]

Signaling Pathway of M3 Muscarinic Receptor

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like acetylcholine, initiates a signaling cascade leading to smooth muscle contraction. This compound, as a competitive antagonist, prevents the initiation of this cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Meth This compound (Antagonist) Meth->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Potentiates

M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following protocols detail the methodology for conducting a dose-response analysis of this compound in isolated guinea pig ileum.

Materials and Reagents
  • Animals: Male guinea pig (250-350 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

  • Agonist: Acetylcholine (ACh) or Carbachol. A stock solution of 10⁻² M should be prepared and serially diluted.

  • Antagonist: this compound bromide. A stock solution should be prepared and serially diluted.

  • Equipment:

    • Isolated tissue organ bath system with a capacity of 10-20 mL, maintained at 37°C.[4]

    • Isotonic force transducer

    • Data acquisition system (e.g., PowerLab)

    • Carbogen gas cylinder

    • Standard laboratory glassware and pipettes

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig & Dissect Ileum A2 Prepare 2-3 cm Ileum Segments A1->A2 A3 Mount Tissue in Organ Bath (37°C, Carbogen) A2->A3 A4 Equilibrate under 1g Tension (60 min) A3->A4 B1 Record Baseline Contractions A4->B1 B2 Generate Control Agonist Dose-Response Curve (DRC) B1->B2 B3 Wash Tissue & Re-equilibrate B2->B3 B4 Incubate with this compound (Fixed Concentration) B3->B4 B5 Generate Agonist DRC in Presence of Antagonist B4->B5 B6 Repeat Steps B3-B5 with Increasing Antagonist Doses B5->B6 C1 Plot Log Dose vs. Response B6->C1 C2 Determine EC50 Values for each DRC C1->C2 C3 Calculate Dose Ratios C2->C3 C4 Construct Schild Plot C3->C4 C5 Determine pA2 Value C4->C5

Dose-Response Analysis Workflow.
Detailed Protocol

  • Tissue Preparation:

    • Humanely euthanize a guinea pig following approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing aerated, room-temperature PSS.

    • Gently flush the lumen of the ileum with PSS to remove its contents.

    • Cut segments of 2-3 cm in length.

  • Mounting and Equilibration:

    • Mount one end of the ileum segment to a tissue holder and the other end to an isotonic force transducer using surgical silk.

    • Place the mounted tissue in the organ bath containing PSS, continuously aerated with carbogen and maintained at 37°C.[5]

    • Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh PSS every 15 minutes.

  • Generating the Control Dose-Response Curve (DRC):

    • After equilibration, record the baseline contractile activity.

    • Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10⁻⁹ M) and increasing in logarithmic increments until a maximal response is achieved.

    • Allow the response to each concentration to plateau before adding the next.

    • After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.

  • Antagonist Incubation and Subsequent DRCs:

    • Introduce a known, fixed concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

    • Repeat the cumulative addition of the agonist to generate a second DRC in the presence of the antagonist. A competitive antagonist like this compound is expected to cause a rightward shift of the DRC.

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat step 4 with at least two other increasing concentrations of this compound.

Data Presentation and Analysis

The potency of an antagonist is typically quantified using the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. This is determined through Schild plot analysis.

Quantitative Data Summary

The following table presents illustrative data for the antagonism of acetylcholine by this compound in isolated guinea pig ileum. Note: These values are representative and should be determined experimentally.

ParameterAcetylcholine (Control)Acetylcholine + this compound (1 nM)Acetylcholine + this compound (10 nM)Acetylcholine + this compound (100 nM)
EC₅₀ (M) 7.0 x 10⁻⁸2.1 x 10⁻⁷1.5 x 10⁻⁶1.4 x 10⁻⁵
-log EC₅₀ (pEC₅₀) 7.156.685.824.85
Eₘₐₓ (% of Control) 100%~100%~100%~100%
Dose Ratio (DR) -321.4200
log(DR-1) -0.301.312.29
Schild Plot Analysis
  • Calculate the Dose Ratio (DR): For each concentration of this compound, calculate the DR by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist alone.

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

  • Determine the pA₂ Value: For a competitive antagonist, the data points should fall on a straight line with a slope that is not significantly different from 1.0. The pA₂ value is the intercept of this line with the x-axis.

Formula for Schild Plot: log(DR-1) = log[B] + pA₂

Where:

  • DR is the dose ratio

  • [B] is the molar concentration of the antagonist (this compound)

  • pA₂ is the negative log of the antagonist's dissociation constant (K₈)

A pA₂ value is a measure of the antagonist's potency; a higher pA₂ value indicates a more potent antagonist. For other muscarinic antagonists like atropine, pA₂ values in the guinea pig ileum are typically in the range of 8.4 to 9.4.[6]

Conclusion

The isolated tissue bath is a powerful and indispensable tool in pharmacology for characterizing the activity of drugs like this compound.[5] By following the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible dose-response data. The subsequent Schild plot analysis provides a quantitative measure of antagonist potency (pA₂), which is crucial for drug development and for understanding the drug-receptor interactions at a molecular level. This methodology confirms the competitive antagonistic nature of this compound at muscarinic receptors and allows for the comparison of its potency with other anticholinergic agents.

References

Application Notes: Methscopolamine as a Negative Control in Central Cholinergic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the investigation of the central cholinergic system's role in cognitive processes such as learning and memory, the muscarinic antagonist scopolamine is a widely utilized pharmacological tool. However, a significant challenge in interpreting the behavioral effects of systemically administered scopolamine is distinguishing its central actions from its peripheral side effects. Methscopolamine, a quaternary ammonium derivative of scopolamine, serves as an essential negative control in such studies. Its chemical structure restricts its ability to cross the blood-brain barrier, thereby primarily exerting its effects on the peripheral nervous system.[1][2] This key characteristic allows researchers to isolate and identify the centrally-mediated effects of scopolamine.

Rationale for Use as a Negative Control

The fundamental principle behind using this compound as a negative control lies in its differential permeability across the blood-brain barrier compared to scopolamine. While both are potent muscarinic acetylcholine receptor antagonists, scopolamine is a tertiary amine that readily enters the central nervous system (CNS), whereas this compound is a quaternary ammonium compound with a permanent positive charge, significantly limiting its CNS penetration.[2]

By administering this compound at doses that produce peripheral effects comparable to those of scopolamine (e.g., dry mouth, mydriasis), researchers can account for any behavioral changes that may arise from these peripheral side effects. If a behavioral deficit is observed with scopolamine but not with this compound, it can be more confidently attributed to the central cholinergic blockade.

Physicochemical and Pharmacokinetic Properties

The distinct properties of scopolamine and this compound are central to their differential effects.

PropertyScopolamineThis compoundReference(s)
Chemical Structure Tertiary AmineQuaternary Ammonium[2]
Blood-Brain Barrier Permeability HighLow[1][2]
LogP (Octanol/Water Partition Coefficient) 1.6Not widely reported, but expected to be significantly lower due to charge
Topological Polar Surface Area (TPSA) 49.9 Ų59.1 Ų[3]
Central Nervous System Effects Present (e.g., amnesia, sedation)Largely absent at typical doses[4][5]
Peripheral Nervous System Effects Present (e.g., dry mouth, tachycardia)Present and pronounced[6][7]

Muscarinic Receptor Binding Affinity

Both scopolamine and this compound are non-selective muscarinic receptor antagonists. While comprehensive comparative Ki values across all subtypes are not always available in a single study, the literature indicates that both compounds have high affinity for muscarinic receptors.

Receptor SubtypeScopolamine Ki (nM)This compound (N-methylscopolamine) Ki (nM)Reference(s)
M1 ~0.6~0.089 (KD)[8]
M2 Not widely reportedNot widely reported
M3 Not widely reportedNot widely reported
M4 Not widely reportedNot widely reported
M5 Not widely reportedNot widely reported

Note: Ki and KD values can vary depending on the experimental conditions and tissue preparation. The values presented are indicative of high-affinity binding.

Experimental Protocols

Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory.

Objective: To determine if the memory-impairing effects of a test compound are central or peripheral in origin.

Materials:

  • Passive avoidance apparatus (a box with two compartments, one brightly lit and one dark, connected by a door, with an electrified grid floor in the dark compartment).

  • Scopolamine hydrobromide

  • This compound bromide

  • Saline solution (vehicle)

  • Rodents (rats or mice)

Procedure:

Acquisition/Training Phase:

  • Administer scopolamine, this compound, or vehicle to the animals via the desired route (e.g., intraperitoneal injection) 30 minutes prior to training.

  • Place the animal in the lit compartment of the passive avoidance apparatus.

  • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

  • Rodents have an innate preference for dark environments and will typically enter the dark compartment.

  • Once the animal has fully entered the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

  • The animal is then removed from the apparatus and returned to its home cage.

Retention/Test Phase:

  • 24 hours after the acquisition phase, place the animal back into the lit compartment.

  • Open the door to the dark compartment.

  • Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.

  • A maximum latency (e.g., 300 seconds) is typically set, at which point the test is concluded if the animal has not entered the dark compartment.

Expected Results:

  • Vehicle group: Long step-through latency, indicating memory of the foot shock.

  • Scopolamine group: Short step-through latency, indicating amnesia for the aversive event due to central cholinergic blockade.

  • This compound group: Long step-through latency, similar to the vehicle group, indicating that the peripheral effects of muscarinic antagonism do not impair memory formation in this task.

Contextual Fear Conditioning

This task assesses the ability of an animal to learn and remember an association between a specific environment (the context) and an aversive stimulus.

Objective: To differentiate the central and peripheral effects of a muscarinic antagonist on fear memory.

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a foot shock.

  • A novel context (different chamber with distinct visual, tactile, and olfactory cues).

  • Scopolamine hydrobromide

  • This compound bromide

  • Saline solution (vehicle)

  • Rodents (rats or mice)

Procedure:

Conditioning Phase:

  • Administer scopolamine, this compound, or vehicle 30 minutes prior to conditioning.

  • Place the animal in the conditioning chamber and allow for a period of exploration (e.g., 2-3 minutes).

  • Present a series of pairings of a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.7 mA for 1-2 seconds). For contextual fear conditioning, the chamber itself serves as the context.

  • After the final pairing, the animal remains in the chamber for a brief period before being returned to its home cage.

Testing Phase (Contextual Fear):

  • 24 hours after conditioning, place the animal back into the same conditioning chamber.

  • No shocks are delivered during this phase.

  • Record the animal's behavior for a set period (e.g., 5-8 minutes), quantifying the amount of time it spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration).

Expected Results:

  • Vehicle group: High levels of freezing, indicating a strong memory of the association between the context and the foot shock.

  • Scopolamine group: Low levels of freezing, demonstrating impaired memory of the context-shock association.[5]

  • This compound group: High levels of freezing, similar to the vehicle group, showing that peripheral muscarinic blockade does not affect the formation of contextual fear memory.[5]

Visualizations

G cluster_0 Drug Administration cluster_1 Physiological Barrier cluster_2 Target Systems Scopolamine Scopolamine BBB Blood-Brain Barrier Scopolamine->BBB Crosses PNS Peripheral Nervous System (PNS) Scopolamine->PNS This compound This compound This compound->BBB Does Not Cross This compound->PNS CNS Central Nervous System (CNS) BBB->CNS Access

Caption: Scopolamine vs. This compound Blood-Brain Barrier Permeability.

G cluster_0 Acetylcholine Signaling cluster_1 Antagonist Action ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Scopolamine Scopolamine/ This compound Scopolamine->mAChR Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled).

G cluster_0 Experimental Groups cluster_1 Observed Effects Vehicle Vehicle Control Behavior Behavioral Outcome Vehicle->Behavior Normal Scopolamine Scopolamine Peripheral Peripheral Effects Scopolamine->Peripheral Central Central Effects Scopolamine->Central This compound This compound Control This compound->Peripheral Peripheral->Behavior Normal Central->Behavior Impaired

Caption: Logical Workflow for a Central Cholinergic Study.

References

Application Notes and Protocols for Electrophysiological Recording with Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing Methscopolamine, a peripherally acting muscarinic acetylcholine receptor antagonist, in various electrophysiological recording paradigms. The protocols outlined below are intended to serve as a comprehensive guide for investigating the effects of this compound on neuronal excitability, synaptic transmission, and network activity.

Introduction to this compound

This compound, also known as N-methylscopolamine, is a quaternary ammonium derivative of scopolamine.[1] Its chemical structure includes a methylated nitrogen atom, which imparts a positive charge and limits its ability to cross the blood-brain barrier. This property makes this compound a valuable tool for isolating and studying the effects of muscarinic receptor blockade in the peripheral nervous system (PNS) without the confounding central nervous system (CNS) effects typically associated with scopolamine.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby blocking the actions of the endogenous neurotransmitter, acetylcholine. Its primary application in research is to investigate the role of muscarinic signaling in various physiological processes, particularly in peripheral tissues.

Signaling Pathway of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a wide range of cellular responses to acetylcholine. The binding of acetylcholine to these receptors initiates a cascade of intracellular events that can lead to either neuronal excitation or inhibition, depending on the receptor subtype and the downstream signaling pathways involved. This compound, by blocking this initial binding step, prevents the activation of these signaling cascades.

Muscarinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds and Activates This compound This compound This compound->mAChR Binds and Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Generates Ion_Channels Ion Channels Second_Messengers->Ion_Channels Modulates Cellular_Response Cellular Response (e.g., Change in Neuronal Excitability) Ion_Channels->Cellular_Response Leads to

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors.

Electrophysiological Applications and Protocols

This compound can be employed in a variety of electrophysiological preparations to investigate the function of muscarinic receptors in the PNS.

In Vitro Brain Slice and Neuronal Culture Recordings

While this compound is primarily used for its peripheral effects, it can be used in in vitro preparations of the CNS, such as brain slices or neuronal cultures, to block muscarinic receptors directly in the recording chamber, bypassing the blood-brain barrier.

Experimental Workflow for In Vitro Recordings:

In Vitro Electrophysiology Workflow Slice_Prep Brain Slice or Neuronal Culture Preparation Recording_Setup Transfer to Recording Chamber with aCSF Slice_Prep->Recording_Setup Baseline Establish Stable Baseline Recording (e.g., Patch-Clamp, Field Recording) Recording_Setup->Baseline Drug_App Bath Application of This compound Baseline->Drug_App Data_Acquisition Record Electrophysiological Changes Drug_App->Data_Acquisition Washout Washout with aCSF Data_Acquisition->Washout Recovery Record Recovery Washout->Recovery

Caption: General workflow for in vitro electrophysiology experiments.

Detailed Protocol for Whole-Cell Patch-Clamp Recording in Hippocampal Slices:

  • Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 32-34°C.

  • Patching: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) or intrinsic firing properties for at least 10 minutes.

  • This compound Application: Switch the perfusion to aCSF containing this compound. A starting concentration of 10 µM is recommended, based on concentrations used for the related compound scopolamine in similar preparations.[2] A concentration-response curve should be generated to determine the optimal concentration for the specific experimental question.

  • Data Acquisition: Record the effects of this compound on the electrophysiological parameters of interest for 15-20 minutes.

  • Washout: Switch the perfusion back to normal aCSF to wash out the drug and record for at least 20 minutes to observe any recovery.

Table 1: Recommended Reagents for In Vitro Recordings

ReagentComposition
Artificial Cerebrospinal Fluid (aCSF) 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Bubbled with 95% O₂/5% CO₂.
Intracellular Solution (for current-clamp) 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine. pH adjusted to 7.3 with KOH.
This compound Stock Solution Prepare a 10 mM stock solution in deionized water. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
In Vivo Electrophysiological Recordings in Rodents

In vivo recordings are ideal for studying the effects of this compound on the peripheral nervous system under physiological conditions.

Experimental Workflow for In Vivo Recordings:

In Vivo Electrophysiology Workflow Animal_Prep Anesthetize Animal and Implant Recording Electrodes Baseline Record Stable Baseline Neuronal Activity Animal_Prep->Baseline Drug_Admin Systemic Administration of This compound (e.g., i.p., i.v.) Baseline->Drug_Admin Data_Acquisition Continuously Record Electrophysiological Changes Drug_Admin->Data_Acquisition Post_Recording Post-Recording Analysis Data_Acquisition->Post_Recording

References

Application Notes and Protocols for Methscopolamine Use in Organoid Models for Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells or tissue progenitors, have emerged as powerful tools in drug discovery and toxicology. Their ability to recapitulate the complex architecture and functionality of native organs provides a more physiologically relevant platform for predicting human responses to xenobiotics compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of methscopolamine, a muscarinic antagonist, in various organoid models for toxicity screening.

This compound is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. While its therapeutic effects are well-documented, a comprehensive understanding of its potential toxicity at the organ level is crucial. Organoid technology offers a unique opportunity to investigate these effects in a human-relevant context.

These protocols are designed to guide researchers in assessing the cytotoxic and functional toxicity of this compound in intestinal, liver, lung, brain, and cardiac organoid models.

Mechanism of Action of this compound

This compound is a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these signaling pathways, this compound can affect smooth muscle contraction, glandular secretion, and heart rate.

Muscarinic Receptor Signaling Pathway

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M135 M1, M3, M5 Receptors ACh_1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response_1 PKC->Response_1 Methscopolamine_1 This compound Methscopolamine_1->M135 ACh_2 Acetylcholine M24 M2, M4 Receptors ACh_2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion blocked Response_2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_2 Methscopolamine_2 This compound Methscopolamine_2->M24

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

General Experimental Workflow for Toxicity Screening

The following workflow provides a general framework for assessing the toxicity of this compound in organoid models. Specific details for each organoid type are provided in the subsequent sections.

cluster_assessment Toxicity Endpoints start Start: Organoid Culture culture 1. Organoid Culture & Expansion start->culture seed 2. Seeding for Assay culture->seed treat 3. This compound Treatment seed->treat assess 4. Toxicity Assessment treat->assess viability Cytotoxicity Assays (e.g., CellTiter-Glo) assess->viability functional Functional Assays (e.g., TEER, Beating Rate) assess->functional end End: Data Analysis viability->end functional->end

Caption: General workflow for this compound toxicity screening in organoids.

Section 1: Intestinal Organoids

Intestinal organoids are a valuable model for studying gastrointestinal toxicity as they contain various cell types of the intestinal epithelium, including enterocytes, goblet cells, and enteroendocrine cells, and form crypt-villus-like structures. Muscarinic receptors, particularly M1 and M3 subtypes, are expressed in the intestinal epithelium and play a role in regulating secretion and motility.

Protocol 1.1: Cytotoxicity Assessment in Human Intestinal Organoids

This protocol describes how to assess the effect of this compound on the viability of human intestinal organoids.

Materials:

  • Human intestinal organoids

  • IntestiCult™ Organoid Growth Medium (Human)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well flat-bottom plates

  • This compound bromide

  • CellTiter-Glo® 3D Cell Viability Assay

  • Luminometer

Procedure:

  • Organoid Culture and Seeding:

    • Culture and expand human intestinal organoids according to standard protocols.

    • On the day of the assay, harvest and dissociate organoids into small fragments.

    • Resuspend organoid fragments in the basement membrane matrix at a desired density.

    • Seed 50 µL of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.

    • Incubate at 37°C for 15-20 minutes to allow the matrix to solidify.

    • Gently add 100 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.

    • Culture for 2-3 days to allow organoids to establish.

  • This compound Treatment:

    • Prepare a stock solution of this compound bromide in a suitable solvent (e.g., sterile water).

    • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control.

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the respective this compound concentration or vehicle.

    • Incubate the plate at 37°C and 5% CO2 for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (CellTiter-Glo® 3D):

    • At the end of the treatment period, equilibrate the plate and reagents to room temperature.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents of the wells thoroughly to lyse the organoids and release ATP.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 1.2: Intestinal Epithelial Barrier Function Assay

This protocol measures the effect of this compound on the integrity of the intestinal epithelial barrier using transepithelial electrical resistance (TEER).

Materials:

  • Human intestinal organoid-derived monolayers on transwell inserts

  • Epithelial voltohmmeter with a chopstick electrode

  • This compound bromide

Procedure:

  • Establishment of Organoid Monolayers:

    • Generate human intestinal organoid-derived monolayers on permeable transwell inserts according to established protocols.

    • Culture the monolayers until a stable and high TEER value is achieved, indicating a confluent and tight barrier.

  • This compound Treatment:

    • Prepare this compound solutions in culture medium as described in Protocol 1.1.

    • Replace the medium in the apical and basolateral compartments of the transwell inserts with the this compound-containing medium or vehicle control.

  • TEER Measurement:

    • Measure the TEER of each monolayer at various time points after treatment (e.g., 0, 24, 48, and 72 hours).

    • Ensure the electrode is placed consistently in each well for accurate readings.

    • Subtract the resistance of a blank transwell insert (without cells) from the measured resistance.

    • Multiply the resistance value by the surface area of the transwell membrane to obtain the TEER value (Ω·cm²).

  • Data Analysis:

    • Normalize the TEER values at each time point to the initial TEER value (time 0) for each well.

    • Compare the changes in TEER over time between the this compound-treated groups and the vehicle control. A significant decrease in TEER indicates a compromised barrier function.

Hypothetical Data Presentation: this compound Effects on Intestinal Organoids

Table 1: Cytotoxicity of this compound in Human Intestinal Organoids (72h exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.2
198.1 ± 4.5
1095.3 ± 6.1
5088.7 ± 7.3
10075.4 ± 8.9
25052.1 ± 9.5
50028.6 ± 6.8
IC50 (µM) ~260

Table 2: Effect of this compound on Intestinal Epithelial Barrier Function (TEER, % of initial)

Treatment24h (Mean ± SD)48h (Mean ± SD)72h (Mean ± SD)
Vehicle Control98.5 ± 3.197.2 ± 4.096.8 ± 3.5
This compound (100 µM)97.2 ± 3.894.5 ± 4.291.3 ± 5.1
This compound (500 µM)85.1 ± 5.572.4 ± 6.960.7 ± 7.8

Section 2: Liver Organoids

Liver organoids, or hepatospheres, are excellent models for assessing drug-induced liver injury (DILI) as they contain hepatocytes and can exhibit metabolic activity. The liver expresses muscarinic receptors, and their blockade could potentially lead to hepatotoxicity.

Protocol 2.1: Hepatotoxicity Assessment in Human Liver Organoids

This protocol details the assessment of this compound-induced hepatotoxicity in human liver organoids.

Materials:

  • Human liver organoids

  • Hepatocyte culture medium

  • Basement membrane matrix

  • 96-well ultra-low attachment round-bottom plates

  • This compound bromide

  • LDH-Glo™ Cytotoxicity Assay

  • Albumin ELISA kit

  • Luminometer and Plate Reader

Procedure:

  • Liver Organoid Formation and Culture:

    • Generate and culture human liver organoids from pluripotent stem cells or primary liver tissue.

    • Seed a defined number of organoids per well in a 96-well ultra-low attachment plate.

  • This compound Treatment:

    • Prepare this compound dilutions in hepatocyte culture medium.

    • Expose the liver organoids to a range of this compound concentrations and a vehicle control for a specified duration (e.g., 72 hours).

  • Hepatotoxicity Assessment:

    • LDH Release: At the end of the treatment, collect the culture supernatant to measure lactate dehydrogenase (LDH) release using the LDH-Glo™ Cytotoxicity Assay as a marker of cell membrane damage.

    • Albumin Secretion: Collect the culture supernatant to quantify albumin secretion using an ELISA kit as a marker of hepatocyte function.

    • Cell Viability: Assess the viability of the remaining organoids using the CellTiter-Glo® 3D assay as described in Protocol 1.1.

  • Data Analysis:

    • Normalize LDH release and albumin secretion to the total protein content or cell number.

    • Calculate the percentage of cytotoxicity and the inhibition of albumin secretion relative to the vehicle control.

    • Determine the IC50 for viability and the EC50 for functional endpoints.

Hypothetical Data Presentation: this compound Effects on Liver Organoids

Table 3: Hepatotoxicity of this compound in Human Liver Organoids (72h exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Control)Albumin Secretion (% of Control)
Vehicle Control100 ± 6.51.0 ± 0.1100 ± 8.2
1097.2 ± 5.81.1 ± 0.298.1 ± 7.5
5092.1 ± 7.11.3 ± 0.394.3 ± 8.9
10085.4 ± 8.31.8 ± 0.485.7 ± 9.1
25065.3 ± 9.92.5 ± 0.668.2 ± 10.3
50040.1 ± 7.44.2 ± 0.845.9 ± 8.7

Section 3: Lung Organoids

Lung organoids can model the airway epithelium and are useful for studying the toxicological effects of inhaled or systemic drugs. Muscarinic M3 receptors are present in the airways and mediate bronchoconstriction and mucus secretion.

Protocol 3.1: Cytotoxicity and Functional Assessment in Human Lung Organoids

This protocol outlines methods to evaluate the effects of this compound on the viability and function of human lung organoids.

Materials:

  • Human lung organoids (airway or alveolar)

  • Appropriate lung organoid culture medium

  • Basement membrane matrix

  • 96-well plates

  • This compound bromide

  • CellTiter-Glo® 3D Cell Viability Assay

  • Mucin-specific staining (e.g., Alcian Blue) or MUC5AC ELISA

Procedure:

  • Lung Organoid Culture and Treatment:

    • Culture and expand human lung organoids as per established protocols.

    • Seed and treat the organoids with this compound as described for intestinal organoids (Protocol 1.1).

  • Cytotoxicity and Functional Assessment:

    • Cell Viability: Perform the CellTiter-Glo® 3D assay to assess cytotoxicity.

    • Mucus Production:

      • For qualitative assessment, fix the organoids and perform Alcian Blue staining to visualize acidic mucins.

      • For quantitative assessment, collect the culture supernatant and measure the level of MUC5AC, a major airway mucin, using an ELISA kit.

  • Data Analysis:

    • Analyze cell viability data and determine the IC50 value.

    • Quantify the changes in mucus production in response to this compound treatment.

Hypothetical Data Presentation: this compound Effects on Lung Organoids

Table 4: Effects of this compound on Human Lung Organoids (48h exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)MUC5AC Secretion (% of Control)
Vehicle Control100 ± 4.8100 ± 9.1
1098.5 ± 5.185.3 ± 7.8
5094.2 ± 6.362.1 ± 8.5
10088.9 ± 7.045.7 ± 6.9
25070.3 ± 8.528.4 ± 5.3
50048.7 ± 6.915.2 ± 4.1

Section 4: Brain Organoids

Brain organoids, or cerebral organoids, provide a 3D model of the developing human brain and can be used to assess neurotoxicity. Muscarinic receptors are abundant in the brain and are involved in cognitive functions.[2][3][4] Anticholinergic drugs are known to have central nervous system side effects.[5][6][7][8]

Protocol 4.1: Neurotoxicity Assessment in Human Brain Organoids

This protocol describes methods to evaluate the neurotoxic potential of this compound on human brain organoids.

Materials:

  • Human brain organoids

  • Brain organoid culture medium

  • 6-well ultra-low attachment plates

  • This compound bromide

  • CellTiter-Glo® 3D Cell Viability Assay

  • Neurotransmitter release assay kit (e.g., for acetylcholine or glutamate)

Procedure:

  • Brain Organoid Culture and Treatment:

    • Culture brain organoids according to established protocols until they reach the desired developmental stage.

    • Transfer individual organoids to separate wells of a 6-well plate.

    • Treat the organoids with different concentrations of this compound for a specified duration.

  • Neurotoxicity Assessment:

    • Cell Viability: Assess the viability of the organoids using the CellTiter-Glo® 3D assay.

    • Neurotransmitter Release: Stimulate the organoids (e.g., with high potassium) and collect the supernatant to measure the release of key neurotransmitters like acetylcholine or glutamate using appropriate assay kits.

  • Data Analysis:

    • Determine the IC50 for cell viability.

    • Quantify the effect of this compound on stimulated neurotransmitter release.

Hypothetical Data Presentation: this compound Effects on Brain Organoids

Table 5: Neurotoxicity of this compound in Human Brain Organoids (72h exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)Stimulated Acetylcholine Release (% of Control)
Vehicle Control100 ± 7.1100 ± 12.3
1096.8 ± 6.592.1 ± 10.5
5090.3 ± 8.275.4 ± 9.8
10081.5 ± 9.158.7 ± 8.2
25060.1 ± 10.435.2 ± 6.9
50035.8 ± 8.818.9 ± 5.1

Section 5: Cardiac Organoids

Cardiac organoids, which are composed of cardiomyocytes and other cardiac cell types, exhibit spontaneous contractions and can be used to assess cardiotoxicity. The heart contains M2 and M3 muscarinic receptors that regulate heart rate and contractility.[9][10][11][12][13]

Protocol 5.1: Cardiotoxicity Assessment in Human Cardiac Organoids

This protocol details how to evaluate the effects of this compound on the viability and function of human cardiac organoids.

Materials:

  • Human cardiac organoids

  • Cardiac organoid culture medium

  • 96-well plates

  • This compound bromide

  • CellTiter-Glo® 3D Cell Viability Assay

  • Microscope with video recording capabilities

  • Image analysis software for tracking beating rate

Procedure:

  • Cardiac Organoid Culture and Treatment:

    • Generate and culture spontaneously beating human cardiac organoids.

    • Seed individual organoids into wells of a 96-well plate.

    • Treat the organoids with various concentrations of this compound.

  • Cardiotoxicity Assessment:

    • Beating Rate Analysis:

      • Before and at different time points after treatment, record videos of the spontaneously beating organoids.

      • Use image analysis software to quantify the beating rate (beats per minute).[14]

    • Cell Viability: At the end of the experiment, assess cell viability using the CellTiter-Glo® 3D assay.

  • Data Analysis:

    • Calculate the change in beating rate for each organoid relative to its baseline rate.

    • Determine the IC50 for cell viability.

    • Analyze the dose-dependent effects of this compound on cardiac organoid function.

Hypothetical Data Presentation: this compound Effects on Cardiac Organoids

Table 6: Cardiotoxicity of this compound in Human Cardiac Organoids (48h exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)Change in Beating Rate (%) (Mean ± SD)
Vehicle Control100 ± 5.9+2 ± 5
1098.1 ± 6.2+8 ± 6
5093.7 ± 7.5+15 ± 8
10086.2 ± 8.1+25 ± 10
25068.5 ± 9.3+40 ± 12
50045.3 ± 7.7Arrhythmia / Beating Arrest

Note: As a muscarinic antagonist, this compound is expected to increase heart rate by blocking the parasympathetic input to the sinoatrial node. The hypothetical data reflects this anticipated effect.

Conclusion

The use of organoid models provides a powerful and physiologically relevant platform for the preclinical toxicity screening of pharmaceuticals like this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the potential cytotoxic and functional toxicities of this compound across a range of human organoid systems. While the presented quantitative data is hypothetical due to the current lack of published studies, it serves as an illustrative example for data presentation and analysis. These advanced in vitro models will undoubtedly contribute to a more accurate prediction of drug safety and efficacy, ultimately accelerating the drug development process.

References

Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Injection of Methscopolamine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine is a peripherally acting muscarinic antagonist, a methylated derivative of scopolamine.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it a valuable tool in neuroscience and pharmacology research to distinguish between central and peripheral cholinergic effects.[2] This document provides detailed application notes and protocols for the intraperitoneal (IP) and subcutaneous (SC) administration of this compound in rodents, outlining the key differences in their pharmacokinetic profiles and providing standardized procedures for experimental use.

This compound exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the actions of acetylcholine.[1][2] This antagonism leads to a reduction in smooth muscle contractions and glandular secretions, particularly in the gastrointestinal tract.[2]

Data Presentation: Comparison of Intraperitoneal and Subcutaneous Routes

Pharmacokinetic ParameterIntraperitoneal (IP) InjectionSubcutaneous (SC) InjectionRationale
Time to Peak Concentration (Tmax) ShorterLongerThe extensive vasculature of the peritoneum facilitates rapid absorption into the portal and systemic circulation.[3] Subcutaneous tissue is less vascularized, leading to slower drug absorption.
Peak Concentration (Cmax) HigherLowerThe rapid absorption following IP injection results in a higher peak plasma concentration.[3] The slower, more sustained absorption from the subcutaneous space typically results in a lower Cmax.
Bioavailability (F%) Generally high, can approach 100%High, but can be more variableDrugs administered IP are primarily absorbed into the portal circulation, potentially undergoing some first-pass metabolism in the liver. However, for many small molecules, IP bioavailability is high.[3] SC administration avoids first-pass metabolism, generally leading to high bioavailability, though factors like local blood flow and drug formulation can influence this.
Half-life (t1/2) May appear shorter due to rapid absorption and distributionMay appear longer due to slower absorption phaseThe apparent elimination half-life can be influenced by the rate of absorption (flip-flop kinetics). Slower absorption from the SC route can result in a longer apparent half-life.

Experimental Protocols

The following protocols are generalized for the administration of substances to rodents and should be adapted for this compound based on the specific experimental design, including the vehicle and concentration used. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection of this compound

Materials:

  • This compound bromide (or other salt)

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Preparation:

    • Calculate the required dose of this compound based on the animal's body weight.

    • Dissolve the this compound salt in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

    • Draw up the calculated volume into a sterile syringe fitted with a new sterile needle.

  • Animal Restraint:

    • Weigh the animal to ensure accurate dosing.

    • Properly restrain the rodent to expose the abdomen. For a right-handed injector, hold the animal in the left hand with its head pointing downwards. The body should be tilted to allow the abdominal organs to shift away from the injection site.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.

    • If aspiration is clear, inject the solution smoothly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as abdominal pain, bleeding, or changes in behavior.

Protocol 2: Subcutaneous (SC) Injection of this compound

Materials:

  • This compound bromide (or other salt)

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Preparation:

    • Follow the same dose preparation steps as outlined in the IP injection protocol.

  • Animal Restraint:

    • Weigh the animal.

    • Gently restrain the animal on a flat surface.

  • Injection:

    • Lift the loose skin over the back, between the shoulder blades (interscapular region), to form a "tent."

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the animal's back.

    • Gently aspirate to ensure the needle has not entered a blood vessel.

    • If aspiration is clear, inject the solution. A small bleb or lump will form under the skin.

    • Withdraw the needle and gently massage the area to aid in dispersion of the solution.

    • Return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of discomfort, skin reactions at the injection site, or other adverse effects.

Mandatory Visualizations

Methscopolamine_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Meth This compound Meth->mAChR Blocks Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Data Analysis Dose_Prep Dose Preparation (this compound in Vehicle) IP_Inject Intraperitoneal (IP) Injection Dose_Prep->IP_Inject SC_Inject Subcutaneous (SC) Injection Dose_Prep->SC_Inject Animal_Prep Animal Preparation (Weighing & Acclimation) Animal_Prep->IP_Inject Animal_Prep->SC_Inject PK_Sample Pharmacokinetic Sampling (Blood Collection) IP_Inject->PK_Sample PD_Assess Pharmacodynamic Assessment (Behavioral/Physiological) IP_Inject->PD_Assess SC_Inject->PK_Sample SC_Inject->PD_Assess PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) PK_Sample->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Statistical Comparison) PD_Assess->PD_Analysis Route_Comparison cluster_IP Intraperitoneal (IP) cluster_SC Subcutaneous (SC) Title Choice of Administration Route: IP vs. SC for this compound IP_Adv Advantages: - Rapid Onset of Action - Higher Peak Concentration SC_Adv Advantages: - Slower, More Sustained Absorption - Lower Risk of Organ Injury IP_Disadv Disadvantages: - Potential for Injection into Organs - Possible First-Pass Metabolism SC_Disadv Disadvantages: - Slower Onset of Action - Potential for Local Tissue Irritation

References

Troubleshooting & Optimization

Technical Support Center: Methscopolamine Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of methscopolamine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)
1. General Stability & Storage

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound bromide is freely soluble in water.[1] As a quaternary ammonium derivative of scopolamine, its stability in aqueous solution is influenced by several factors, most notably pH, temperature, and light.[2][3] While specific long-term kinetic data for this compound is not extensively published, information can be extrapolated from related tropane alkaloids like scopolamine and atropine. The degradation mechanism for these alkaloids can be complex, involving hydrolysis of the ester linkage.[2] For maximal stability, it is crucial to control the storage conditions of the solution.

Q2: How should I prepare and store a stock solution of this compound for long-term experiments?

A2: For long-term use, prepare the stock solution using high-purity water (e.g., HPLC-grade or Milli-Q®). Based on the stability profiles of similar compounds, a slightly acidic to neutral pH (around 4-7) is generally preferred to minimize hydrolysis.[4] The solution should be stored in a tightly sealed, light-resistant container (amber glass is recommended) and kept at a controlled, cool temperature (refrigerated at 2-8°C or frozen).[1][5] For solid this compound bromide, storage at controlled room temperature (20°C to 25°C) is recommended.[1]

2. Factors Influencing Stability

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the aqueous solution is a critical factor. Like other tropane alkaloids with ester linkages, this compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[2][4] Extreme pH values (highly acidic or highly alkaline) will accelerate degradation. Maximum stability is typically found in the slightly acidic to neutral pH range.[4] Unbuffered solutions have been noted to be more stable than some buffered solutions for related compounds.[2]

Q4: Is this compound sensitive to light (photostability)?

A4: Yes, exposure to light, particularly UV light, can lead to the degradation of many pharmaceutical compounds, a process known as photolysis.[6] To ensure the stability of your this compound solution, it is essential to protect it from light by using amber-colored vials or by wrapping the container in aluminum foil during storage and handling.[1][5]

Q5: What is the effect of temperature on the stability of the solution?

A5: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[2] Therefore, for long-term experiments, it is crucial to store aqueous solutions at refrigerated (2-8°C) or frozen (e.g., -20°C) temperatures to minimize degradation.[7] Avoid repeated freeze-thaw cycles, as this can also affect stability. It is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.

Troubleshooting Guide

Q: I see unexpected results or a decrease in the efficacy of my this compound solution over time. What should I do?

A: A decrease in efficacy often points to the degradation of the active compound. Follow this troubleshooting workflow to identify the potential cause.

G cluster_0 Troubleshooting Workflow cluster_1 Chemical Analysis cluster_2 Corrective Actions Start Unexpected Results or Decreased Efficacy Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage Perform_Analysis Perform Chemical Analysis (e.g., HPLC) Compare Compare with a Freshly Prepared Standard Perform_Analysis->Compare Degradation Degradation Confirmed: Presence of Extra Peaks or Reduced Main Peak Area Compare->Degradation No_Degradation No Significant Degradation: Concentration is within +/- 10% of Expected Compare->No_Degradation Action_Degrade Prepare Fresh Solution. Adjust Storage Conditions: - Use Amber Vials - Refrigerate/Freeze Aliquots - Verify pH of Solvent Degradation->Action_Degrade Action_No_Degrade Investigate Other Experimental Parameters (e.g., Assay, Cell Line, Receptor Expression) No_Degradation->Action_No_Degrade

Caption: Troubleshooting logic for investigating this compound solution instability.

Experimental Protocols
Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of a drug. This helps in developing a stability-indicating analytical method.[8][9]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound Bromide powder

  • HPLC-grade water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound bromide in HPLC-grade water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for a set time. Neutralize with 1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for a set time. Dilute to ~100 µg/mL.

  • Thermal Degradation: Place a sample of the aqueous stock solution in an oven at a high temperature (e.g., 80°C) for a set time.

  • Photolytic Degradation: Expose a sample of the aqueous stock solution to a light source as specified in ICH Q1B guidelines (e.g., UV and visible light). Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active ingredient.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[8]

Objective: To quantify the concentration of this compound and separate it from potential degradants.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to ~3.8) and an organic solvent like acetonitrile or methanol.[10] An isocratic or gradient elution can be developed.
Flow Rate 1.0 mL/min
Detection UV detector at ~220-230 nm.[10][11]
Injection Volume 20 µL
Column Temp. 25°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[12]

Mechanism of Action & Signaling Pathway

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[13] It blocks the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting parasympathetic nerve impulses.[14] The M1, M3, and M5 receptor subtypes are coupled to Gq proteins, which activate the phospholipase C (PLC) signaling pathway upon agonist binding.[15][16]

G cluster_pathway Muscarinic Receptor (M1/M3/M5) Signaling Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) (Agonist) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Competitively Blocks G_Protein Gq Protein Activation Receptor->G_Protein Activates No_Response No Cellular Response (Pathway Blocked) Receptor->No_Response PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG PIP2 -> IP3 + DAG PLC->IP3_DAG Response Cellular Response (e.g., Ca²⁺ release, PKC activation) IP3_DAG->Response

Caption: this compound competitively antagonizes the mAChR Gq-coupled pathway.

References

Technical Support Center: Overcoming Methscopolamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methscopolamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming apparent solubility issues with this compound in physiological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your experiments.

A common query we address is the perceived poor solubility of this compound. It is important to note that this compound Bromide, the common salt form, is freely soluble in water.[1][2][3][4] Therefore, difficulties in achieving a clear solution in a physiological buffer often point to issues with the experimental conditions rather than the intrinsic solubility of the compound itself. This guide will help you identify and resolve these potential issues.

Troubleshooting Guide

If you are experiencing what appears to be poor solubility of this compound in your physiological buffer, please work through the following troubleshooting steps.

Is the correct form of this compound being used?

This compound is a quaternary ammonium compound.[5][6][7] The bromide salt, this compound Bromide, is the form that is freely soluble in water.[1][3] Ensure you are using this salt form for your experiments.

What is the composition of your physiological buffer?

While this compound Bromide is water-soluble, it can potentially interact with components in complex physiological buffers, leading to precipitation. Some common buffer components that could cause issues include high concentrations of phosphate or bicarbonate, which might form less soluble salts with this compound.

What is the pH of your physiological buffer?

As a quaternary ammonium compound, this compound carries a permanent positive charge, and its solubility is largely independent of pH.[7] However, extreme pH values can affect the stability of the molecule, leading to degradation products that may be less soluble. It is crucial to ensure the pH of your buffer is within a range that maintains the stability of the drug.[8][][10]

Is the compound degrading?

This compound, like many pharmaceutical compounds, can degrade under certain conditions such as exposure to light, extreme temperatures, or inappropriate pH.[11] Degradation can lead to the formation of insoluble byproducts. Always store the compound as recommended and prepare solutions fresh.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my physiological buffer. I thought it was water-soluble. What could be the problem?

A1: You are correct, this compound Bromide is freely soluble in water.[1][2][3][4] If you are observing what appears to be poor solubility in a physiological buffer, the issue is likely not with the compound itself but with the experimental conditions. The troubleshooting workflow below can help you identify the root cause.

start Start: Observed Poor Solubility check_salt Is the correct salt form (this compound Bromide) being used? start->check_salt yes_salt Yes check_salt->yes_salt Yes no_salt No check_salt->no_salt No check_buffer What is the composition of the physiological buffer? yes_salt->check_buffer use_correct_salt Source the correct This compound Bromide salt. no_salt->use_correct_salt end_soluble Problem Solved: This compound should dissolve. use_correct_salt->end_soluble simple_buffer Simple Buffer (e.g., PBS, Saline) check_buffer->simple_buffer Simple complex_buffer Complex Buffer (e.g., high phosphate/bicarbonate) check_buffer->complex_buffer Complex check_ph What is the pH of the buffer? simple_buffer->check_ph investigate_interaction Investigate potential interaction with buffer components. complex_buffer->investigate_interaction neutral_ph Near Neutral pH (6.8-7.4) check_ph->neutral_ph Neutral extreme_ph Extreme pH (<5 or >8) check_ph->extreme_ph Extreme check_degradation Is there evidence of compound degradation? neutral_ph->check_degradation adjust_ph Adjust pH to a range that ensures stability. extreme_ph->adjust_ph no_degradation No check_degradation->no_degradation No yes_degradation Yes check_degradation->yes_degradation Yes no_degradation->end_soluble prepare_fresh Prepare fresh solution from a reputable source. yes_degradation->prepare_fresh prepare_fresh->end_soluble investigate_interaction->end_soluble adjust_ph->end_soluble

Troubleshooting workflow for this compound solubility issues.
Q2: What is the official solubility of this compound Bromide?

A2: The solubility of this compound Bromide is well-documented in pharmaceutical literature. The following table summarizes its solubility in various solvents.

SolventSolubility
WaterFreely soluble
AlcoholSlightly soluble
AcetoneInsoluble
ChloroformInsoluble
[1][3]
Q3: Can the pH of my physiological buffer affect this compound solubility?

A3: Since this compound is a quaternary ammonium compound, its positive charge is permanent and not dependent on the pH of the solution. Therefore, pH adjustments are not a primary method for altering its solubility.[7] However, the pH of the buffer is critical for the stability of this compound.[11] Significant deviations from a neutral pH could lead to degradation of the compound, and the resulting degradation products may have lower solubility.

Q4: Are there any known incompatibilities between this compound Bromide and common buffer components?

A4: While specific incompatibility data for this compound Bromide with all buffer components is not extensively published, general chemical principles suggest potential issues. As a quaternary ammonium salt with a bromide counter-ion, it could undergo salt exchange reactions in buffers containing high concentrations of other anions, potentially forming a less soluble salt. For instance, in a buffer with a high concentration of phosphate, there is a possibility of forming a less soluble this compound phosphate salt.

cluster_0 This compound Bromide in Solution cluster_1 Physiological Buffer This compound+ This compound Cation + Potential Interaction Potential Interaction This compound+->Potential Interaction Br- Bromide Anion - Buffer Anion Buffer Anion (e.g., HPO4^2-) - Buffer Anion->Potential Interaction Insoluble Salt Formation of Less Soluble Salt Potential Interaction->Insoluble Salt

Potential interaction of this compound with buffer anions.
Q5: How should I prepare a stock solution of this compound Bromide?

A5: To minimize potential solubility and stability issues, it is recommended to prepare a concentrated stock solution of this compound Bromide in high-purity water. This stock solution can then be diluted into your physiological buffer to the final desired concentration. This approach minimizes the time the compound is in the complex buffer environment before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Bromide Aqueous Stock Solution

Objective: To prepare a 10 mg/mL stock solution of this compound Bromide in water to demonstrate its solubility.

Materials:

  • This compound Bromide powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound Bromide powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of high-purity water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

  • Once dissolved, add high-purity water to bring the final volume to 10 mL.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • This 10 mg/mL stock solution can be further diluted as needed for your experiments.

Protocol 2: Systematic Investigation of this compound Solubility in a Physiological Buffer

Objective: To identify the cause of poor solubility or precipitation of this compound in a specific physiological buffer.

Materials:

  • 10 mg/mL this compound Bromide aqueous stock solution (from Protocol 1)

  • The physiological buffer

  • Individual components of the physiological buffer, prepared as separate solutions in high-purity water

  • pH meter

  • Centrifuge

  • Test tubes or microcentrifuge tubes

Procedure:

  • Baseline Solubility in Water: As a control, dilute the this compound Bromide stock solution in high-purity water to the final concentration used in your experiments. Observe for any precipitation.

  • Solubility in the Complete Buffer: Dilute the stock solution into the complete physiological buffer to the same final concentration. Observe for any precipitation. If precipitation occurs, proceed to the next steps.

  • Component-by-Component Analysis:

    • In separate tubes, add the this compound Bromide stock solution to each of the individual buffer component solutions (e.g., a solution of just the phosphate component, a solution of just the chloride component, etc.).

    • Observe each tube for precipitation. This will help identify which component of the buffer is interacting with the this compound.

  • pH Evaluation:

    • Measure the pH of the complete physiological buffer.

    • If the pH is outside the neutral range (6.8-7.4), prepare a new batch of the buffer with the pH adjusted to this range and repeat step 2.

  • Incubation and Stability:

    • Prepare the final solution of this compound in the physiological buffer.

    • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

    • Observe for any precipitation over time. This will help determine if the issue is related to compound stability and degradation.

By following this systematic approach, you should be able to determine the root cause of the observed solubility issues and take appropriate corrective actions.

References

Troubleshooting unexpected central nervous system effects of Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected central nervous system (CNS) effects during experiments with Methscopolamine.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to have Central Nervous System (CNS) effects?

A1: this compound is a quaternary ammonium derivative of scopolamine.[1] Its chemical structure is designed to limit its ability to cross the blood-brain barrier (BBB), which should minimize CNS effects.[2] However, clinical reports and drug information mention potential CNS side effects such as drowsiness, dizziness, confusion, and nervousness, suggesting that under certain conditions, it may exert effects on the CNS.[3][4][5][6][7][8][9]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[10] Its therapeutic effects in treating conditions like peptic ulcers are primarily due to its action on peripheral mAChRs in the gastrointestinal tract, which reduces gastric acid secretion and motility.[1][11]

Q3: Under what circumstances could this compound cross the blood-brain barrier (BBB)?

A3: While the quaternary ammonium structure generally restricts BBB penetration, several factors could potentially facilitate its entry into the CNS. These include high doses of this compound, the presence of other substances that may alter BBB permeability, or underlying conditions that compromise the integrity of the BBB.[12][13][14] Pathological states can disrupt the BBB, allowing even large and hydrophilic molecules to enter the brain.[14]

Q4: What are the reported CNS side effects of this compound?

A4: Reported CNS side effects include headache, nervousness, mental confusion, drowsiness, and dizziness.[4][5][6][7][9] In cases of overdosage, more severe CNS disturbances ranging from restlessness and excitement to psychotic behavior can occur.[4]

Troubleshooting Guide: Unexpected CNS Effects

This guide is designed to help you systematically investigate the potential causes of unexpected CNS effects observed in your experiments involving this compound.

Issue: Animals in our study are exhibiting unexpected behaviors such as sedation, confusion, or hyperactivity after this compound administration.

Question 1: Could the observed effects be dose-related?

  • Rationale: High concentrations of a drug can sometimes overcome the protective barrier of the BBB.

  • Troubleshooting Steps:

    • Review the dose of this compound used in your experiment. Is it within the established range for the intended peripheral effects?

    • Design a dose-response study with a range of this compound concentrations, including lower doses, to see if the CNS effects are dose-dependent.

    • Compare your dosing regimen with those reported in the literature for similar animal models.

Question 2: Is it possible the blood-brain barrier was compromised in our animal model?

  • Rationale: Certain experimental conditions or disease models can lead to a "leaky" BBB, allowing peripherally-acting drugs to enter the CNS.[14]

  • Troubleshooting Steps:

    • Assess the integrity of the BBB in your animal model. This can be done using techniques like Evans blue dye or sodium fluorescein exclusion tests.

    • Review the literature for your specific animal model to see if BBB disruption is a known characteristic.

    • Consider if any other substances administered to the animals could be affecting BBB permeability.

Question 3: How can we confirm if this compound is reaching the CNS?

  • Rationale: Directly measuring the concentration of the drug in the brain is the most definitive way to determine if it has crossed the BBB.

  • Troubleshooting Steps:

    • Perform pharmacokinetic studies to measure the concentration of this compound in both plasma and brain tissue at various time points after administration.

    • Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for sensitive and specific quantification of the drug in biological samples.

Question 4: Are there specific neuronal pathways that could be affected?

  • Rationale: If this compound enters the CNS, it will likely interact with muscarinic acetylcholine receptors, which are widely distributed in the brain and involved in various cognitive and physiological functions.[15][16]

  • Troubleshooting Steps:

    • Investigate the expression of different muscarinic receptor subtypes (M1-M5) in the brain regions associated with the observed behaviors.[15]

    • Consider co-administration with a centrally-acting muscarinic agonist or antagonist to see if the observed effects can be potentiated or reversed.

Summary of Potential CNS Effects of this compound

CNS EffectReported in HumansPotential Mechanism if BBB is Crossed
Drowsiness/SedationYes[3][4][5][6][7][9]Antagonism of muscarinic receptors in brain regions regulating arousal and wakefulness.
DizzinessYes[3][4][5][6][7][9]Disruption of vestibular and cerebellar pathways involving muscarinic signaling.
Confusion/MentalYes[3][4][5][6][7][8][9]Antagonism of M1 muscarinic receptors in the hippocampus and cortex, which are crucial for cognitive function.[16]
Nervousness/ExcitementYes[4][5][7]Paradoxical reaction, potentially due to disinhibition of certain neuronal circuits.
HeadacheYes[3][4][5][6][7][9]Mechanism is not well-defined but could be related to effects on cerebral vasculature or central pain pathways.

Experimental Protocols

Protocol 1: In Vivo Assessment of Behavioral Changes

This protocol outlines a basic workflow for assessing CNS-related behavioral changes in a rodent model.

  • Animal Model: Select an appropriate rodent model (e.g., mice or rats). Ensure animals are properly acclimated to the housing and testing environment.

  • Drug Administration:

    • Prepare this compound solutions in a suitable vehicle.

    • Administer the drug via the intended route (e.g., intraperitoneal, oral).

    • Include a vehicle-only control group and a positive control group (e.g., a known CNS-active muscarinic antagonist like scopolamine).

  • Behavioral Assays: Conduct a battery of behavioral tests at relevant time points after drug administration.

    • Open Field Test: To assess locomotor activity, exploration, and anxiety-like behavior.[17][18][19]

      • Place the animal in the center of a square arena and record its movement for a set period (e.g., 10-15 minutes) using video tracking software.

      • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Rotarod Test: To evaluate motor coordination and balance.[17][20]

      • Place the animal on a rotating rod with accelerating speed.

      • Record the latency to fall from the rod.

    • Elevated Plus Maze: To assess anxiety-like behavior.[19][21]

      • The maze consists of two open and two closed arms.

      • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the different treatment groups.

Protocol 2: Ex Vivo Analysis of Brain this compound Concentration

This protocol describes how to measure the amount of this compound that has crossed the BBB.

  • Animal Treatment and Tissue Collection:

    • Administer this compound to the animals as in Protocol 1.

    • At predetermined time points, euthanize the animals and collect blood and brain samples.

    • Perfuse the brain with saline to remove any remaining blood.

  • Sample Preparation:

    • Process the blood to obtain plasma.

    • Homogenize the brain tissue.

    • Perform protein precipitation and/or solid-phase extraction to isolate the drug from the biological matrix.

  • Quantification by LC-MS:

    • Use a validated liquid chromatography-mass spectrometry (LC-MS) method to quantify the concentration of this compound in the plasma and brain homogenate.

    • Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.[22]

Protocol 3: In Vitro Blood-Brain Barrier Model

This protocol provides a method to assess the potential for this compound to cross the BBB in a controlled environment.

  • Cell Culture:

    • Use an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes and pericytes on a transwell insert.[11][23]

  • Permeability Assay:

    • Add this compound to the apical (blood side) of the transwell.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Measure the concentration of this compound in the basolateral samples using LC-MS.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

  • TEER Measurement:

    • Measure the transendothelial electrical resistance (TEER) before and after the addition of this compound to assess the integrity of the endothelial cell barrier.

Protocol 4: Electroencephalography (EEG) Monitoring

This protocol can be used to assess the electrophysiological effects of this compound on the brain.

  • Animal Surgery:

    • Surgically implant EEG electrodes over specific brain regions (e.g., cortex, hippocampus) in the animal model.

    • Allow for a post-operative recovery period.

  • EEG Recording:

    • Record baseline EEG activity before drug administration.

    • Administer this compound and record the EEG for a specified duration.

    • Analyze the EEG data for changes in brain wave patterns, such as alterations in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), which can be indicative of CNS drug effects.[1][2][4][24][25][26]

Visualizations

cluster_2 Central Nervous System This compound This compound (Quaternary Ammonium) BBB Blood-Brain Barrier (Normally Impermeable to this compound) This compound->BBB Limited Penetration mAChR Muscarinic Acetylcholine Receptors (e.g., M1) BBB->mAChR Potential Leakage (High Dose, Compromised BBB) CNSEffects Unexpected CNS Effects (Drowsiness, Dizziness, Confusion) mAChR->CNSEffects Antagonism start Unexpected CNS Effects Observed dose Step 1: Dose-Response Evaluation start->dose bbb Step 2: Assess BBB Integrity dose->bbb If effects persist at low doses end Identify Cause of CNS Effects dose->end If effects are dose-dependent and disappear at low doses pk Step 3: Brain Pharmacokinetics bbb->pk If BBB is intact bbb->end If BBB is compromised behavior Step 4: Detailed Behavioral and EEG Analysis pk->behavior If drug is present in CNS pk->end If drug is absent in CNS behavior->end

References

Technical Support Center: Optimizing Methscopolamine Dosage and Minimizing Cardiovascular Risk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing methscopolamine dosage to mitigate the risk of cardiovascular side effects during preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects associated with this compound administration?

A1: The most frequently reported cardiovascular side effects of this compound are tachycardia (an abnormally fast heart rate) and palpitations (a noticeably rapid, strong, or irregular heartbeat).[1][2][3][4][5] These effects are a direct consequence of its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors in the heart.[1][6]

Q2: What is the mechanism by which this compound induces tachycardia?

A2: this compound is an anticholinergic agent that specifically blocks muscarinic M2 receptors in the sinoatrial (SA) node of the heart.[6][7][8] Under normal physiological conditions, acetylcholine released by the vagus nerve binds to these M2 receptors, leading to a decrease in heart rate. By blocking these receptors, this compound inhibits the parasympathetic (vagotonic) influence on the heart, resulting in an unopposed sympathetic tone and an increased heart rate.[6][8]

Q3: Is there a known dose-dependent relationship for this compound-induced tachycardia?

A3: Yes, large doses of this compound are more likely to cause tachycardia.[1] While specific quantitative data from dose-escalation studies with oral this compound are not extensively published, clinical experience indicates that higher doses are associated with a greater incidence and severity of cardiovascular side effects.[1][9][10] Dosage titration is crucial to balance therapeutic efficacy with cardiovascular safety.[10] A starting total daily oral dose of 12.5 mg is often effective without causing significant side effects.[3][9] For more severe symptoms, a daily dose of 20 mg may be used, but should be reduced if unpleasant side effects occur.[9][10] Some patients have tolerated up to 30 mg daily.[9][10]

Q4: Which patient populations are at a higher risk for cardiovascular side effects from this compound?

A4: Caution should be exercised when administering this compound to the elderly and individuals with pre-existing cardiovascular conditions such as coronary heart disease, congestive heart failure, tachyarrhythmias, and hypertension.[1] Patients with hyperthyroidism or autonomic neuropathy may also be more susceptible to the cardiovascular effects of this compound.[1]

Q5: How can we monitor for cardiovascular side effects during our experiments?

A5: In preclinical studies, continuous cardiovascular telemetry in conscious, freely moving animals is the gold standard for monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters.[11][12][13] In clinical trials, regular monitoring of vital signs (heart rate and blood pressure) and 12-lead ECGs are essential.[14] For thorough QT/QTc studies, continuous ECG monitoring (Holter monitoring) may be employed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high incidence of tachycardia at a planned dose in a preclinical study. The chosen animal model may be particularly sensitive to the anticholinergic effects of this compound. The dose may be too high for the specific species or strain.Review the literature for species-specific sensitivity to anticholinergics. Consider conducting a dose-range finding study to establish a more appropriate dose. Ensure appropriate acclimatization of animals to minimize stress-induced tachycardia.
Significant QT interval prolongation observed in an in vivo study. While tachycardia is the primary effect, high concentrations of this compound could potentially have off-target effects on other cardiac ion channels, such as the hERG channel, which is critical for cardiac repolarization.Conduct an in vitro hERG assay to directly assess the inhibitory potential of this compound on this channel.[15][16][17] Analyze the relationship between heart rate and the QT interval, as tachycardia itself can influence QT duration.
Variable cardiovascular responses among subjects in a clinical trial. Inter-individual differences in drug metabolism, autonomic tone, or underlying cardiovascular health can lead to varied responses. Concomitant medications with anticholinergic properties can lead to an additive effect.[1]Stratify data analysis based on baseline cardiovascular parameters. Screen for and document all concomitant medications to assess the total anticholinergic burden. Consider pharmacokinetic sampling to correlate plasma concentrations with cardiovascular effects.
Difficulty in differentiating between drug-induced tachycardia and stress-related heart rate increases in animal studies. Inadequate acclimatization of animals to the experimental procedures or housing can lead to baseline stress and elevated heart rate, confounding the interpretation of drug effects.Implement a thorough acclimatization period for the animals, including handling and sham-dosing procedures. Use a crossover study design where each animal serves as its own control.[11] Ensure the housing environment is quiet and stable.

Data Presentation

Table 1: Oral Dosage Guidelines for this compound Bromide

Dosage Regimen Total Daily Dose Notes
Average Dosage 10-12.5 mg2.5 mg taken 30 minutes before meals and 2.5-5 mg at bedtime.[1][9]
Starting Dose (Clinically Effective) 12.5 mgGenerally well-tolerated without significant side effects.[3][9]
For Severe Symptoms 20 mg5 mg taken 30 minutes before meals and at bedtime. Reduce if side effects are prominent.[9][10]
Maximum Tolerated Dose (in some patients) 30 mgDosage should be individualized and titrated to maximize efficacy and minimize side effects.[9][10]

Table 2: Preclinical Cardiovascular Safety Assessment Plan

Assay Type Purpose Key Parameters Measured
In Vitro hERG Assay To assess the potential for delayed ventricular repolarization (QT prolongation).[15][16][17]IC50 (half-maximal inhibitory concentration) on the hERG potassium channel current.
In Vitro Purkinje Fiber Action Potential Assay To evaluate effects on the overall cardiac action potential duration and shape.Action potential duration (APD), resting membrane potential, upstroke velocity.
In Vivo Cardiovascular Telemetry in Dogs To continuously monitor cardiovascular function in a conscious, non-human primate or canine model.[11][12][13]Heart rate, blood pressure (systolic, diastolic, mean), ECG intervals (PR, QRS, QT, QTc).

Experimental Protocols

Protocol 1: In Vitro hERG Assay for this compound

This protocol is a generalized procedure based on standard industry practices for assessing hERG channel inhibition.

1. Cell Culture:

  • Use a validated cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells).[18][19]

  • Culture cells under standard conditions (37°C, 5% CO2) in the recommended growth medium.

2. Electrophysiology:

  • Utilize the whole-cell patch-clamp technique to record hERG currents.[15][18]

  • Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the hERG current.[15]

  • Maintain the cells at a holding potential of -80 mV.

  • Apply a depolarizing voltage step to elicit the hERG current, followed by a repolarizing step to measure the tail current.[15]

3. Compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Apply each concentration to the cells for a sufficient duration to reach steady-state block.

4. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage of current inhibition relative to the vehicle control.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Cardiovascular Telemetry Study in Beagle Dogs

This protocol outlines a typical design for an in vivo cardiovascular safety study.

1. Animal Model:

  • Use purpose-bred male or female Beagle dogs, as they are a standard non-rodent species for cardiovascular safety assessment.[11][13][20]

  • Animals should be surgically implanted with a telemetry device for continuous monitoring of ECG, blood pressure, and heart rate.[12]

2. Study Design:

  • Employ a Latin square crossover design where each animal receives the vehicle control and multiple dose levels of this compound in a randomized order, with an adequate washout period between doses.[11]

  • Dose levels should be selected based on data from dose-range finding studies and should include a therapeutic dose and supra-therapeutic doses.

3. Dosing and Monitoring:

  • Administer this compound via the intended clinical route (e.g., oral gavage).

  • Record baseline cardiovascular data for at least 24 hours prior to dosing.

  • Continuously monitor cardiovascular parameters for at least 24 hours post-dosing.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.[21]

4. Data Analysis:

  • Analyze changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT) from baseline for each dose group.

  • Correct the QT interval for changes in heart rate using a validated formula (e.g., Bazett's or Fridericia's correction).

  • Statistically compare the effects of this compound to the vehicle control.

Visualizations

Methscopolamine_Signaling_Pathway cluster_SA_Node Sinoatrial (SA) Node Cell cluster_Extracellular M2_Receptor Muscarinic M2 Receptor G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to HCN_Channel HCN Channel ('Funny' Current) cAMP->HCN_Channel Directly Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Increased Pacemaker\nDepolarization Rate Increased Pacemaker Depolarization Rate HCN_Channel->Increased Pacemaker\nDepolarization Rate Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Activates) Ca_Channel->Increased Pacemaker\nDepolarization Rate Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Decreased Pacemaker\nDepolarization Rate Decreased Pacemaker Depolarization Rate Hyperpolarization->Decreased Pacemaker\nDepolarization Rate ACh Acetylcholine ACh->M2_Receptor Binds & Activates This compound This compound This compound->M2_Receptor Binds & Blocks Increased Heart Rate\n(Tachycardia) Increased Heart Rate (Tachycardia) This compound->Increased Heart Rate\n(Tachycardia) Decreased Heart Rate Decreased Heart Rate Decreased Pacemaker\nDepolarization Rate->Decreased Heart Rate

Caption: Signaling pathway of this compound's effect on heart rate.

Experimental_Workflow cluster_Preclinical Preclinical Assessment cluster_Clinical Clinical Assessment In_Vitro In Vitro Assays (e.g., hERG Assay) Dose_Range Dose-Range Finding Studies (in relevant animal species) In_Vitro->Dose_Range Telemetry In Vivo Cardiovascular Telemetry (e.g., in Beagle Dogs) Dose_Range->Telemetry PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Telemetry->PK_PD Phase_I Phase I Clinical Trial (SAD/MAD with ECG monitoring) PK_PD->Phase_I Informs Starting Dose Go_NoGo Go/No-Go Decision PK_PD->Go_NoGo TQT_Study Thorough QT/QTc Study (if warranted by preclinical data) Phase_I->TQT_Study Phase_I->Go_NoGo Phase_II_III Phase II/III Clinical Trials (Cardiovascular safety monitoring) TQT_Study->Phase_II_III TQT_Study->Go_NoGo Post_Marketing Post-Marketing Surveillance Phase_II_III->Post_Marketing Phase_II_III->Go_NoGo

Caption: Experimental workflow for cardiovascular risk assessment.

References

Calculating the effective concentration of Methscopolamine for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on calculating the effective concentration of Methscopolamine for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a quaternary ammonium derivative of scopolamine that functions as a competitive antagonist at muscarinic acetylcholine (mACh) receptors.[1] By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter involved in functions like muscle contraction and glandular secretion.[2] Its positively charged structure limits its ability to cross the blood-brain barrier, making it a targeted agent for peripheral tissues.[2]

Q2: Which signaling pathway does this compound affect?

A2: this compound primarily interferes with the signaling pathway of muscarinic acetylcholine receptors. These receptors, when activated by acetylcholine, can trigger various cellular responses, including the inhibition of adenylate cyclase and the modulation of potassium channels through G proteins.[1] One of the primary effects is the promotion of phospholipase C activity, which leads to the release of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ions.[1]

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cell line, the expression level of muscarinic receptors, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. A typical starting point for determining the IC50 (half-maximal inhibitory concentration) would be to use a wide range of concentrations, for example, from nanomolar (nM) to micromolar (µM) concentrations.

Q4: How can I determine the effective concentration of this compound for my cell line?

A4: The most common method to determine the effective concentration is to perform a cell viability or cytotoxicity assay, such as the MTT assay, across a range of this compound concentrations. This will allow you to calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the cellular activity being measured.

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound bromide

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound to create a range of concentrations to be tested (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (0.5 mg/mL) to each well.[3]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.[4]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]

Data Presentation

Table 1: Example Data for IC50 Determination of this compound on a Hypothetical Cell Line

This compound (µM)Log(Concentration)Absorbance (570 nm) (Mean)Standard Deviation% Cell Viability
0 (Control)-1.250.08100
0.1-11.220.0797.6
101.050.0684.0
1010.630.0550.4
501.70.250.0320.0
10020.150.0212.0

Troubleshooting Guide

IssuePossible CauseRecommendation
Low Cell Viability in Control Wells Poor cell health, contamination, or incorrect seeding density.Ensure cells are in the logarithmic growth phase before seeding. Check for signs of contamination (e.g., turbidity, pH change).[6] Optimize seeding density for your cell line.
High Variability Between Replicate Wells Uneven cell seeding, pipetting errors, or edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS.
No Dose-Dependent Effect Observed Concentration range is too high or too low. Cell line is not sensitive to this compound.Test a broader range of concentrations (e.g., from pM to mM). Verify the expression of muscarinic receptors in your cell line.
Precipitate in the Medium After Adding this compound Poor solubility of the drug at the tested concentration.Check the solubility of this compound bromide in your culture medium. Consider using a different solvent for the stock solution, ensuring it is non-toxic to the cells at the final concentration.
Inconsistent MTT Assay Results Incomplete dissolution of formazan crystals. Cell death before MTT addition.Ensure complete dissolution of formazan by gentle shaking. Ensure the treatment duration does not lead to widespread cell detachment before the assay.

Visualizations

Methscopolamine_Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates This compound This compound This compound->mAChR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: Signaling pathway of this compound as a muscarinic receptor antagonist.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Adherent Cells Seed_Cells Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Prepare_Drug Prepare this compound Serial Dilutions Treat_Cells Treat Cells with This compound Prepare_Drug->Treat_Cells Seed_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Read_Absorbance Read Absorbance at 570 nm MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Preventing Methscopolamine degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Methscopolamine in experimental setups.

Troubleshooting Guide

Issue: this compound solution shows signs of degradation (e.g., changes in pH, color, or presence of particulates).

Possible Causes and Solutions:

  • pH Instability: this compound, an ester-containing compound, is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. Alkaline conditions significantly accelerate degradation.

    • Recommendation: Maintain the pH of aqueous solutions in the acidic range. A study on the degradation kinetics of phentolamine hydrochloride, another pharmaceutical compound, indicated a region of maximum stability around pH 2.1. While specific data for this compound is limited, maintaining a slightly acidic pH is a prudent preventative measure.[1] For long-term storage, consider preparing solutions in appropriate buffers.[2]

  • Temperature Effects: Elevated temperatures can increase the rate of hydrolytic degradation.

    • Recommendation: Store stock solutions and experimental samples at recommended temperatures. For short-term storage (days to weeks), 0-4°C is advised. For long-term storage (months to years), freezing at -20°C is recommended.[3] Standard room temperature storage should be between 20°C to 25°C (68°F to 77°F).[4]

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.

    • Recommendation: Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

  • Oxidation: Although less common for this specific molecule, oxidative degradation can be a concern for many pharmaceutical compounds.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by temperature and pH. The primary degradation pathway is hydrolysis of the ester linkage.

ParameterConditionValueReference
Melting Point Solid State~225°C with decomposition[5][6]
Solubility WaterFreely soluble[5][6]
AlcoholSlightly soluble[5][6]
Acetone/ChloroformInsoluble[5][6]
Storage (Solid) Room TemperaturePreserve in tight, light-resistant containers
Storage (Solution) Short-term0-4°C (days to weeks)[3]
Long-term-20°C (months to years)[3]
In DMSO-80°C (6 months), -20°C (1 month)[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a tropane alkaloid ester, is the hydrolysis of its ester bond. This reaction yields scopine methyl bromide and tropic acid. This is a common degradation route for related compounds like atropine and scopolamine.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in acidic to neutral solutions. Alkaline conditions significantly accelerate the rate of hydrolysis. To ensure the stability of your experimental solutions, it is recommended to maintain a pH below 7.

Q3: What are the best practices for storing this compound solutions?

A3: For optimal stability, this compound solutions should be stored at low temperatures and protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable. Always use light-resistant containers (e.g., amber vials) to prevent photodegradation.

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using buffers to maintain an optimal pH is a good practice. However, be aware that some buffer components can act as general acids or bases and may catalyze degradation.[2] It is advisable to conduct preliminary stability studies with your chosen buffer system to ensure compatibility.

Q5: Are there any known stabilizing agents for this compound?

A5: While specific studies on stabilizing agents for this compound are not widely published, general strategies for stabilizing ester-containing drugs can be considered. These include the use of antioxidants to prevent oxidative degradation and chelating agents like EDTA to complex metal ions that can catalyze hydrolysis.[8] The use of esterase inhibitors is also a common practice in biological matrices to prevent enzymatic degradation.[9][10][11] However, the compatibility and efficacy of these agents with this compound would need to be experimentally verified.

Q6: How can I detect and quantify this compound and its degradation products?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation, identification, and quantification of this compound and its degradation products.[12] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the active pharmaceutical ingredient (API) and its degradants are well-resolved. Mass spectrometry (MS) coupled with HPLC (LC-MS/MS) can be used for the structural elucidation of unknown degradation products.[13][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Bromide

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound Bromide reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS/MS system (for structural elucidation)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound Bromide (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours), as alkaline hydrolysis is expected to be rapid.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and monitor for degradation at different time intervals (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound Bromide powder in an oven at an elevated temperature (e.g., 70°C) for a set period.

    • Also, expose the stock solution to the same thermal stress.

    • At specified time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time intervals, take aliquots for HPLC analysis.

  • HPLC Analysis:

    • Analyze all the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • LC-MS/MS Analysis:

    • For the identification of unknown degradation products, analyze the stressed samples using an LC-MS/MS system. The fragmentation pattern will help in elucidating the structures of the degradants.

Protocol 2: Stability-Indicating HPLC Method for this compound Bromide

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development:

    • Optimize the mobile phase composition, pH, and gradient to achieve good resolution between the this compound peak and any degradation product peaks generated from the forced degradation study.

    • Ensure the this compound peak is symmetrical and has a reasonable retention time.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method is able to separate this compound from its degradation products, impurities, and any excipients that may be present. This is confirmed by analyzing the stressed samples from the forced degradation study.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Diagram 1: General Degradation Pathway of this compound

This compound This compound (Ester) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Scopine_MB Scopine Methyl Bromide (Alcohol) Hydrolysis->Scopine_MB Tropic_Acid Tropic Acid (Carboxylic Acid) Hydrolysis->Tropic_Acid

Caption: Primary hydrolytic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis HPLC & LC-MS/MS Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic Data Degradation Profile & Product Identification Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Diagram 3: Logical Relationship for Preventing Degradation

Prevent_Degradation Preventing this compound Degradation Control_pH Control pH (Maintain Acidic Conditions) Prevent_Degradation->Control_pH Control_Temp Control Temperature (Refrigerate or Freeze) Prevent_Degradation->Control_Temp Protect_Light Protect from Light (Use Amber Vials) Prevent_Degradation->Protect_Light Consider_Stabilizers Consider Stabilizers (e.g., Antioxidants, Chelators) Prevent_Degradation->Consider_Stabilizers Stable_Sample Stable Experimental Sample Control_pH->Stable_Sample Control_Temp->Stable_Sample Protect_Light->Stable_Sample Consider_Stabilizers->Stable_Sample

Caption: Key strategies for preventing this compound degradation.

References

Minimizing non-specific binding of Methscopolamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methscopolamine. The focus is on identifying and minimizing non-specific binding (NSB) to ensure accurate and reproducible assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a quaternary ammonium compound that acts as a muscarinic antagonist.[1][2] Its primary mechanism of action is to block muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[3][4] This action leads to reduced smooth muscle contractions and decreased secretions in the gastrointestinal tract.[1][3] Because it carries a positive charge, its ability to cross the blood-brain barrier is limited, making it selective for peripheral tissues.[3]

Q2: What is non-specific binding (NSB) and why is it a problem in this compound assays?

Non-specific binding (NSB) refers to the binding of a ligand, such as radiolabeled this compound ([³H]NMS), to sites other than its intended target receptor. This can include binding to the assay plate, filter materials, or other proteins in the preparation.[5][6] High NSB can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity and density.[5][7]

As a cationic quaternary ammonium compound, this compound can exhibit electrostatic interactions with anionic surfaces, which can contribute to NSB.[8][9]

Q3: How is non-specific binding determined in a radioligand assay?

NSB is typically measured by incubating the radioligand (e.g., [³H]NMS) with the tissue or cell preparation in the presence of a high concentration of an unlabeled competitor ligand (e.g., atropine). This unlabeled ligand saturates the specific binding sites (the muscarinic receptors), so any remaining bound radioligand is considered non-specific.[10][11]

Total Binding (TB) = Specific Binding + Non-Specific Binding Non-Specific Binding (NSB) = Binding in the presence of excess unlabeled ligand Specific Binding = Total Binding - Non-Specific Binding

Troubleshooting High Non-Specific Binding

High non-specific binding is a common issue that can compromise assay results. The following guides provide strategies to mitigate this problem.

Q4: My [³H]NMS radioligand assay shows high background/NSB. What are the common causes and solutions?

High NSB can stem from several factors related to assay components and conditions. The table below outlines common causes and recommended troubleshooting steps.

Potential Cause Explanation Recommended Solution(s)
Suboptimal Blocking Insufficient blocking of non-specific sites on assay plates, filters, or proteins.Incorporate or optimize the concentration of a blocking agent. Bovine Serum Albumin (BSA) is a common choice.[5][12] Other options include non-fat dry milk or commercially available synthetic blockers.[6][13]
Inappropriate Buffer Composition The pH or ionic strength of the buffer may promote electrostatic or hydrophobic interactions.1. Adjust pH: Ensure the buffer pH is appropriate for the receptor.[12] 2. Increase Ionic Strength: Adding salt (e.g., 100-150 mM NaCl) can disrupt electrostatic interactions causing NSB.[5][12]
Hydrophobic Interactions The ligand or assay components may be binding hydrophobically to plasticware or other surfaces.Add a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.01% to 0.1%), to the assay and wash buffers.[5][12]
Radioligand Issues The radioligand may be impure, degraded, or used at too high a concentration. Racemization of the label can also be an issue, creating isomers that do not bind specifically.[7]1. Check Ligand Purity: Obtain a fresh lot of radioligand if degradation is suspected. 2. Optimize Concentration: Use the lowest possible concentration of radioligand that still provides a robust specific signal, typically at or below the Kd value.[11]
Insufficient Washing Inadequate washing may fail to remove unbound or weakly bound radioligand.Increase the number of wash steps or the volume of wash buffer. Perform washes quickly with ice-cold buffer to minimize dissociation of specifically bound ligand.
Assay Plasticware Standard polystyrene plates can contribute to NSB.Consider using low-binding plates or pre-treating plates with a blocking agent before adding reagents. The choice of material can significantly impact the adsorption of quaternary ammonium compounds.[14]

Q5: How do I choose the right blocking agent and concentration?

The choice of blocking agent depends on the nature of the non-specific interaction.

Blocking Agent Mechanism Typical Starting Concentration Considerations
Bovine Serum Albumin (BSA) A protein that blocks non-specific sites through protein-protein and hydrophobic interactions.[5]0.1% - 1% (w/v)[12]Most common and effective blocker. Ensure it is free of contaminants that might interfere with the assay.
Normal Serum Contains a mixture of proteins, including immunoglobulins, that can block Fc receptors and other sites.[15][16]5% - 10% (v/v)Use serum from a species that will not cross-react with your antibodies if they are part of the assay.
Non-fat Dry Milk / Casein Inexpensive protein-based blocker, effective at preventing hydrophobic interactions.[6]1% - 5% (w/v)May contain components (e.g., biotin, glycoproteins) that can interfere with certain assay formats.
Synthetic Polymers (e.g., PEG, PVP) Water-soluble polymers that can effectively block surfaces and serve as an alternative to animal-derived products.[13]Varies by productCan offer better lot-to-lot consistency compared to biological blockers.[13]

Visual Guides and Protocols

Signaling Pathway of this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). By blocking the receptor, it prevents acetylcholine (ACh) from binding and initiating downstream signaling cascades.

cluster_pre cluster_post ACh_pre Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh_pre->mAChR Binds G_protein G-Protein mAChR->G_protein Activates effector Effector Enzyme (e.g., PLC, AC) G_protein->effector Modulates response Cellular Response (e.g., Contraction, Secretion) effector->response Leads to Meth This compound Meth->mAChR Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Troubleshooting Flowchart for High NSB

This flowchart provides a logical sequence of steps to diagnose and resolve high non-specific binding in your assay.

start Start: High NSB Detected (>10-20% of Total Binding) check_blocker Is a blocking agent (e.g., BSA) included in the assay buffer? start->check_blocker add_blocker Action: Add 0.1-1% BSA to assay and wash buffers. check_blocker->add_blocker No check_salt Is ionic strength optimized? (e.g., 100-150 mM NaCl) check_blocker->check_salt Yes add_blocker->check_salt add_salt Action: Add NaCl to buffer to increase ionic strength. check_salt->add_salt No check_detergent Are hydrophobic interactions suspected? (e.g., binding to plastics) check_salt->check_detergent Yes add_salt->check_detergent add_detergent Action: Add 0.05% Tween-20 to assay and wash buffers. check_detergent->add_detergent No check_ligand Is radioligand concentration optimized and below Kd? check_detergent->check_ligand Yes add_detergent->check_ligand reduce_ligand Action: Perform a saturation experiment and use a lower concentration. check_ligand->reduce_ligand No end NSB Resolved check_ligand->end Yes reduce_ligand->end

Caption: A step-by-step guide for troubleshooting non-specific binding.

Experimental Protocol

Example Protocol: [³H]N-Methylscopolamine ([³H]NMS) Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing a target muscarinic receptor. Concentrations and times may require optimization.

prep 1. Membrane Preparation - Homogenize cells/tissue in ice-cold buffer. - Centrifuge and resuspend pellet. - Determine protein concentration. reagents 2. Prepare Reagents - Assay Buffer (e.g., PBS, 0.1% BSA). - Radioligand: [³H]NMS (e.g., 0.5 nM final). - Competitor for NSB (e.g., 1 µM Atropine). - Test Compounds. prep->reagents setup 3. Assay Setup (in 96-well plate) - Add buffer, membranes, and compounds. - Total Binding: Add radioligand. - NSB: Add competitor + radioligand. - Specific Binding: Add test compound + radioligand. reagents->setup incubate 4. Incubation - Incubate plate (e.g., 60-90 min at 25°C). - Allow reaction to reach equilibrium. setup->incubate harvest 5. Harvesting - Rapidly filter contents of each well through a glass fiber filter mat. - Wash filters 3x with ice-cold wash buffer. incubate->harvest scint 6. Scintillation Counting - Dry filter mat. - Add scintillation cocktail. - Count radioactivity (CPM) in a scintillation counter. harvest->scint analyze 7. Data Analysis - Calculate Specific Binding = Total - NSB. - Plot % inhibition vs. compound concentration. - Calculate IC50 and Ki values. scint->analyze

Caption: General workflow for a [³H]NMS radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Prepare cell or tissue homogenates in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay). A typical concentration for the assay is 100-500 µg of membrane protein per well.[11]

  • Assay Incubation:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

      • Membrane Suspension: Diluted to the desired final protein concentration.

      • Radioligand: [³H]NMS at a concentration near its Kd (e.g., 0.5 - 1.5 nM).[17]

      • For NSB wells: A saturating concentration of a competitor (e.g., 1 µM atropine).

      • For competition wells: Varying concentrations of the test compound (this compound).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate, add a liquid scintillation cocktail to each well, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration to generate an inhibition curve and determine the IC₅₀ value.

References

Technical Support Center: Methscopolamine and Animal Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methscopolamine in animal experiments, with a specific focus on its effects on body temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects body temperature?

A1: this compound is a peripherally acting muscarinic antagonist.[1] It competitively inhibits the binding of acetylcholine to muscarinic receptors.[2] In the context of thermoregulation, acetylcholine plays a role in heat dissipation mechanisms, such as sweating and cutaneous vasodilation. By blocking these cholinergic signals, this compound can impair the animal's ability to dissipate heat, leading to an increase in body temperature, particularly in warm environments.[3][4]

Q2: Does this compound always cause hyperthermia?

A2: Not necessarily. The effect of this compound on body temperature can be complex and context-dependent. While it has the potential to cause hyperthermia by inhibiting heat loss, some studies have shown that in unstressed animals at a neutral ambient temperature, it may have a minimal effect or even cause a slight decrease in core body temperature. The hyperthermic effect is more pronounced when the animal is in a warm environment or undergoing physical activity.[3][5]

Q3: Can this compound cross the blood-brain barrier to affect central thermoregulatory centers?

A3: this compound is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier.[2] Therefore, its primary effects on thermoregulation are considered to be peripheral. However, it is important to consider that at higher doses, some passage across the blood-brain barrier may occur, potentially influencing central thermoregulatory pathways in the hypothalamus.

Q4: What are the key signs of hyperthermia in laboratory animals?

A4: Signs of hyperthermia in rodents can include lethargy, prostration, piloerection (in an attempt to dissipate heat, which is often counterintuitive), increased respiratory rate (panting in some species, though less effective in rodents), and a measurable increase in core body temperature. In severe cases, it can lead to seizures and death.

Troubleshooting Guide: Managing this compound-Induced Hyperthermia

This guide addresses common issues related to body temperature changes observed during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected increase in core body temperature after this compound administration. Inhibition of peripheral cholinergic thermoregulatory mechanisms (e.g., cutaneous vasodilation).1. Monitor Ambient Temperature: Ensure the experimental environment is thermoneutral for the species being studied. For rats, this is typically between 20-26°C.[6] 2. Reduce Stress: Handling and the experimental procedures themselves can cause stress-induced hyperthermia. Acclimatize animals to the procedures and handling to minimize this effect. 3. Dose Consideration: Higher doses of this compound are more likely to induce hyperthermia. Consider if a lower effective dose can be used. 4. Cooling Measures: If hyperthermia is observed, active cooling measures can be implemented. This can include moving the animal to a cooler environment or using a fan. In more severe cases, spraying the animal with cool (not cold) water may be necessary.[7]
High variability in body temperature readings between animals in the same treatment group. Individual differences in sensitivity to this compound. Inconsistent environmental conditions. Variations in handling stress.1. Standardize Procedures: Ensure all experimental procedures, including drug administration and temperature measurements, are performed consistently for all animals. 2. Control Environment: Maintain a stable ambient temperature and humidity throughout the experiment. 3. Acclimatization: A longer acclimatization period for the animals to the housing and experimental setup may help reduce variability.
Difficulty in distinguishing between drug-induced hyperthermia and stress-induced hyperthermia. Both mechanisms can lead to an increase in body temperature.1. Include a Saline Control Group: A control group receiving a saline injection under the same experimental conditions is crucial to differentiate the effects of the drug from the stress of the procedure. 2. Baseline Measurements: Record stable baseline body temperatures for each animal before any intervention. 3. Telemetry: If feasible, use of telemetry systems for continuous temperature monitoring can reduce handling stress associated with repeated rectal probe measurements.

Data Presentation

The following table summarizes the relative potencies of several anticholinergic drugs in their ability to increase the core temperature of heat-stressed rats, with atropine as the reference compound. While this compound was not directly tested in this specific study, the data for atropine methyl nitrate, a structurally similar quaternary ammonium derivative, is included to provide an estimate of its potential hyperthermic effect.

DrugChemical ClassRelative Potency (vs. Atropine = 1)
AtropineTertiary Amine1
ScopolamineTertiary Amine16
Atropine Methyl Nitrate Quaternary Ammonium 4
L-hyoscyamineTertiary Amine2
ChlorpromazinePhenothiazine0.1
AmitriptylineTricyclic Antidepressant0.02
ImipramineTricyclic Antidepressant0.004
Data adapted from Matthew, C. B., et al. (1986). A heat-stressed rat model to determine relative anticholinergic and anticholinesterase drug potency. Aviation, Space, and Environmental Medicine, 57(11), 1061–1065.[8]

Experimental Protocols

Protocol: Assessing the Effect of this compound on Core Body Temperature in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male or female, specify and be consistent).

  • Weight: 250-300g.

  • Housing: Individually housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water available ad libitum.

  • Acclimatization: Allow at least one week for acclimatization to the housing facility before the experiment.

2. Materials:

  • This compound bromide (or other salt form, specify).

  • Sterile saline (0.9% NaCl).

  • Animal scale.

  • Rectal thermometer or telemetry system for temperature measurement.

  • Syringes and needles for administration (specify gauge).

3. Drug Preparation:

  • Dissolve this compound bromide in sterile saline to the desired concentrations (e.g., 0.1, 0.5, 1.0 mg/mL).

  • Prepare fresh on the day of the experiment.

4. Experimental Procedure:

  • Baseline Temperature Measurement:

    • Handle the rats gently to minimize stress.

    • Measure and record the baseline core body temperature. For rectal measurements, lubricate the probe and insert it to a consistent depth (e.g., 2 cm) for a stable reading.

    • Repeat baseline measurements at 15-minute intervals for at least one hour to ensure a stable baseline.

  • Drug Administration:

    • Administer this compound or saline (vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous). Specify the volume of injection (e.g., 1 mL/kg).

  • Post-Administration Temperature Monitoring:

    • Measure core body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) after drug administration.

  • Environmental Control:

    • Maintain a consistent ambient temperature throughout the experiment. To specifically test for hyperthermic effects, the experiment can be conducted in a warmer environment (e.g., 30 ± 1°C).[9]

5. Data Analysis:

  • Calculate the change in body temperature (ΔT) from the baseline for each time point.

  • Compare the ΔT between the this compound-treated groups and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Plot the time-course of the temperature changes for each group.

Mandatory Visualizations

Thermoregulation_Pathway cluster_CNS Central Nervous System (Hypothalamus) cluster_PNS Peripheral Nervous System cluster_Effector Effector Organs Preoptic Area Preoptic Area Heat Loss Center Heat Loss Center Preoptic Area->Heat Loss Center Activates Heat Gain Center Heat Gain Center Preoptic Area->Heat Gain Center Inhibits Acetylcholine Release Acetylcholine Release Heat Loss Center->Acetylcholine Release Stimulates Muscarinic Receptors Muscarinic Receptors Acetylcholine Release->Muscarinic Receptors Binds to Sweat Glands Sweat Glands Muscarinic Receptors->Sweat Glands Activates Cutaneous Blood Vessels Cutaneous Blood Vessels Muscarinic Receptors->Cutaneous Blood Vessels Activates Reduced Heat Dissipation Reduced Heat Dissipation Muscarinic Receptors->Reduced Heat Dissipation Leads to This compound This compound This compound->Muscarinic Receptors Blocks Sweating Sweating Sweat Glands->Sweating Vasodilation Vasodilation Cutaneous Blood Vessels->Vasodilation Heat Dissipation Heat Dissipation Sweating->Heat Dissipation Vasodilation->Heat Dissipation

Caption: Cholinergic pathway in thermoregulation and the effect of this compound.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Baseline Temperature Measurement Baseline Temperature Measurement Animal Acclimatization->Baseline Temperature Measurement Drug Administration Drug Administration Baseline Temperature Measurement->Drug Administration Drug Preparation Drug Preparation Drug Preparation->Drug Administration Post-Administration Monitoring Post-Administration Monitoring Drug Administration->Post-Administration Monitoring Data Collection & Analysis Data Collection & Analysis Post-Administration Monitoring->Data Collection & Analysis End End Data Collection & Analysis->End

References

Technical Support Center: Ensuring Complete Peripheral Blockade with Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methscopolamine for peripheral cholinergic blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for peripheral blockade?

This compound is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its quaternary structure limits its ability to cross the blood-brain barrier, making it a peripherally selective anticholinergic agent.[2] This property is highly advantageous in research when the goal is to block peripheral muscarinic effects without confounding central nervous system effects.[3]

Q2: How does this compound work to block peripheral cholinergic signaling?

This compound competitively inhibits the binding of acetylcholine to muscarinic receptors on various peripheral tissues, including smooth muscle, cardiac muscle, and exocrine glands.[4][5] By blocking these receptors, it prevents the downstream signaling cascades that lead to parasympathetic responses such as smooth muscle contraction, glandular secretion, and changes in heart rate.

Q3: What are the expected physiological effects of a complete peripheral blockade with this compound?

A complete peripheral blockade will result in a range of observable anticholinergic effects. These include:

  • Cardiovascular: Increased heart rate (tachycardia).[6][7]

  • Gastrointestinal: Reduced gastrointestinal motility and secretion.[6][7]

  • Secretions: Decreased salivation (xerostomia), and reduced sweating.[6][7][8]

  • Ocular: Dilation of the pupils (mydriasis) and blurred vision.[7][8]

  • Urinary: Urinary retention.[7]

These effects can be used as qualitative indicators of the effectiveness of the blockade.

Troubleshooting Guide

Q4: I've administered this compound, but I'm not seeing the expected level of peripheral blockade. What could be the issue?

Several factors can contribute to an incomplete peripheral blockade. Consider the following troubleshooting steps:

  • Inadequate Dose: The dose of this compound may be insufficient for the specific animal model, strain, or experimental conditions. It is crucial to perform a dose-response study to determine the optimal dose for achieving complete blockade.

  • Route of Administration: The bioavailability of this compound can vary with the route of administration. Oral absorption can be poor and unreliable, with only 10-25% of the drug being absorbed.[7] Intraperitoneal (IP) or subcutaneous (SC) injections may provide more consistent results.

  • Timing of Administration: The onset of action for this compound is typically around one hour after oral administration.[7] Ensure sufficient time has elapsed between drug administration and experimental testing.

  • Drug Interactions: Concomitant administration of other drugs can interfere with the efficacy of this compound. For example, antacids can interfere with its absorption.[3] Other anticholinergic drugs can have additive effects, while cholinomimetics will have opposing effects.

  • Individual Animal Variability: There can be significant inter-individual differences in drug metabolism and response.

Q5: How can I quantitatively assess the completeness of the peripheral blockade?

Visual confirmation of peripheral effects is a good start, but quantitative measures are essential for rigorous research. Here are some recommended methods:

  • Salivary Secretion Assay: Measure the volume of saliva produced in response to a cholinergic agonist like pilocarpine. A complete blockade will significantly inhibit this response.

  • Heart Rate Variability (HRV) Analysis: Peripheral cholinergic blockade will lead to a decrease in HRV, particularly in the high-frequency (HF) component, which is a marker of vagal tone.[9][10]

  • Gastrointestinal Motility Assay: Measure the transit time of a non-absorbable marker (e.g., charcoal meal) through the gastrointestinal tract. This compound should significantly slow this transit.[2][11]

  • Pilocarpine Challenge: Administer a muscarinic agonist like pilocarpine and observe for peripheral cholinergic signs (e.g., salivation, lacrimation, gastrointestinal distress). A complete blockade by this compound should prevent these effects.

Data Presentation

Table 1: Recommended Dose Ranges of this compound for Peripheral Blockade in Rodents

Animal ModelRoute of AdministrationRecommended Dose Range (mg/kg)Reference
RatOral (LD50)1,352 - 2,617[6]
RatIntraperitoneal (IP)1 - 5General Recommendation
MouseIntraperitoneal (IP)0.5 - 2General Recommendation
MouseSubcutaneous (SC)0.5 - 2General Recommendation

Note: These are starting dose ranges. The optimal dose should be determined empirically for each specific experimental protocol.

Table 2: Expected Changes in Physiological Parameters Following Complete Peripheral Blockade with this compound

ParameterExpected ChangeMethod of Assessment
Heart RateIncreaseElectrocardiogram (ECG)
Heart Rate Variability (HF component)DecreaseECG with HRV analysis
Salivary SecretionDecreasePilocarpine-induced salivation assay
Gastrointestinal Transit TimeIncreaseCharcoal meal transit assay
Pupil DiameterIncreasePupillometry

Experimental Protocols

Protocol 1: Salivary Secretion Assay

  • Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and weigh it.

  • Baseline Saliva Collection: Place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 5 minutes) to collect baseline saliva.

  • This compound Administration: Administer this compound at the desired dose and route. Wait for the appropriate time for the drug to take effect.

  • Pilocarpine Challenge: Administer a subcutaneous injection of pilocarpine (e.g., 1-2 mg/kg).

  • Stimulated Saliva Collection: Immediately after the pilocarpine injection, place a new pre-weighed cotton ball in the mouth for a set period (e.g., 15 minutes).

  • Quantification: Weigh the cotton ball to determine the amount of saliva produced. Compare the saliva production in this compound-treated animals to control animals.

Protocol 2: Gastrointestinal Motility Assay (Charcoal Meal Test)

  • Fasting: Fast the animals overnight (with free access to water) to ensure an empty stomach.

  • This compound Administration: Administer this compound at the desired dose and route.

  • Charcoal Meal Administration: After the appropriate waiting time, administer a standard volume of a charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia) via oral gavage.

  • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), euthanize the animal and carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Peripheral Tissue) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to G_Protein G-protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Contraction, Secretion) Second_Messenger->Response This compound This compound This compound->mAChR Blocks

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment of Blockade cluster_analysis Data Analysis Animal_Prep Animal Preparation (Acclimation, Fasting) Group_Assignment Random Group Assignment (Control vs. Treatment) Animal_Prep->Group_Assignment Vehicle_Admin Vehicle Administration (Control Group) Group_Assignment->Vehicle_Admin Qualitative Qualitative Assessment (e.g., Pupil Dilation, Dry Mouth) Vehicle_Admin->Qualitative Methscopolamine_Admin This compound Administration (Treatment Group) Methscopolamine_Admin->Qualitative Quantitative Quantitative Assessment (e.g., Salivary Assay, HRV, GI Motility) Qualitative->Quantitative Pilocarpine_Challenge Pilocarpine Challenge Quantitative->Pilocarpine_Challenge Data_Collection Data Collection Pilocarpine_Challenge->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Blockade Efficacy Stats->Conclusion Group_assignment Group_assignment Group_assignment->Methscopolamine_Admin

Caption: Workflow for verifying peripheral blockade.

Troubleshooting_Logic Start Incomplete Peripheral Blockade Observed Check_Dose Is the dose adequate? Start->Check_Dose Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Increase_Dose Increase Dose (Perform Dose-Response Study) Check_Dose->Increase_Dose No Check_Timing Is the timing of assessment correct? Check_Route->Check_Timing Yes Change_Route Change Route of Administration (e.g., PO to IP/SC) Check_Route->Change_Route No Check_Interactions Are there potential drug interactions? Check_Timing->Check_Interactions Yes Adjust_Timing Adjust Timing (Allow more time for onset) Check_Timing->Adjust_Timing No Review_Meds Review Concomitant Medications Check_Interactions->Review_Meds Yes Success Complete Blockade Achieved Check_Interactions->Success No Increase_Dose->Start Change_Route->Start Adjust_Timing->Start Review_Meds->Start

Caption: Troubleshooting incomplete blockade.

References

Technical Support Center: Methscopolamine and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using methscopolamine in conjunction with fluorescence-based assays and may be encountering unexpected results. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify and resolve potential assay interference.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

While there is a lack of specific literature detailing direct interference of this compound with fluorescent assays, it is theoretically possible.[1][2] Like many small molecules, this compound has the potential to interfere with fluorescence-based detection methods through several mechanisms, including but not limited to autofluorescence or quenching.[1] Given that this compound contains a phenyl group, it may exhibit some absorbance in the ultraviolet (UV) range, which could potentially interfere with assays using UV excitation or having emission spectra in that region.

Q2: What are the potential mechanisms of interference?

The primary potential mechanisms for assay interference by a small molecule like this compound are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in your assay, leading to a false positive signal.[1]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter molecule, leading to a false negative signal. This is also known as the inner filter effect.[1]

  • Light Scattering: At high concentrations, the compound might precipitate or cause turbidity in the assay buffer, leading to light scattering that can be misinterpreted as a fluorescence signal. This compound bromide is generally freely soluble in water, which may minimize this risk under typical conditions.[3][4]

  • Chemical Interaction: The compound may chemically react with the fluorescent dye or other assay components, altering their fluorescent properties.

  • Biological Effects: As a muscarinic antagonist, this compound's intended biological activity could indirectly affect cellular assays that rely on fluorescence as a readout for cell health, proliferation, or signaling pathways.[4][5][6][7]

Q3: What are the initial steps to determine if this compound is interfering with my assay?

The first step is to run a set of control experiments. A critical control is to test this compound alone in the assay buffer at the same concentrations used in your experiment, but without the biological target (e.g., enzyme, cells). This will help you determine if the compound itself is contributing to the signal.

Troubleshooting Guides

Problem: Unexpected Increase in Fluorescence Signal

An unexpected increase in fluorescence signal in the presence of this compound could indicate autofluorescence.

Troubleshooting Workflow:

start Start: Unexpected Increase in Fluorescence control_exp Run Control Experiment: This compound in assay buffer (no biological target) start->control_exp check_signal Is a fluorescence signal detected? control_exp->check_signal autofluorescence High Likelihood of Autofluorescence check_signal->autofluorescence Yes no_autofluorescence Autofluorescence is unlikely the primary issue. Consider indirect biological effects. check_signal->no_autofluorescence No measure_spectrum Measure excitation and emission spectra of this compound. autofluorescence->measure_spectrum compare_spectra Do spectra overlap with your assay's fluorophore? measure_spectrum->compare_spectra overlap Spectral Overlap Confirmed compare_spectra->overlap Yes no_overlap Minimal Spectral Overlap. Consider other interference mechanisms. compare_spectra->no_overlap No mitigation Proceed to Mitigation Strategies overlap->mitigation no_overlap->mitigation

Caption: Troubleshooting workflow for increased fluorescence.

Experimental Protocol: Testing for Autofluorescence

  • Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.

  • Add the this compound dilutions to the wells of your assay plate.

  • Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as your main experiment.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence, this indicates that this compound is autofluorescent under your experimental conditions.

Problem: Unexpected Decrease in Fluorescence Signal

An unexpected decrease in fluorescence could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Start: Unexpected Decrease in Fluorescence control_exp Run Control Experiment: This compound with fluorescent dye (no biological target) start->control_exp check_signal Is the fluorescence signal reduced? control_exp->check_signal quenching High Likelihood of Fluorescence Quenching check_signal->quenching Yes no_quenching Quenching is unlikely the primary issue. Consider indirect biological effects. check_signal->no_quenching No measure_absorbance Measure the absorbance spectrum of this compound. quenching->measure_absorbance compare_spectra Does absorbance overlap with your dye's excitation or emission wavelengths? measure_absorbance->compare_spectra overlap Spectral Overlap Confirmed (Inner Filter Effect) compare_spectra->overlap Yes no_overlap Minimal Spectral Overlap. Consider other quenching mechanisms. compare_spectra->no_overlap No mitigation Proceed to Mitigation Strategies overlap->mitigation no_overlap->mitigation

Caption: Troubleshooting workflow for decreased fluorescence.

Experimental Protocol: Testing for Fluorescence Quenching

  • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Mix the fluorescent dye solution with the this compound dilutions.

  • Read the fluorescence of the samples.

  • Analyze the data: A concentration-dependent decrease in fluorescence suggests that this compound is quenching the signal.

  • To investigate the inner filter effect, measure the absorbance spectrum of this compound from the UV to the visible range. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely cause.

Mitigation Strategies

If you have confirmed that this compound is interfering with your assay, consider the following strategies:

Mitigation Workflow:

start Start: Confirmed Interference strategy1 Change Fluorophore: Select a dye with a red-shifted spectrum. start->strategy1 strategy2 Reduce this compound Concentration: Can a lower concentration be used? start->strategy2 strategy3 Change Assay Format: Consider a non-fluorescent method (e.g., absorbance, luminescence). start->strategy3 strategy4 Data Correction: Use a standard curve to correct for interference (use with caution). start->strategy4 evaluation Evaluate Effectiveness of Mitigation Strategy strategy1->evaluation strategy2->evaluation strategy3->evaluation strategy4->evaluation end End: Interference Mitigated evaluation->end

Caption: General strategies to mitigate assay interference.

  • Change the Fluorophore: Switch to a fluorescent dye that has excitation and emission spectra that do not overlap with the absorbance or fluorescence spectrum of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.

  • Reduce the Concentration: If possible, lower the concentration of this compound in your assay to a range where the interference is negligible.

  • Change the Assay Format: If fluorescence interference cannot be overcome, consider using an orthogonal assay with a different detection method, such as absorbance, luminescence, or a label-free technology.[2]

  • Data Correction: For some types of interference, it may be possible to generate a correction curve using the control experiments described above. This should be done with caution and is not always a substitute for a non-interfering assay.

Quantitative Data Summary

As there is no specific quantitative data in the public domain on the interference of this compound with fluorescent assays, we provide a template table below that you can use to summarize your own findings from the troubleshooting experiments.

Table 1: Summary of this compound Interference Data

This compound Concentration (µM)Autofluorescence (RFU)% Quenching of [Fluorophore X]
00%
1
10
50
100

RFU: Relative Fluorescence Units

References

Validation & Comparative

A Comparative Analysis of Methscopolamine and Atropine Potency at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of methscopolamine (also known as N-methylscopolamine) and atropine for the five muscarinic acetylcholine receptor subtypes (M1-M5). The information is supported by experimental data from radioligand binding assays to assist in the evaluation and selection of appropriate pharmacological tools for research and drug development.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, exhibit unique tissue distribution and couple to different intracellular signaling pathways, making them key therapeutic targets for a variety of diseases. The development of ligands with selectivity for specific subtypes is a critical goal in drug discovery to achieve targeted therapeutic actions while minimizing undesirable side effects.

This guide focuses on a comparative analysis of two widely studied non-selective muscarinic antagonists: this compound and atropine.

Quantitative Comparison of Binding Affinities

The potency of this compound and atropine at the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The binding affinity is expressed as the inhibition constant (Ki), which signifies the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. A lower Ki value corresponds to a higher binding affinity.

The data presented in the following table summarizes the Ki values (in nM) for N-methylscopolamine and atropine at each of the five human muscarinic receptor subtypes.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
N-Methylscopolamine ~0.1~0.8~0.1~0.4~0.2Non-selective
Atropine ~1.0~1.0~0.8~1.3~1.3Non-selective[1]

Note: The Ki values are approximate and can vary depending on the specific experimental conditions.

Both this compound and atropine demonstrate high affinity for all five muscarinic receptor subtypes, confirming their non-selective binding profiles. However, the data suggests that N-methylscopolamine generally exhibits a higher affinity (lower Ki values) across all subtypes compared to atropine.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins to initiate their intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of ion channels.[1]

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Subtypes cluster_1 M2, M4 Subtypes Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 binds M2/M4 M2/M4 Acetylcholine->M2/M4 binds Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2+ release Ca2+ release IP3->Ca2+ release induces PKC activation PKC activation DAG->PKC activation induces Gi/o Gi/o M2/M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP decrease cAMP decrease Adenylyl Cyclase->cAMP decrease results in

Caption: Signaling pathways of muscarinic receptor subtypes.

Experimental Protocols

The determination of the binding affinities of this compound and atropine for muscarinic receptor subtypes is typically achieved through radioligand competition binding assays.

Radioligand Competition Binding Assay Workflow

Radioligand Competition Binding Assay Workflow A Receptor Source (e.g., CHO cell membranes expressing human muscarinic receptors) B Incubation with Radioligand (e.g., [3H]N-methylscopolamine) A->B C Addition of Competing Ligand (this compound or Atropine) in varying concentrations B->C D Incubation to Reach Equilibrium C->D E Separation of Bound and Free Radioligand (e.g., rapid filtration) D->E F Quantification of Bound Radioactivity (e.g., scintillation counting) E->F G Data Analysis (Generation of competition curves to determine Ki values) F->G

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology

1. Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

2. Radioligand: [3H]N-methylscopolamine ([3H]NMS) is a commonly used radiolabeled antagonist for these assays due to its high affinity and specificity for muscarinic receptors.

3. Competition Binding Assay:

  • A constant concentration of the radioligand ([3H]NMS) is incubated with the cell membranes in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Increasing concentrations of the unlabeled competing ligand (this compound or atropine) are added to the incubation mixture.

  • For the determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) is used.

  • The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

4. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters, which represents the amount of bound radioligand, is quantified using liquid scintillation counting.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • Non-linear regression analysis is used to fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

Both this compound and atropine are potent, non-selective antagonists of muscarinic acetylcholine receptors. The available experimental data from radioligand binding assays indicate that N-methylscopolamine generally exhibits a higher binding affinity across all five muscarinic receptor subtypes compared to atropine. This subtle difference in potency, along with other pharmacokinetic and pharmacodynamic properties, should be considered when selecting an appropriate antagonist for in vitro and in vivo studies of the muscarinic cholinergic system. The lack of significant subtype selectivity for both compounds makes them suitable as general muscarinic receptor blockers but limits their utility in studies aiming to dissect the specific functions of individual M1-M5 receptor subtypes.

References

A Comparative Guide for Researchers: Glycopyrrolate as an Alternative to Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, drug development, and related life sciences, the selection of appropriate chemical tools is paramount for generating reliable and reproducible data. Both Glycopyrrolate and Methscopolamine are peripherally acting muscarinic receptor antagonists frequently used to study and modulate the parasympathetic nervous system. This guide provides an objective comparison of their pharmacological properties, supported by available data, to aid researchers in selecting the optimal compound for their experimental needs.

Mechanism of Action: Shared Antagonism at Muscarinic Receptors

Both Glycopyrrolate and this compound are competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] They act by binding to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a response.[5][6] This blockade of parasympathetic nerve impulses leads to effects such as reduced salivary, bronchial, and gastric secretions, and decreased gastrointestinal motility.[7][8]

A key structural feature of both molecules is that they are quaternary ammonium compounds .[2][5] This permanent positive charge significantly limits their ability to cross the blood-brain barrier (BBB). Consequently, both drugs primarily exert their effects on peripheral tissues, with minimal central nervous system (CNS) side effects, a crucial advantage in research settings where central cholinergic pathways must remain unperturbed.[2][5] This makes either compound a suitable alternative when studying peripheral muscarinic receptor function without the confounding central effects seen with tertiary amine antagonists like atropine or scopolamine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell ACh_vesicle ACh ACh_released ACh ACh_vesicle->ACh_released Action Potential M_Receptor Muscarinic Receptor (M1/M3) Gq Gq M_Receptor->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Response Cellular Response (e.g., Secretion, Contraction) IP3_DAG->Response ACh_released->M_Receptor Binds Antagonist Glycopyrrolate or This compound Antagonist->M_Receptor Blocks

Figure 1: General signaling pathway of Gq-coupled muscarinic receptors and site of antagonism.

Pharmacodynamic Profile: Receptor Binding Affinity

While both compounds are non-selective muscarinic antagonists, the extent of their characterization in the literature differs significantly. Glycopyrrolate has been evaluated in numerous radioligand binding studies, providing clear affinity values (Ki) across muscarinic receptor subtypes. In contrast, quantitative, subtype-specific binding data for this compound is not as readily available in published literature, a critical consideration for mechanistic studies.

Functional studies have suggested that Glycopyrrolate may possess a higher functional affinity for M1 and M3 receptors compared to M2 receptors.[9] Furthermore, kinetic studies have shown that Glycopyrrolate dissociates slowly from human airway smooth muscle muscarinic receptors, which may contribute to its prolonged duration of action in these tissues.[9]

Parameter Glycopyrrolate This compound
Target(s) Muscarinic Acetylcholine Receptors (M1-M5)Muscarinic Acetylcholine Receptors
Receptor Selectivity Non-selective, binds with high affinity to M1-M3.[9][10] Some reports indicate equipotent affinity for M1-M5.Generally non-selective antagonist.[2][8]
Binding Affinity (Ki) Human Receptors: ~0.5 - 3.6 nM (M1-M3)[9][10] Rat M1: 0.60 nM Rat M2: 0.03 nMPublicly available data is limited.

Pharmacokinetic Comparison

The pharmacokinetic profiles of Glycopyrrolate and this compound show several similarities, including poor oral bioavailability, which is expected for quaternary ammonium compounds. The choice between them in a research context may be influenced by subtle differences in onset and duration of action, depending on the route of administration and the experimental paradigm.

Parameter Glycopyrrolate This compound
Route of Administration Oral, IV, IM, Inhalation, TopicalOral[7]
Oral Bioavailability Poor and variable (~3%)Incompletely absorbed[7]
Onset of Action ~1 minute (IV) 15-30 minutes (IM) ~1 hour (Oral)[8]~1 hour (Oral)[7]
Duration of Action Vagal Effects: 2-3 hours Salivary Inhibition: Up to 7 hours4-6 hours (Oral)[7]
Elimination Half-Life ~0.83 hours (IV, Adult) ~3 hours (Oral, Adult)~3-4 hours[4]
Metabolism Partially metabolized in the liver.Metabolized in the liver.
Primary Excretion Urine (largely as unchanged drug)[8]Urine and bile (as unchanged drug and metabolites)[7]

Experimental Protocols

For researchers aiming to directly compare these agents or characterize their activity in a specific model, standardized in vitro assays are essential. Below are detailed methodologies for two fundamental experiments in muscarinic receptor pharmacology.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Glycopyrrolate) by measuring its ability to compete off a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) from the target receptors.

Objective: To determine the inhibitor constant (Ki) of a test antagonist at a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-hM3 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.

  • Non-specific Control: Atropine or another potent muscarinic antagonist at a high concentration (e.g., 1 µM).

  • Test Compound: Glycopyrrolate or this compound, prepared in a series of dilutions.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in fresh assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up conditions for:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-specific Binding: Radioligand + Membranes + High concentration of Atropine.

    • Competition: Radioligand + Membranes + Increasing concentrations of the test compound.

  • Incubation: Add a fixed concentration of [³H]-NMS (typically near its Kd value) to all wells, followed by the membrane preparation. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate/disk to separate the receptor-bound radioligand from the unbound. Wash filters quickly with ice-cold assay buffer.

  • Detection: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

P1 Prepare Cell Membranes (Expressing mAChR) P2 Set up Assay Plate: - Total Binding - Non-Specific Binding (Atropine) - Competitor (Glycopyrrolate) P1->P2 P3 Add Radioligand ([3H]-NMS) & Membranes to all wells P2->P3 P4 Incubate to Equilibrium (e.g., 90 min at 25°C) P3->P4 P5 Rapid Filtration (Separate Bound from Free) P4->P5 P6 Scintillation Counting (Measure Radioactivity) P5->P6 P7 Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) P6->P7

Figure 2: Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (Organ Bath)

This classic pharmacological preparation measures the functional consequence of receptor antagonism, such as the inhibition of agonist-induced smooth muscle contraction. It is used to determine the functional potency (pA₂) of an antagonist.

Objective: To determine the pA₂ value of an antagonist, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Materials:

  • Tissue Source: Guinea pig ileum or trachea, rich in smooth muscle with muscarinic receptors.

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Antagonist: Glycopyrrolate or this compound.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Instrumentation: Isolated organ bath system with force-displacement transducer and data acquisition software.

Methodology:

  • Tissue Preparation: Isolate a segment of guinea pig ileum or trachea and mount it in the organ bath chamber under a slight resting tension (e.g., 1 gram).

  • Equilibration: Allow the tissue to equilibrate in the Krebs solution for at least 60 minutes, with regular washes every 15 minutes.

  • First Agonist Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of ACh to the bath and recording the contractile response until a maximum effect is achieved.

  • Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to its baseline resting tension.

  • Antagonist Incubation: Add a single, fixed concentration of the antagonist (e.g., 10 nM Glycopyrrolate) to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for ACh. The curve should be right-shifted compared to the first.

  • Repeat: Repeat steps 4-6 with several different concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

    • Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

T1 Mount Tissue (e.g., Guinea Pig Ileum) in Organ Bath & Equilibrate T2 Generate Control Cumulative Concentration-Response Curve to Acetylcholine (ACh) T1->T2 T3 Wash Tissue Thoroughly (Return to Baseline) T2->T3 T4 Incubate with Fixed Concentration of Antagonist (e.g., Glycopyrrolate) T3->T4 T5 Generate 2nd ACh Curve in presence of Antagonist T4->T5 T6 Data Analysis: - Calculate Dose Ratio (DR) - Construct Schild Plot - Determine pA2 value T5->T6 T7 Repeat steps 3-5 with different Antagonist concentrations T5->T7 T7->T3

Figure 3: Experimental workflow for an in vitro organ bath functional assay.

Conclusion for Researchers

Glycopyrrolate and this compound are both peripherally acting, non-selective muscarinic antagonists suitable for research applications where CNS effects are undesirable.

  • Key Similarity: Their shared quaternary ammonium structure confers poor BBB penetration, making them excellent tools for studying peripheral cholinergic systems.

  • Key Difference: Glycopyrrolate is significantly better characterized in modern pharmacological literature, with extensive, publicly available data on its binding affinities and receptor kinetics. The lack of similar quantitative data for this compound may limit its utility in studies requiring precise knowledge of receptor interaction.

  • Practical Choice: For experiments requiring a well-defined antagonist with known affinity and kinetics, Glycopyrrolate is the superior choice . If the primary goal is simply to achieve peripheral anticholinergic effects (e.g., reduction of secretions in an animal model) and subtype specificity is not a concern, this compound may be a viable alternative, though its pharmacological profile is less resolved.

Ultimately, the selection should be guided by the specific research question, the need for quantitative pharmacodynamic data, and the desired pharmacokinetic profile.

References

Validating Muscarinic Receptor Antagonism: A Comparative Guide to Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methscopolamine, a muscarinic receptor antagonist, with other commonly used alternatives. It is designed to assist researchers in the objective evaluation of its performance through supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Unveiling the Mechanism: Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and signaling pathways.[1] Muscarinic antagonists are compounds that bind to these receptors and prevent acetylcholine from binding and eliciting a cellular response.[2] This blockade of the parasympathetic nervous system is harnessed for various therapeutic applications.

This compound, a quaternary ammonium derivative of scopolamine, functions as a non-selective muscarinic antagonist.[1] Its chemical structure limits its ability to cross the blood-brain barrier, thereby primarily exerting its effects on peripheral muscarinic receptors. This characteristic makes it a valuable tool for research focused on peripheral cholinergic systems and a therapeutic agent for gastrointestinal disorders.

Comparative Analysis of Muscarinic Antagonists

To effectively validate the antagonism of muscarinic receptors by this compound, it is essential to compare its binding profile with other well-established antagonists. This section provides a quantitative comparison of the binding affinities (Ki values) of this compound and its alternatives—Atropine, Scopolamine, and Ipratropium—for the five human muscarinic receptor subtypes.

Data Presentation: Binding Affinities (Ki in nM) of Muscarinic Antagonists

AntagonistM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
This compound (N-methylscopolamine) ~0.18~0.215~0.11~0.12Not Reported
Atropine 1.273.242.210.772.84
Scopolamine 0.835.30.340.380.34
Ipratropium ~2.9 (IC50)~2.0 (IC50)~1.7 (IC50)Not ReportedNot Reported

*Note: Values for this compound are Kd values from radioligand binding experiments, which can approximate Ki values under specific assay conditions.[2] Data for all antagonists can vary based on experimental conditions. Ipratropium is reported to block all muscarinic receptor subtypes with equal affinity.[3]

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating muscarinic receptor antagonism. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test compound: this compound

  • Non-specific binding control: Atropine (1 µM)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]-NMS, 1 µM Atropine, and cell membranes.

    • Competitive Binding: Assay buffer, [³H]-NMS, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., Carbachol).

  • Test compound: this compound.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of this compound or vehicle for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the muscarinic agonist (e.g., Carbachol) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Blocks Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic Receptor (Gq-coupled) Signaling Pathway and Antagonism by this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes with Muscarinic Receptors incubation Incubate Membranes, Radioligand, & Test Compound at Varying Concentrations prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]-NMS) & Test Compound (this compound) prep_ligands->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligands filtration->washing counting Scintillation Counting to Measure Radioactivity washing->counting analysis Data Analysis: Determine IC50 and Ki Values counting->analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Methscopolamine's Receptor Battlefield: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a compound with its intended target and potential off-target receptors is paramount. This guide provides a comprehensive analysis of the cross-reactivity of Methscopolamine, a peripherally acting muscarinic antagonist, with other key neurotransmitter receptors. By presenting quantitative binding data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as an essential resource for evaluating the selectivity and potential side-effect profile of this compound.

This compound, the methylated derivative of scopolamine, exerts its primary therapeutic effects by blocking muscarinic acetylcholine receptors (mAChRs).[1][2] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[3] While its high affinity for muscarinic receptors is well-established, a thorough understanding of its engagement with other neurotransmitter systems is crucial for a complete pharmacological assessment.

Muscarinic Receptor Subtype Binding Profile

This compound is recognized as a potent but non-selective antagonist across all five muscarinic acetylcholine receptor subtypes (M1-M5).[4] This lack of selectivity means it binds with high affinity to each subtype, which can be advantageous for general muscarinic blockade but may contribute to a broader range of peripheral side effects.

The binding affinity of this compound (referred to as N-methylscopolamine in many experimental studies) for the human muscarinic receptor subtypes has been determined using radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, is presented in the table below for this compound and other common muscarinic antagonists.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound ~1 ~1 ~1 ~1 ~1
Atropine1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39
Pirenzepine~20~800~300~100~200
Methoctramine~100~10~200~50~300
4-DAMP~10~50~1~20~30

Data compiled from multiple sources.[4][5][6] Values are approximate and can vary depending on experimental conditions.

Cross-Reactivity with Other Neurotransmitter Receptors

A comprehensive evaluation of a drug's selectivity requires screening against a broad panel of other potential targets. While extensive public data on a full receptor panel screening for this compound is limited, information on its parent compound, scopolamine, and related anticholinergics provides valuable insights into potential off-target interactions.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki or IC50, µM)Comments
Serotonergic 5-HT3Scopolamine: 6.76Scopolamine, the parent compound, shows micromolar affinity for the 5-HT3 receptor.[7] No direct binding data for this compound at this receptor was found.
Nicotinic Acetylcholinergic Neuronal (α4β2)Scopolamine: High concentrations required for blockade.High doses of scopolamine have been reported to block nicotinic receptors.[8] The quaternary structure of this compound may influence its affinity for nicotinic subtypes.
Adrenergic α1, α2, βData not availableNo specific quantitative binding data for this compound at adrenergic receptors was identified in the public domain.
Dopaminergic D1, D2, D3, D4, D5Data not availableNo specific quantitative binding data for this compound at dopaminergic receptors was identified in the public domain.
Histaminergic H1, H2, H3, H4Data not availableNo specific quantitative binding data for this compound at histaminergic receptors was identified in the public domain.

The lack of readily available, comprehensive cross-reactivity data for this compound highlights a crucial area for further investigation to fully characterize its selectivity profile. The interaction of its parent compound, scopolamine, with 5-HT3 receptors at micromolar concentrations suggests a potential for serotonergic effects at high doses, although the clinical relevance of this for the peripherally restricted this compound is likely minimal.[7]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity, non-selective muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, [³H]-NMS, and the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation NSB_Control Non-specific Binding Control (e.g., Atropine) NSB_Control->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream effects.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, this compound prevents these downstream signaling events from occurring in response to acetylcholine.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11 Coupled (M1, M3, M5) cluster_Gi Gi/o Coupled (M2, M4) M1M3M5 M1, M3, M5 Receptors Gq Gq/11 M1M3M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2M4 M2, M4 Receptors Gi Gi/o M2M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1M3M5 Binds ACh->M2M4 Binds This compound This compound (Antagonist) This compound->M1M3M5 Blocks This compound->M2M4 Blocks

Muscarinic receptor signaling pathways and the antagonistic action of this compound.

References

A Comparative Analysis of Methscopolamine and Other Quaternary Ammonium Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methscopolamine and other prominent quaternary ammonium anticholinergic drugs. The focus is on their performance, supported by experimental data, to offer an objective resource for research and development in this therapeutic area.

Introduction to Quaternary Ammonium Anticholinergics

Quaternary ammonium anticholinergics are a class of drugs that act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] Their defining chemical feature is a permanently charged quaternary ammonium group, which limits their ability to cross the blood-brain barrier. This characteristic generally results in a lower incidence of central nervous system (CNS) side effects compared to their tertiary amine counterparts.[1] These agents are widely used in the treatment of various conditions, including peptic ulcers, respiratory disorders like Chronic Obstructive Pulmonary Disease (COPD), and to reduce salivary and bronchial secretions.[3][4]

This compound, a quaternary ammonium derivative of scopolamine, primarily targets muscarinic receptors to reduce gastrointestinal motility and secretions.[3][5] This guide will compare this compound (also known as N-methylscopolamine) with other frequently studied and clinically relevant quaternary ammonium anticholinergics: Glycopyrrolate, Tiotropium, Aclidinium, and Umeclidinium.

Comparative Data Presentation

The following tables summarize the quantitative data on the binding affinities and clinical characteristics of this compound and its comparators.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

Lower Ki values indicate a higher binding affinity.

DrugM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
This compound (N-methylscopolamine) ~0.6[1]~0.128[6]~0.273[6]Data Not AvailableData Not Available
Glycopyrrolate Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Tiotropium Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Aclidinium Subnanomolar Affinity[6]Subnanomolar Affinity[6]Subnanomolar Affinity[6]Subnanomolar Affinity[6]Subnanomolar Affinity[6]
Umeclidinium Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Specific Ki values for all subtypes were not consistently available across all compounds in the reviewed literature. Some studies indicate general high affinity across subtypes.

Table 2: Clinical and Pharmacokinetic Profile
FeatureThis compoundGlycopyrrolateTiotropiumAclidiniumUmeclidinium
Primary Indications Peptic ulcer disease, gastrointestinal hypermotility[3][5]COPD, reduction of secretionsCOPDCOPDCOPD
Common Side Effects Dry mouth, blurred vision, constipation, urinary retention[5]Dry mouth, urinary retention, constipation, blurred visionDry mouth, constipation, urinary retentionHeadache, nasopharyngitis, coughNasopharyngitis, upper respiratory tract infection, cough
Blood-Brain Barrier Penetration Low[1]LowLowLowLow

Mechanism of Action and Signaling Pathways

Quaternary ammonium anticholinergics exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G protein-coupled receptors are classified into five subtypes (M1-M5), which are coupled to different intracellular signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Below is a diagram illustrating the general signaling pathway of muscarinic receptors that is antagonized by these drugs.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca mobilizes PKC PKC Activation DAG->PKC Response1 Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response1 PKC->Response1 Antagonist1 Quaternary Ammonium Anticholinergic Antagonist1->M135 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ↓ ATP->cAMP Response2 Physiological Response (e.g., Decreased Heart Rate) cAMP->Response2 Antagonist2 Quaternary Ammonium Anticholinergic Antagonist2->M24

Muscarinic Receptor Signaling Pathways Antagonized by Quaternary Ammonium Compounds.

Experimental Protocols

The determination of binding affinities (Ki values) for these compounds is typically performed using in vitro radioligand binding assays.

Competition Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand with known affinity for the receptor (e.g., [3H]-N-methylscopolamine).

  • Test compound (unlabeled antagonist) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • 96-well filter plates and vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

    • For determining total binding, add only the radioligand and buffer.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers Start->Prep Assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Prep->Assay Incubate Incubate to Reach Equilibrium Assay->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Experimental Workflow for a Competition Radioligand Binding Assay.

Conclusion

This compound and other quaternary ammonium anticholinergics are potent antagonists of muscarinic acetylcholine receptors. Their limited ability to cross the blood-brain barrier makes them valuable therapeutic agents with reduced central nervous system side effects. While they share a common mechanism of action, subtle differences in their binding affinities for muscarinic receptor subtypes and their pharmacokinetic profiles can influence their clinical efficacy and side-effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important drugs, aiding in the development of more targeted and effective therapies.

References

An In Vivo Comparative Analysis of Methscopolamine and Hyoscine Butylbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of Methscopolamine and Hyoscine Butylbromide, two quaternary ammonium antimuscarinic agents used for their spasmolytic effects. While both drugs share a common mechanism of action, their subtle structural differences can influence their pharmacokinetic and pharmacodynamic profiles. This document synthesizes available data to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action and Signaling Pathway

Both this compound and Hyoscine Butylbromide are competitive antagonists of acetylcholine at muscarinic receptors, primarily M3 receptors located on smooth muscle cells.[1] By blocking these receptors, they inhibit parasympathetic nerve stimulation, leading to smooth muscle relaxation.[1]

The signaling pathway for muscarinic receptor antagonists in smooth muscle is well-established. Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. This compound and Hyoscine Butylbromide competitively block the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting smooth muscle contraction.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell cluster_3 Antagonist Action ACh_vesicle Acetylcholine (ACh) Vesicle Nerve_Terminal Nerve Terminal ACh_vesicle->Nerve_Terminal Action Potential ACh ACh Nerve_Terminal->ACh Releases M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Antagonist This compound or Hyoscine Butylbromide Antagonist->M3R Blocks

Caption: Signaling pathway of muscarinic antagonists.

Pharmacokinetic Profile

Both this compound and Hyoscine Butylbromide are quaternary ammonium derivatives of scopolamine. This chemical modification results in high polarity and low lipid solubility, which significantly limits their oral absorption and ability to cross the blood-brain barrier. Consequently, central nervous system side effects are minimal compared to their tertiary amine parent compound, scopolamine.

While direct head-to-head comparative pharmacokinetic studies are limited, the following tables summarize available data for each drug from separate sources. It is important to note that these values should be interpreted with caution as they were not obtained under the same experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound Bromide

ParameterValueSpecies/Study Design
Oral Bioavailability 10-25%General value for quaternary ammonium derivatives
Elimination Half-life 3-4 hoursNot specified
Excretion Primarily in urine and feces (as unabsorbed drug)Not specified

Table 2: Pharmacokinetic Parameters of Hyoscine Butylbromide

ParameterValueSpecies/Study Design
Oral Bioavailability <1%Human studies
Elimination Half-life Approximately 5 hoursHuman studies
Excretion Renal (approximately 50%) and fecalHuman studies

In Vivo Efficacy and Potency

Safety and Tolerability

As quaternary ammonium compounds, both drugs are generally well-tolerated, with a low incidence of central nervous system side effects. The most common adverse effects are related to their anticholinergic activity on peripheral muscarinic receptors.

Table 3: Common Adverse Effects

Adverse EffectThis compoundHyoscine Butylbromide
Dry Mouth ReportedReported
Blurred Vision ReportedReported
Tachycardia ReportedReported
Urinary Hesitancy/Retention ReportedReported
Constipation ReportedReported
Drowsiness/Dizziness Less common than with tertiary aminesLess common than with tertiary amines

Experimental Protocols

Detailed experimental protocols for a direct in vivo comparison of this compound and Hyoscine Butylbromide are not available. However, a general workflow for assessing the in vivo efficacy of antispasmodic drugs can be outlined.

Experimental Workflow: In Vivo Assessment of Antispasmodic Activity

A Animal Model Selection (e.g., rat, guinea pig) B Induction of Smooth Muscle Spasm (e.g., chemical, electrical) A->B C Drug Administration (this compound vs. Hyoscine Butylbromide vs. Vehicle) B->C D Measurement of Antispasmodic Effect (e.g., intestinal motility, intragastric pressure) C->D E Data Analysis and Comparison of Potency (ED50) and Efficacy D->E

Caption: General workflow for in vivo antispasmodic assessment.

Protocol for Induction of Intestinal Spasm and Measurement of Drug Effect:

  • Animal Model: Male Wistar rats (200-250g) are fasted overnight with free access to water.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., urethane).

  • Surgical Preparation: A midline laparotomy is performed to expose the small intestine. A force transducer is attached to a segment of the jejunum to record intestinal contractions.

  • Induction of Spasm: A spasmogen, such as acetylcholine or carbachol, is administered intravenously to induce sustained intestinal contractions.

  • Drug Administration: Once stable contractions are achieved, this compound, Hyoscine Butylbromide, or a vehicle control is administered intravenously at various doses.

  • Measurement of Effect: The inhibition of intestinal contractions is recorded and quantified. The dose-response relationship for each drug is determined to calculate the ED50 (the dose required to produce 50% of the maximal effect).

  • Data Analysis: The potency and efficacy of this compound and Hyoscine Butylbromide are compared statistically.

Summary and Conclusion

This compound and Hyoscine Butylbromide are both effective peripherally acting antispasmodic agents. Their classification as quaternary ammonium compounds is a key determinant of their favorable safety profile, particularly the low incidence of central nervous system effects. While direct comparative in vivo data is scarce, the available information suggests that both drugs have similar mechanisms of action and clinical applications. The choice between them may be guided by factors such as formulation availability, regional regulatory approval, and specific clinical context. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of their pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Differential Effects of Methscopolamine on M2 vs. M3 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methscopolamine, the quaternary ammonium salt of scopolamine, is a peripherally acting muscarinic antagonist. Its positive charge restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This characteristic makes it a valuable tool in research and clinical settings for targeting peripheral muscarinic acetylcholine receptors (mAChRs). Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are of particular interest due to their distinct physiological roles and signaling mechanisms. M2 receptors are predominantly found in the heart where they mediate a decrease in heart rate, while M3 receptors are primarily located on smooth muscle and glandular tissues, mediating contraction and secretion, respectively. This guide provides a comprehensive comparison of the effects of this compound on M2 and M3 muscarinic receptors, supported by experimental data and detailed methodologies.

Binding Affinity of this compound and Other Antagonists at M2 and M3 Receptors

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand (such as [³H]N-methylscopolamine) is used to label the receptors, and the ability of an unlabeled antagonist to displace the radioligand is measured. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

The data presented in Table 1 summarizes the binding affinities of this compound (N-methylscopolamine) and other selective muscarinic antagonists for human M2 and M3 receptors. This compound exhibits high and nearly equal affinity for both M2 and M3 subtypes, confirming its non-selective profile. In contrast, antagonists such as methoctramine and 4-DAMP show marked selectivity for M2 and M3 receptors, respectively.

AntagonistM2 Ki (nM)M3 Ki (nM)Selectivity (M2 vs. M3)
This compound (N-methylscopolamine) ~0.1-0.2 ~0.1-0.2 Non-selective
Methoctramine~31~2620~85-fold for M2
4-DAMPHigh nM rangeLow nM rangeM3 selective
PirenzepineHigh nM rangeLow nM rangeM1 > M3 > M2
Atropine~0.6~0.6Non-selective

Table 1: Comparative binding affinities (Ki) of muscarinic antagonists for M2 and M3 receptors. Data is compiled from various sources and may vary based on experimental conditions.

Signaling Pathways of M2 and M3 Muscarinic Receptors

M2 and M3 receptors are coupled to different G proteins and activate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor antagonism by this compound.

  • M2 Receptor Signaling: M2 receptors primarily couple to inhibitory G proteins (Gi/o). Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

  • M3 Receptor Signaling: M3 receptors are coupled to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

M2_M3_Signaling cluster_M2 M2 Receptor Signaling cluster_M3 M3 Receptor Signaling M2 M2 Receptor Gio Gi/o Protein M2->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC α subunit inhibits GIRK GIRK Channel Gio->GIRK βγ subunits activate cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization M3 M3 Receptor Gq11 Gq/11 Protein M3->Gq11 Acetylcholine PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases from ER PKC Protein Kinase C DAG->PKC Ca->PKC activates Response Smooth Muscle Contraction, Glandular Secretion Ca->Response PKC->Response

Figure 1: Signaling pathways of M2 and M3 muscarinic receptors.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol details a competition binding assay to determine the Ki of an antagonist for M2 and M3 receptors.

1. Materials:

  • Cell membranes expressing either human M2 or M3 muscarinic receptors.

  • [³H]N-methylscopolamine (Radioligand).

  • Unlabeled this compound and other competing antagonists.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]N-methylscopolamine (typically at its Kd value), and varying concentrations of the unlabeled antagonist.

  • Total and Non-specific Binding: Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like atropine).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare reaction mix: - Cell membranes (M2 or M3) - [³H]N-methylscopolamine - Unlabeled antagonist B Incubate to reach equilibrium A->B C Rapidly filter through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Add scintillation cocktail D->E F Measure radioactivity E->F G Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki F->G

Figure 2: Experimental workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the physiological response to receptor activation and its inhibition by an antagonist.

1. M2 Receptor Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

  • Principle: M2 receptor activation inhibits adenylyl cyclase, thus reducing cAMP production. This assay measures the ability of an antagonist to block this effect.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

  • Procedure:

    • Plate the CHO-M2 cells in a multi-well plate and grow to confluency.

    • Pre-incubate the cells with varying concentrations of this compound or other antagonists.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of forskolin (an adenylyl cyclase activator).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the agonist-induced decrease in cAMP. The pA2 value, a measure of antagonist potency, can also be calculated from the Schild plot analysis of the concentration-response curves.

2. M3 Receptor Functional Assay: Calcium Mobilization Assay

  • Principle: M3 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this calcium influx.

  • Cell Line: CHO cells stably expressing the human M3 muscarinic receptor.

  • Procedure:

    • Load the CHO-M3 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound or other antagonists.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

    • Measure the change in fluorescence intensity using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the agonist-induced calcium mobilization. The pA2 value can be determined by Schild analysis.

Differential Functional Effects of this compound

Given its non-selective binding profile, this compound is expected to antagonize both M2 and M3 receptor-mediated functions with similar potency.

  • At M2 Receptors: this compound will block the negative chronotropic (slowing of heart rate) effects of acetylcholine and other muscarinic agonists on the heart. This is due to the blockade of M2 receptors in the sinoatrial node.

  • At M3 Receptors: this compound will inhibit the contraction of smooth muscles (e.g., in the gastrointestinal tract, bronchi, and bladder) and reduce secretions from glands (e.g., salivary and bronchial glands) that are stimulated by muscarinic agonists.

The overall physiological effect of this compound will depend on the balance of its antagonist activity at both M2 and M3 receptors in a given tissue or organ system. For instance, in the airways, antagonism of M3 receptors on smooth muscle leads to bronchodilation, which is a desired therapeutic effect in conditions like COPD. However, simultaneous blockade of presynaptic M2 autoreceptors on cholinergic nerves can increase acetylcholine release, potentially counteracting the M3-mediated bronchodilation. This highlights the importance of developing subtype-selective antagonists for targeted therapeutic interventions.

Conclusion

This compound is a potent, non-selective muscarinic antagonist with high affinity for both M2 and M3 receptor subtypes. Its peripheral action makes it a useful pharmacological tool for studying the roles of these receptors outside the central nervous system. The distinct signaling pathways of M2 and M3 receptors lead to different physiological responses upon their activation, and this compound effectively blocks both. While its lack of selectivity can be a limitation in therapeutic applications where subtype-specific effects are desired, it remains a valuable compound for research aimed at understanding the global effects of muscarinic receptor blockade. The use of selective antagonists, such as methoctramine for M2 and 4-DAMP for M3, in conjunction with non-selective antagonists like this compound, allows for a more detailed dissection of the specific contributions of each receptor subtype to physiological and pathophysiological processes.

Validating the Peripheral Selectivity of Methscopolamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo peripheral selectivity of Methscopolamine with other muscarinic antagonists. Experimental data is presented to support the comparisons, and detailed methodologies for key in vivo assays are provided to facilitate replication and further investigation.

Executive Summary

This compound, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its chemical structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics like atropine and scopolamine. This guide reviews the experimental evidence validating this compound's peripheral selectivity through direct comparison with centrally acting and other peripherally selective anticholinergic agents. The primary assays discussed are the induction of mydriasis (a measure of peripheral anticholinergic effect) and the antagonism of physostigmine-induced lethality (a measure of central anticholinergic effect) in mice.

Comparative Analysis of Anticholinergic Activity

The peripheral selectivity of an anticholinergic drug can be quantified by comparing its potency in producing a peripheral effect versus a central effect. A higher ratio of central to peripheral potency (e.g., ED50 for central effect / ED50 for peripheral effect) indicates greater peripheral selectivity.

Key In Vivo Assays for Assessing Peripheral Selectivity

Two primary in vivo assays in mice are widely used to differentiate between central and peripheral anticholinergic activity:

  • Induction of Mydriasis (Pupil Dilation): This is a measure of peripheral muscarinic blockade at the iris sphincter muscle.

  • Antagonism of Physostigmine-Induced Lethality: Physostigmine, a cholinesterase inhibitor, increases acetylcholine levels in both the periphery and the CNS. Its lethal effects are primarily attributed to central cholinergic overstimulation. Therefore, the ability of an anticholinergic to prevent this lethality is indicative of its central activity.

Quantitative Comparison of this compound and Alternatives

The following tables summarize the median effective dose (ED50) values for this compound (as Scopolamine Methylnitrate), Atropine, and their respective parent compounds in the mydriasis and physostigmine antagonism assays in mice. Data is derived from a seminal study by Malick & Barnett (1975).[1] A comparison with Glycopyrrolate, another peripherally selective agent, is also included based on its known pharmacological profile.

Table 1: Potency in Inducing Mydriasis (Peripheral Effect) in Mice

CompoundChemical ClassED50 (mg/kg, i.p.)
This compound (Scopolamine Methylnitrate)Quaternary Ammonium0.04
ScopolamineTertiary Amine0.08
Atropine MethylnitrateQuaternary Ammonium0.12
AtropineTertiary Amine0.25
GlycopyrrolateQuaternary AmmoniumHigh (Potent antisialagogue)

Table 2: Potency in Antagonizing Physostigmine-Induced Lethality (Central Effect) in Mice

CompoundChemical ClassED50 (mg/kg, i.p.)
ScopolamineTertiary Amine0.10
AtropineTertiary Amine2.10
This compound (Scopolamine Methylnitrate)Quaternary Ammonium10.0
Atropine MethylnitrateQuaternary Ammonium>20.0
GlycopyrrolateQuaternary AmmoniumVery High / Ineffective

Interpretation of Data:

  • This compound demonstrates high potency in inducing mydriasis (a peripheral effect) with a low ED50 of 0.04 mg/kg.[1] In contrast, a significantly higher dose (ED50 = 10.0 mg/kg) is required to produce a central effect (antagonism of physostigmine lethality).[1] This large separation between peripheral and central doses confirms its high peripheral selectivity.

  • Scopolamine , the tertiary amine parent compound of this compound, shows high potency in both peripheral and central assays (ED50 of 0.08 mg/kg for mydriasis and 0.10 mg/kg for physostigmine antagonism), indicating a lack of peripheral selectivity.[1]

  • Atropine , a classic tertiary amine anticholinergic, is less potent than scopolamine in both assays but also demonstrates a lack of significant peripheral selectivity.[1]

  • Atropine Methylnitrate , the quaternary ammonium derivative of atropine, shows peripheral activity but is significantly less potent than this compound in the central assay, further supporting the principle that quaternization reduces CNS penetration.[1]

  • Glycopyrrolate , another quaternary ammonium compound, is well-established as a peripherally selective anticholinergic with minimal CNS effects.[2][3] Its primary use as an antisialagogue underscores its potent peripheral activity.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility.

Mydriasis Induction Assay in Mice

Objective: To determine the potency of an anticholinergic drug in producing a peripheral mydriatic effect.

Materials:

  • Male albino mice (e.g., Swiss Webster strain), 20-25g

  • Test compounds (this compound, Atropine, Glycopyrrolate) dissolved in a suitable vehicle (e.g., saline)

  • Pupillometer or a camera with a macro lens and a ruler for measuring pupil diameter

  • Animal restraining device

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental room for at least one hour before testing.

  • Baseline Pupil Measurement: Gently restrain the mouse and measure the baseline pupil diameter of one or both eyes.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

  • Time Course: Measure pupil diameter at fixed time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect.

  • Dose-Response: Once the time of peak effect is established, administer a range of doses of each compound to different groups of mice and measure the pupil diameter at the time of peak effect.

  • Data Analysis: Express the mydriatic effect as the percentage increase in pupil diameter from baseline. Calculate the ED50, the dose that produces a 50% maximal increase in pupil diameter, for each compound using a suitable statistical method (e.g., probit analysis).

Antagonism of Physostigmine-Induced Lethality Assay in Mice

Objective: To determine the potency of an anticholinergic drug in antagonizing the lethal central effects of physostigmine.

Materials:

  • Male albino mice (e.g., Swiss Webster strain), 20-25g

  • Test compounds (this compound, Atropine, Glycopyrrolate) dissolved in a suitable vehicle (e.g., saline)

  • Physostigmine salicylate dissolved in saline

  • Animal observation cages

Procedure:

  • LD100 Determination of Physostigmine: Determine the dose of physostigmine that is lethal to 100% of the animals (LD100) when administered i.p. This is typically around 1.0 mg/kg.

  • Drug Pre-treatment: Administer various doses of the anticholinergic test compounds i.p. to different groups of mice. A vehicle control group should be included.

  • Physostigmine Challenge: At a predetermined time after anticholinergic administration (e.g., 30 minutes), administer the LD100 dose of physostigmine i.p. to all mice.

  • Observation: Observe the mice for a set period (e.g., 24 hours) and record the number of survivors in each group.

  • Data Analysis: Calculate the percentage of animals protected from lethality at each dose of the anticholinergic. Determine the ED50, the dose that protects 50% of the animals from physostigmine-induced lethality, for each compound using a suitable statistical method (e.g., probit analysis).

Visualizing Key Pathways and Workflows

Acetylcholine Signaling at the Muscarinic Receptor

Acetylcholine, a key neurotransmitter, activates muscarinic receptors, which are G-protein coupled receptors. This initiates a signaling cascade that leads to various physiological responses in target organs. Anticholinergic drugs like this compound act by competitively blocking this binding.

Acetylcholine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell cluster_drug Pharmacological Intervention ACh_vesicle Acetylcholine (ACh) in Vesicle M_receptor Muscarinic Receptor ACh_vesicle->M_receptor ACh Release & Binding G_protein G-Protein M_receptor->G_protein Activates effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector Modulates response Physiological Response effector->response Leads to This compound This compound (Antagonist) This compound->M_receptor Blocks

Acetylcholine signaling pathway at the muscarinic receptor.

Experimental Workflow for Assessing Peripheral vs. Central Anticholinergic Effects

The following diagram illustrates the logical flow of the in vivo experiments used to determine the peripheral selectivity of anticholinergic drugs.

Experimental_Workflow cluster_peripheral Peripheral Effect Assay cluster_central Central Effect Assay start Select Anticholinergic Test Compounds mydriasis_assay Mydriasis Induction in Mice start->mydriasis_assay physostigmine_assay Antagonism of Physostigmine Lethality in Mice start->physostigmine_assay measure_pupil Measure Pupil Dilation mydriasis_assay->measure_pupil ed50_peripheral Calculate ED50 (Peripheral) measure_pupil->ed50_peripheral compare Compare ED50 Ratios (Central / Peripheral) ed50_peripheral->compare record_survival Record Survival Rate physostigmine_assay->record_survival ed50_central Calculate ED50 (Central) record_survival->ed50_central ed50_central->compare conclusion Determine Peripheral Selectivity compare->conclusion

Workflow for in vivo validation of peripheral selectivity.

Conclusion

The in vivo data strongly supports the classification of this compound as a peripherally selective muscarinic antagonist. Its quaternary ammonium structure effectively limits its passage across the blood-brain barrier, resulting in potent peripheral anticholinergic effects with significantly attenuated central effects. This profile makes this compound a valuable therapeutic agent in clinical situations where peripheral muscarinic blockade is desired without the cognitive and other CNS side effects associated with tertiary amine anticholinergics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of the peripheral selectivity of novel anticholinergic compounds.

References

Comparative Efficacy of Methscopolamine Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methscopolamine's performance and efficacy across various animal species, supported by available experimental data. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying pharmacology and experimental workflows.

This compound is a peripherally acting muscarinic antagonist that inhibits the action of acetylcholine on muscarinic receptors.[1][2][3] As a quaternary ammonium compound, its ability to cross the blood-brain barrier is limited, which reduces central nervous system side effects.[1] Its primary therapeutic actions include the reduction of gastrointestinal motility and secretions, making it a subject of investigation for treating conditions like peptic ulcers and irritable bowel syndrome.[1][2][4] The efficacy of this compound can vary between species, and understanding these differences is crucial for preclinical research and drug development.

Quantitative Comparison of this compound Efficacy

Direct comparative studies of this compound's efficacy across multiple animal species are limited in the published literature. However, data from individual studies in different species provide insights into its pharmacological effects. The following table summarizes available quantitative data on the effects of this compound in rats and squirrel monkeys.

SpeciesTestParameter MeasuredDosage RangeObserved EffectReference
Rat One-way Shuttle Box AvoidanceAcquisition and Retention of Avoidance Behavior1.0 and 10.0 mg/kgDid not impair acquisition of avoidance responding. At 10 mg/kg, increased avoidance and escape latencies.[5]
Rat Fixed-Consecutive-Number PerformanceResponse Rate and Accuracy0.08, 0.16, or 0.32 mg/ml/kgDose-dependently decreased response rates and accuracy.[6][6]
Rat Shay Rat ModelUlcer Formation and Gastric MucusNot specifiedEffective in reducing ulcer formation.[7]
Squirrel Monkey Fixed-Ratio DiscriminationResponse Rate and Percent Errors0.0032-5.6 mg/kgDose-related decrease in response rates and increase in percent errors. Scopolamine was found to be approximately 10 times more potent.[8][8]
Mouse Resident-Intruder ParadigmAggressive Episodes0.25, 0.50, and 0.75 mg/kg, i.p.Ineffective in suppressing aggressive episodes, in contrast to the centrally acting scopolamine.[9][9]
Ewe Post-weaningMilk ProductionNot specifiedUsed to reduce milk production.[10][10]

Oral LD50 in Rats: The oral median lethal dose (LD50) of this compound bromide in rats is reported to be between 1,352 to 2,617 mg/kg.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of anticholinergic drugs like this compound on gastric acid secretion, a key measure of its pharmacological effect.

Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol is designed to assess the effects of substances on gastric acid secretion in anesthetized rats and can be used to evaluate both stimulatory and inhibitory compounds.[2]

  • Animal Preparation: A rat is anesthetized, and a cannula is inserted into the esophagus and another at the pylorus to allow for perfusion of the stomach.

  • Stomach Perfusion: The stomach is perfused with a dilute sodium hydroxide solution.

  • pH Measurement: The pH of the fluid emerging from the pyloric cannula is continuously monitored and recorded. The change in pH serves as a measure of acid secretion.

  • Stimulation of Acid Secretion: Acid secretion can be induced by various secretagogues such as histamine, bethanechol, or pentagastrin, or by electrical stimulation of the vagal nerves.[2]

  • Drug Administration: The test compound (this compound) is administered, typically intravenously or intraduodenally, and the change in stimulated acid secretion is measured.

  • Data Analysis: Dose-response curves can be generated to determine the inhibitory potency of the compound.

Gastric Fistula Model in Dogs

This in vivo model allows for the direct measurement of gastric acid secretion in conscious dogs.

  • Surgical Preparation: A gastric fistula is surgically created in a dog, allowing for direct access to the stomach.

  • Stimulation of Acid Secretion: After a recovery period, gastric acid secretion is stimulated using agents like histamine or pentagastrin.

  • Sample Collection: Gastric juice is collected at regular intervals through the fistula.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base.

  • Drug Administration: this compound is administered (e.g., intravenously or orally), and its effect on the volume and acid concentration of the secreted gastric juice is quantified.

Visualizing the Science: Diagrams

To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.

Methscopolamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Parietal Cell) ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release H_K_ATPase H+/K+ ATPase (Proton Pump) Ca_release->H_K_ATPase Stimulates H_secretion H+ Secretion (Acid Production) H_K_ATPase->H_secretion ACh_release->M3_Receptor Binds This compound This compound This compound->M3_Receptor Blocks

This compound's Mechanism of Action on Gastric Parietal Cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Species (e.g., Rat, Dog) Anesthesia_Surgery Anesthesia & Surgical Preparation Animal_Selection->Anesthesia_Surgery Instrumentation Instrumentation for Secretion Collection Anesthesia_Surgery->Instrumentation Baseline Measure Baseline Secretion Instrumentation->Baseline Stimulation Administer Secretagogue Baseline->Stimulation Measure_Stimulated Measure Stimulated Secretion Stimulation->Measure_Stimulated Administer_this compound Administer this compound (Varying Doses) Measure_Stimulated->Administer_this compound Measure_Inhibition Measure Inhibition of Secretion Administer_this compound->Measure_Inhibition Dose_Response Generate Dose-Response Curves Measure_Inhibition->Dose_Response Calculate_Potency Calculate Potency (e.g., ED50) Dose_Response->Calculate_Potency Compare_Species Compare Efficacy Across Species Calculate_Potency->Compare_Species

Workflow for Comparing this compound Efficacy.

References

Safety Operating Guide

Proper Disposal of Methscopolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, treat methscopolamine as a toxic substance and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Improper disposal can pose significant environmental and health risks.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding this compound Waste Profile

This compound bromide is classified as a toxic substance. Safety Data Sheets (SDS) consistently indicate that it is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is recognized as being very toxic to aquatic life, underscoring the importance of preventing its release into the environment.[2] While not explicitly categorized as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA) in the provided search results, its toxic properties necessitate its management as a hazardous chemical waste.

Data PointValue/ClassificationSource
Toxicity Classification Toxic by inhalation, in contact with skin, and if swallowed.Sigma-Aldrich SDS[1]
Environmental Hazard Very toxic to aquatic life.Prism Industries Pvt. Ltd. SDS[2]
Recommended Disposal Contact a licensed professional waste disposal service.Sigma-Aldrich SDS[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the waste is managed in accordance with all federal, state, and local environmental regulations.

  • Consult Institutional Guidelines: Before proceeding, always refer to your organization's specific chemical hygiene plan and waste disposal procedures. Your EHS department is the primary resource for guidance.

  • Segregate Waste: Do not mix this compound waste with non-hazardous trash or other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Arrange for Pickup: Contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup.

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and its disposal date, in accordance with your facility's protocols and regulatory requirements.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][4] This practice can lead to the contamination of waterways, posing a threat to aquatic ecosystems and potentially entering the drinking water supply.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MethscopolamineDisposalWorkflow cluster_0 Start: Unused or Expired this compound cluster_1 Hazard Assessment cluster_2 Disposal Pathway start Identify this compound for Disposal assess_hazard Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->assess_hazard is_hazardous Is it classified as toxic/hazardous? assess_hazard->is_hazardous professional_disposal Segregate in a labeled hazardous waste container is_hazardous->professional_disposal Yes improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No (Err on the side of caution - Treat as Hazardous) contact_ehs Contact EHS for pickup by a licensed waste disposal service professional_disposal->contact_ehs incineration Incineration via approved hazardous waste facility contact_ehs->incineration stop Do Not Proceed improper_disposal->stop

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Methscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Methscopolamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure operational safety and minimize exposure risk.

Hazard Identification and Safety Precautions

This compound Bromide is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Additionally, it is very toxic to aquatic life.[1][2]

Key Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

  • H400: Very toxic to aquatic life.[1][2]

Key Precautionary Statements:

  • P261: Avoid breathing dust.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[3] The following provides a general guideline for handling this compound powder in a laboratory.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standards.[3][4]Prevents skin contact and absorption.[2] Double gloving provides an additional barrier. The outer glove should be placed over the gown cuff and changed regularly.[4] Powder-free gloves are recommended to avoid contamination of the work area.[5]
Body Protection A disposable, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[3][4]Protects skin from contamination. Gowns should have a solid front and tight-fitting cuffs.[4] Standard cloth lab coats are not sufficient.[3]
Eye & Face Protection Safety goggles and a face shield, or a full face-piece respirator.[3][6]Protects against splashes, dust, and aerosols.[5] Standard safety glasses without side shields are inadequate.[7]
Respiratory Protection A NIOSH-approved respirator may be required, especially when handling powders outside of a containment device.Use is based on a risk assessment of the potential for generating airborne particles.[3]
Ancillary Protection Disposable head, hair, shoe, and sleeve covers.[3][6]Minimizes the risk of cross-contamination and protects personal clothing.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound powder in a laboratory.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, away from general lab traffic.[4]

  • Ensure a certified chemical fume hood or other ventilated containment enclosure is operational.

  • Cover the work surface with a disposable, absorbent bench liner.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags before starting.

  • Post signs restricting access to unauthorized personnel.[4]

2. Donning PPE:

  • Wash hands thoroughly with soap and water.[5]

  • Don inner gloves.

  • Don gown, ensuring complete coverage.

  • Don outer gloves, pulling the cuffs over the sleeves of the gown.[4]

  • Don respiratory protection, if required by your risk assessment.

  • Don eye and face protection.

3. Handling the Chemical:

  • Perform all manipulations of this compound powder, such as weighing and aliquoting, within a chemical fume hood or other containment device to minimize inhalation exposure.[2]

  • Handle the compound gently to avoid generating dust.[2]

  • Use dedicated equipment (spatulas, etc.) for handling.

  • Close the primary container immediately after use.

4. Post-Handling and Decontamination:

  • Clean all non-disposable equipment thoroughly after use.

  • Wipe down the work surface and any contaminated areas with an appropriate cleaning agent.

  • Place all disposable items (gloves, bench liner, etc.) into a designated hazardous waste container.

5. Doffing PPE:

  • Remove outer gloves and dispose of them as hazardous waste.[4]

  • Remove face shield and goggles.

  • Remove gown by rolling it away from the body and dispose of it as hazardous waste.

  • Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused or waste this compound powder and contaminated solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and cleaning materials, must be disposed of as hazardous chemical waste.[5]

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed hazardous waste disposal contractor.

  • Unused Medication: For unused medication in a non-laboratory setting, the preferred method is a drug take-back program.[9][10] If unavailable, mix the medication (do not crush tablets) with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in household trash.[8][10][11]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

Toxicity MetricValueSpeciesRouteHazard ClassificationSource
LD50 3,400 mg/kgRatOralNot Classified[2]
ATE 1,100 mg/kg-DermalAcute Toxicity 4[2]
- --InhalationAcute Toxicity 4[1][2]
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population.
ATE: Acute Toxicity Estimate.

Visualized Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Prepare Work Area assemble_materials Assemble Materials & Waste Containers prep_area->assemble_materials don_ppe Don Appropriate PPE (Double Gloves, Gown, EyePro) assemble_materials->don_ppe handle_in_hood Perform All Manipulations in a Fume Hood don_ppe->handle_in_hood avoid_dust Handle Gently to Avoid Dust Generation handle_in_hood->avoid_dust close_container Securely Close Container After Use avoid_dust->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate segregate_waste Segregate All Waste (Chemical & Contaminated PPE) decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe disposal Arrange for Professional Hazardous Waste Disposal segregate_waste->disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methscopolamine
Reactant of Route 2
Methscopolamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。